molecular formula C10H13BrClNO2 B112385 (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride CAS No. 270062-84-5

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Cat. No.: B112385
CAS No.: 270062-84-5
M. Wt: 294.57 g/mol
InChI Key: QMUGXLUXLGZZSC-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H13BrClNO2 and its molecular weight is 294.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-amino-4-(4-bromophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUGXLUXLGZZSC-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375837
Record name (3S)-3-Amino-4-(4-bromophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331763-71-4, 270062-84-5
Record name Benzenebutanoic acid, β-amino-4-bromo-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331763-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-4-(4-bromophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-Amino-4-(4-bromophenyl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a chiral amino acid derivative of interest in medicinal chemistry and pharmaceutical development. It consolidates available data on its chemical and physical properties, safety and handling protocols, and biological context. While detailed experimental data for this specific molecule is limited, this guide presents representative methodologies and logical workflows based on structurally related compounds, positioning it as a valuable building block for advanced chemical synthesis.

Core Physicochemical Properties

This compound is a halogenated derivative of 3-amino-4-phenylbutanoic acid. The presence of the bromophenyl group and its specific stereochemistry are key features that influence its potential biological activity and utility in synthesis. Its properties are summarized below.

PropertyValueSource(s)
IUPAC Name (3S)-3-amino-4-(4-bromophenyl)butanoic acid;hydrochloride[1]
CAS Number 270062-84-5[2][3]
Molecular Formula C₁₀H₁₃BrClNO₂[1][4]
Molecular Weight 294.57 g/mol [1]
Boiling Point 387.6 ± 32.0 °C (Predicted)[2]
Density 1.517 ± 0.06 g/cm³ (Predicted)[2]
pKa 3.76 ± 0.10 (Predicted)[2]
Storage Sealed in a dry place, Room Temperature[2]
Synonyms H-b-HoPhe(4-Br)-OH·HCl, (S)-3-Amino-4-(4-bromo-phenyl)-butyric acid HCl[2]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.

GHS Hazard Classification:

Hazard ClassGHS CodeDescriptionSource(s)
Skin Corrosion/IrritationH315Causes skin irritation[1][5]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][5]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][5]

Handling and First Aid Protocols:

  • Engineering Controls: Use in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.[5][6]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]

  • Handling: Avoid contact with skin and eyes and prevent dust formation.[5][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[5]

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[5]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[2][5]

Biological Context and Potential Applications

While direct biological activity studies for this compound are not extensively documented in the public domain, its structural characteristics provide insight into its potential applications.

As a chiral amino acid derivative, it belongs to a class of compounds with significant biological relevance. The bromophenyl moiety can enhance binding affinity to biological targets.[7] Compounds with similar structures are known to interact with neurotransmitter systems, suggesting potential applications in neuroscience research.[7]

Most notably, structurally related compounds are recognized as key intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs). For instance, (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid is a crucial intermediate for Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes.[8][9] This positions this compound as a valuable building block for the discovery and development of novel therapeutics.

G A (S)-3-Amino-4-(4-bromophenyl) butanoic acid hydrochloride B Chemical Intermediate (Building Block) A->B Used in C Active Pharmaceutical Ingredient (API) e.g., Enzyme Inhibitors B->C Synthesizes D Therapeutic Application (e.g., Metabolic Diseases) C->D Leads to

Caption: Logical pathway from chemical building block to therapeutic use.

Experimental Protocols

Representative Synthesis Protocol

The following protocol is adapted from the synthesis of a related compound and outlines a general path from an ester precursor.[9]

Objective: To synthesize this compound via hydrolysis of its corresponding ester.

Materials:

  • (S)-3-Amino-4-(4-bromophenyl)butanoic acid ethyl ester (or other suitable ester)

  • Lithium hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Methanol (MeOH) or other suitable solvent

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Hydrochloric Acid (HCl), 2N solution

  • Deionized Water

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Hydrolysis: Dissolve the starting ester material in methanol in a round-bottom flask. Add an aqueous solution of LiOH (typically 1.5-2.0 equivalents).

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: To the remaining aqueous residue, add dichloromethane. Cool the mixture in an ice bath and slowly add 2N HCl with stirring to adjust the pH to approximately 2.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

G start Starting Material: Ester Precursor step1 1. Hydrolysis (e.g., LiOH in Methanol) start->step1 step2 2. Acidification (e.g., 2N HCl to pH 2) step1->step2 step3 3. Extraction (with Dichloromethane) step2->step3 step4 4. Purification (e.g., Recrystallization) step3->step4 step5 5. Analysis (e.g., HPLC, NMR) step4->step5 end Final Product: (S)-3-Amino-4-(4-bromophenyl) butanoic acid hydrochloride step5->end

Caption: Representative workflow for synthesis and purification.

General Protocol for Purity Analysis by HPLC

Purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the purity of the synthesized compound.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample prepared in a suitable solvent (e.g., water/acetonitrile mixture)

Procedure:

  • System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Prepare a sample solution of the compound at a concentration of approximately 1 mg/mL.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Elution: Run a linear gradient elution, for example, from 5% B to 95% B over 20 minutes.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Analysis: Integrate the peak areas to calculate the purity of the compound as a percentage of the total peak area. Purity of >98% is often desired for intermediates in drug development.[8]

References

An In-depth Technical Guide to (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 270062-84-5

Synonyms: 4-Bromo-L-β-homophenylalanine hydrochloride, H-β-HoPhe(4-Br)-OH·HCl

Introduction

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is a halogenated analog of phenibut and a derivative of the neurotransmitter γ-aminobutyric acid (GABA). Structurally, it is a close analog of baclofen, a well-known agonist of the GABA-B receptor that is clinically used as a muscle relaxant and anti-spastic agent. The presence of a bromine atom on the phenyl ring at the para position is a key feature of this molecule, influencing its physicochemical properties and potentially its biological activity. This technical guide provides a comprehensive overview of the available scientific information on this compound, targeting researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₁₃BrClNO₂--INVALID-LINK--
Molecular Weight 294.58 g/mol --INVALID-LINK--
Appearance White powder--INVALID-LINK--
Purity ≥98% (by NMR)--INVALID-LINK--
Optical Rotation [α]D²⁵ = -19 ± 2º (c=1 in DMF)--INVALID-LINK--
Storage Conditions 0-8°C--INVALID-LINK--
Boiling Point (Predicted) 387.6 ± 32.0 °CN/A
Density (Predicted) 1.517 ± 0.06 g/cm³N/A

Synthesis and Manufacturing

General Synthetic Approach

A common strategy for the synthesis of 3-aryl-4-aminobutanoic acids involves the conjugate addition of a nucleophile to a substituted cinnamic acid derivative, followed by functional group manipulations. An alternative approach involves the use of a chiral auxiliary to introduce the desired stereochemistry at the C3 position.

A representative synthetic workflow is depicted in the following diagram:

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromocinnamic_acid_ester 4-Bromocinnamic_acid_ester 4-Bromobenzaldehyde->4-Bromocinnamic_acid_ester Knoevenagel condensation Malonic_acid_monoester Malonic_acid_monoester Malonic_acid_monoester->4-Bromocinnamic_acid_ester 3-(4-Bromophenyl)glutaric_acid_diester 3-(4-Bromophenyl)glutaric_acid_diester 4-Bromocinnamic_acid_ester->3-(4-Bromophenyl)glutaric_acid_diester Michael addition 3-(4-Bromophenyl)glutaric_anhydride 3-(4-Bromophenyl)glutaric_anhydride 3-(4-Bromophenyl)glutaric_acid_diester->3-(4-Bromophenyl)glutaric_anhydride Hydrolysis & Cyclization N-Protected_amino_acid N-Protected_amino_acid Target_Compound (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride N-Protected_amino_acid->Target_Compound Deprotection & Salt formation 3-Bromophenyl)glutaric_anhydride 3-Bromophenyl)glutaric_anhydride 3-Bromophenyl)glutaric_anhydride->N-Protected_amino_acid Ring opening with chiral amine G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Agonist (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride GABAB_R_pre GABA-B Receptor Agonist->GABAB_R_pre Binds to GABAB_R_post GABA-B Receptor Agonist->GABAB_R_post Binds to Ca_channel Voltage-gated Ca²⁺ Channel GABAB_R_pre->Ca_channel Inhibits Vesicle Synaptic Vesicle (containing neurotransmitters) Ca_channel->Vesicle Prevents fusion K_channel GIRK Channel GABAB_R_post->K_channel Activates Hyperpolarization Hyperpolarization (Inhibition) K_channel->Hyperpolarization K⁺ efflux leads to G Cell_Culture Culture engineered HEK293 cells Plating Seed cells in 96-well plates Cell_Culture->Plating Dye_Loading Load cells with calcium-sensitive dye Plating->Dye_Loading Fluorescence_Reading Measure fluorescence in plate reader Dye_Loading->Fluorescence_Reading Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Fluorescence_Reading Data_Analysis Analyze dose-response and calculate EC50 Fluorescence_Reading->Data_Analysis

An In-depth Technical Guide on (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is a halogenated derivative of β-phenyl-γ-aminobutyric acid (phenibut). Its structural similarity to the endogenous neurotransmitter γ-aminobutyric acid (GABA) suggests its potential interaction with GABA receptors, particularly the GABA-B subtype. Compounds of this class are of significant interest in neuroscience and pharmacology as potential modulators of inhibitory neurotransmission, with possible therapeutic applications in anxiety disorders, spasticity, and other neurological conditions. This technical guide provides a comprehensive overview of its chemical structure, a representative synthesis protocol, and the general experimental methodologies for characterizing its potential biological activity as a GABA-B receptor modulator. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide also presents general protocols and workflows relevant to its class of molecules.

Chemical Structure and Properties

This compound possesses a chiral center at the C3 position, with the (S)-enantiomer being specified. The structure comprises a butanoic acid backbone substituted with an amino group at the β-position and a 4-bromophenyl group at the γ-position. The hydrochloride salt form enhances its stability and aqueous solubility.

Chemical Structure:

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₃BrClNO₂PubChem[1]
Molecular Weight 294.57 g/mol PubChem[1]
IUPAC Name (3S)-3-amino-4-(4-bromophenyl)butanoic acid;hydrochloride
CAS Number 270062-84-5Chemdad[2]
Predicted Boiling Point 387.6 ± 32.0 °CChemdad[2]
Predicted Density 1.517 ± 0.06 g/cm³Chemdad[2]
Predicted pKa 3.76 ± 0.10Chemdad[2]

Synthesis and Purification

Representative Synthesis Protocol (adapted from Organic Syntheses, 2018, 95, 328-344[3]):

This protocol is for the synthesis of the free acid. The conversion to the hydrochloride salt is a standard procedure.

Step 1: Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate

  • To a solution of (4-bromophenyl)boronic acid (1.0 equiv) in 1,4-dioxane, add bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv) and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (0.01 equiv).

  • Stir the mixture at room temperature under a nitrogen atmosphere.

  • Add water and triethylamine (1.0 equiv).

  • Add ethyl (E)-but-2-enoate (1.2 equiv) and heat the reaction mixture.

  • Upon completion, extract the product with an organic solvent and purify by column chromatography.

Step 2: Hydrolysis to (S)-3-(4-bromophenyl)butanoic acid

  • Dissolve the ethyl ester from Step 1 in a mixture of methanol and water.

  • Add a solution of sodium hydroxide and heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Acidify the reaction mixture with hydrochloric acid to pH 1-2.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free acid.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified (S)-3-Amino-4-(4-bromophenyl)butanoic acid in a suitable anhydrous solvent (e.g., diethyl ether or methanol).

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.

Biological Activity and Mechanism of Action

While specific pharmacological data for this compound is not extensively documented, its structural similarity to known GABA-B receptor agonists and positive allosteric modulators (PAMs) suggests it may act on this receptor system.[4][5]

GABA-B Receptor Signaling Pathway:

The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission. Its activation leads to a cascade of intracellular events:

GABA_B_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GABA GABA or Agonist GABAB_R GABA-B Receptor (Heterodimer) GABA->GABAB_R Binds to orthosteric site PAM (S)-3-Amino-4-(4-bromophenyl) butanoic acid HCl (Potential PAM) PAM->GABAB_R Binds to allosteric site G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) K_channel ↑ K+ Channel (GIRK) G_protein->K_channel Activates (βγ subunit) Ca_channel ↓ Ca2+ Channel G_protein->Ca_channel Inhibits (βγ subunit) cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release Experimental_Workflow Start Synthesis and Purification of (S)-3-Amino-4-(4-bromophenyl)butanoic acid HCl Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay [35S]GTPγS Binding Assay (Determine EC50/Potentiation) Start->Functional_Assay Electrophysiology Patch-Clamp Electrophysiology (Confirm functional modulation) Binding_Assay->Electrophysiology Functional_Assay->Electrophysiology In_Vivo In Vivo Behavioral Models (e.g., anxiety, spasticity) Electrophysiology->In_Vivo Conclusion Pharmacological Profile Established In_Vivo->Conclusion

References

An In-depth Technical Guide to the Presumed Mechanism of Action of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific pharmacological data for (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is not extensively available in public-domain scientific literature. This guide is based on the well-established mechanism of action of its close structural analogs, which are agonists of the GABAB receptor. The principles and methodologies described herein represent the standard approach for characterizing such compounds.

Introduction

This compound is a chiral amino acid derivative. Its structure, featuring a γ-amino acid backbone and a substituted phenyl ring, bears a strong resemblance to phenibut and baclofen, which are well-characterized agonists of the γ-aminobutyric acid (GABA) type B receptor (GABABR). GABA is the primary inhibitory neurotransmitter in the central nervous system, and its effects are mediated by two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[1][2] Given its structural characteristics, this compound is presumed to act as a GABAB receptor agonist. This guide delineates the putative mechanism of action of this compound by detailing the molecular signaling cascade of GABAB receptors and the standard experimental protocols used for its characterization.

Core Mechanism of Action: GABAB Receptor Agonism

The primary molecular target for this compound is expected to be the GABAB receptor. Functional GABAB receptors are obligate heterodimers, composed of GABAB1 and GABAB2 subunits, which belong to the Class C family of G-protein coupled receptors (GPCRs).[3][4]

Upon agonist binding to the GABAB1 subunit, a conformational change is induced in the receptor complex, leading to the activation of associated heterotrimeric Gi/o proteins.[3][4] This activation initiates a cascade of downstream signaling events that ultimately result in neuronal inhibition. The key signaling pathways are:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit dissociates from the Gβγ dimer and directly inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][2][4]

  • Modulation of Ion Channels: The dissociated Gβγ subunit directly modulates the activity of ion channels.[3][4]

    • It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux, hyperpolarization of the postsynaptic membrane, and a slow inhibitory postsynaptic potential (IPSP).[4][5]

    • It inhibits high-voltage-activated Ca2+ channels (HVA-Ca2+ channels) at presynaptic terminals, which in turn reduces the influx of calcium ions and consequently decreases the release of neurotransmitters.[4][5]

These actions collectively produce a prolonged inhibitory effect on neuronal activity.[1]

GABA_B_Signaling cluster_membrane Plasma Membrane cluster_intracellular Agonist (S)-3-Amino-4-(4-bromophenyl)butanoic acid HCl (Agonist) GABAB_R GABA_B Receptor GABA_B1 GABA_B2 Agonist->GABAB_R:gb1 G_protein Gi/o Protein (αβγ) GABAB_R->G_protein G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC GIRK GIRK Channel G_beta_gamma->GIRK CaV CaV Channel G_beta_gamma->CaV cAMP cAMP AC->cAMP K_ion_out K+ GIRK->K_ion_out Efflux Ca_ion_in Ca2+ CaV->Ca_ion_in Influx ATP ATP ATP->AC K_ion_in K+ K_ion_in->GIRK Ca_ion_out Ca2+ Ca_ion_out->CaV

Caption: GABAB Receptor Signaling Pathway.

Quantitative Analysis of GABAB Receptor Agonism

To quantify the interaction of a compound with the GABAB receptor, several key parameters are determined through in vitro pharmacological assays. These include the binding affinity (Ki) and functional potency (EC50) and efficacy (Emax). The table below presents representative data for the well-characterized GABAB agonist, baclofen, to illustrate the expected pharmacological profile for a compound like this compound.

Assay TypeParameterRepresentative Value (Baclofen)Description
Radioligand Binding AssayKi100 - 400 nMEquilibrium dissociation constant; a measure of the affinity of the ligand for the receptor.
[35S]GTPγS Binding AssayEC50200 - 800 nMMolar concentration of an agonist that produces 50% of the maximal possible response in G-protein activation.
[35S]GTPγS Binding AssayEmax~100% (relative to GABA)The maximum response achievable by an agonist relative to the endogenous ligand.
cAMP Accumulation AssayIC501 - 5 µMMolar concentration of an agonist that inhibits 50% of the forskolin-stimulated cAMP production.

Note: These values are illustrative and can vary depending on the specific cell type, tissue preparation, and experimental conditions.

Experimental Protocols for Mechanistic Characterization

The mechanism of action of a putative GABAB agonist is elucidated through a series of established in vitro assays. Each assay probes a specific step in the receptor activation and signaling cascade.

Experimental_Workflow start Test Compound: (S)-3-Amino-4-(4-bromophenyl) butanoic acid HCl assay1 Radioligand Binding Assay start->assay1 assay2 [35S]GTPγS Binding Assay start->assay2 assay3 cAMP Accumulation Assay start->assay3 outcome1 Determine Binding Affinity (Ki) assay1->outcome1 outcome2 Measure G-Protein Activation (EC50, Emax) assay2->outcome2 outcome3 Quantify Functional Activity (IC50) assay3->outcome3 conclusion Characterize as GABAB Receptor Agonist outcome1->conclusion outcome2->conclusion outcome3->conclusion

Caption: Experimental Workflow for Characterization.

Radioligand Binding Assay

This assay directly measures the affinity of the test compound for the GABAB receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain cortex) or cells expressing recombinant GABAB receptors in a cold buffer.

    • Perform a series of centrifugations to isolate the cell membrane fraction, which is rich in receptors.[6] Thorough washing is crucial to remove endogenous GABA.[6]

    • Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.[6]

  • Competition Binding:

    • In a multi-well plate, incubate the membrane preparation with a fixed concentration of a selective GABAB radioligand (e.g., [3H]CGP54626).[7]

    • Add increasing concentrations of the unlabeled test compound.

    • Total binding is measured in the absence of a competitor, while non-specific binding is determined in the presence of a saturating concentration of a known GABAB ligand (e.g., unlabeled GABA or baclofen).

  • Incubation and Filtration:

    • Incubate the mixture at room temperature for a defined period (e.g., 1.5 hours) to reach equilibrium.[7]

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.[7]

  • Data Analysis:

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

[35S]GTPγS Binding Assay

This is a functional assay that measures the first step in G-protein activation following receptor stimulation by an agonist.[8][9]

Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound for activating Gi/o proteins.

Methodology:

  • Assay Setup:

    • Combine the membrane preparation, a fixed concentration of [35S]GTPγS (a non-hydrolyzable GTP analog), and GDP in an assay buffer containing Mg2+ ions.[9][10]

    • Add increasing concentrations of the test compound (agonist).

  • Incubation:

    • Incubate the reaction mixture at room temperature (e.g., 30-60 minutes) to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunits.[8][11]

  • Termination and Detection:

    • The assay is terminated by rapid filtration, similar to the binding assay, to capture the [35S]GTPγS-bound G-proteins on filters.[9]

    • Alternatively, a homogeneous scintillation proximity assay (SPA) format can be used, where membranes are captured by antibody-coated or wheat germ agglutinin (WGA) beads, eliminating the need for filtration.[8][9]

  • Data Analysis:

    • Measure the amount of bound [35S]GTPγS via scintillation counting.

    • Plot the stimulated binding against the log concentration of the agonist to generate a dose-response curve.

    • Determine the EC50 and Emax values from the curve. Emax is often expressed relative to the stimulation produced by the endogenous agonist, GABA.

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o protein activation: the inhibition of adenylyl cyclase activity.[12]

Objective: To quantify the inhibitory effect of the test compound on cAMP production (IC50).

Methodology:

  • Cell Culture:

    • Use whole cells stably expressing the GABAB receptor.

  • Adenylyl Cyclase Stimulation:

    • Pre-treat the cells with an adenylyl cyclase stimulator, typically forskolin, to elevate basal cAMP levels. This is necessary to observe an inhibitory effect from a Gi/o-coupled receptor agonist.[12][13]

  • Compound Treatment:

    • Incubate the forskolin-treated cells with increasing concentrations of the test compound.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Quantify the cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.[12][13] In these assays, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.[12][13]

  • Data Analysis:

    • The detection signal is inversely proportional to the amount of cAMP produced by the cells.

    • Plot the signal against the log concentration of the test compound to obtain an inhibition curve.

    • Calculate the IC50 value, representing the concentration of the agonist that causes a 50% reduction in forskolin-stimulated cAMP levels.

Conclusion

Based on its close structural similarity to known GABAB receptor agonists, the core mechanism of action for this compound is strongly presumed to be the activation of GABAB receptors. This activation triggers Gi/o protein-mediated signaling, leading to the inhibition of adenylyl cyclase and modulation of key ion channels, resulting in a net inhibitory effect on neuronal activity. For drug development professionals, this compound represents a potential modulator of the GABAergic system, with putative therapeutic applications in conditions characterized by neuronal hyperexcitability, such as spasticity, anxiety, and certain types of pain.[1] However, it is critical to underscore that this proposed mechanism is inferential. A comprehensive pharmacological characterization, utilizing the experimental protocols detailed in this guide, is necessary to empirically validate its binding affinity, functional potency, and efficacy at the GABAB receptor.

References

The Rise and Fall of a GERD Candidate: A Technical History of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride (Lesogaberan)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, known during its clinical development as Lesogaberan (AZD-3355), emerged from the laboratories of AstraZeneca as a promising therapeutic agent for gastroesophageal reflux disease (GERD).[1] This potent and selective GABA-B receptor agonist was designed to offer a safer alternative to existing treatments by minimizing central nervous system side effects.[1] Despite demonstrating clear pharmacological activity and some efficacy in early trials, Lesogaberan's journey was ultimately cut short. This technical guide provides an in-depth chronicle of its discovery, development, and the scientific data that defined its trajectory, offering valuable insights for researchers in the field of drug development.

Discovery and Rationale

The development of Lesogaberan was rooted in the established role of the γ-aminobutyric acid type B (GABA-B) receptor in regulating transient lower esophageal sphincter relaxations (TLESRs), a primary mechanism underlying GERD. The existing GABA-B agonist, baclofen, had shown efficacy in reducing TLESRs but was hampered by dose-limiting central nervous system (CNS) side effects such as dizziness and somnolence. AstraZeneca initiated a drug discovery program to identify novel GABA-B agonists with a superior therapeutic window, aiming for potent peripheral activity on the lower esophageal sphincter with reduced CNS penetration. This effort led to the identification of this compound, later named Lesogaberan.

Chemical Synthesis

The synthesis of Lesogaberan was a key aspect of its development, requiring a stereospecific approach to obtain the desired (S)-enantiomer. While the full detailed synthesis from the primary discovery paper by Alstermark et al. (2008) is not publicly available in its entirety, related patents and analogous syntheses provide a likely route. A common method for the asymmetric synthesis of β-amino acids involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, followed by stereoselective reduction.

A plausible synthetic pathway would involve the following key steps:

  • Asymmetric Conjugate Addition: A chiral amine is reacted with an appropriate cinnamic acid derivative containing a 4-bromophenyl group. This step establishes the stereocenter at the C3 position.

  • Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid.

  • Deprotection: The chiral auxiliary is removed to yield the free β-amino acid.

  • Salt Formation: The final compound is treated with hydrochloric acid to form the stable hydrochloride salt.

Pharmacological Profile

Lesogaberan is a potent and selective agonist of the GABA-B receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology

The binding affinity and functional potency of Lesogaberan at the GABA-B receptor were determined using various in vitro assays.

ParameterValueSpecies/Assay Conditions
Ki 5.1 nMRat brain membranes ([3H]GABA displacement)
IC50 2 nMRat brain membranes (displaced GABA binding)[2]
EC50 8.6 nMHuman recombinant GABA-B1a/2 receptors (Ca2+ influx)[3]
Selectivity >600-foldGreater selectivity for GABA-B over GABA-A receptors[2]
Preclinical Pharmacology

Preclinical studies in animal models, particularly in dogs, were instrumental in establishing the in vivo efficacy of Lesogaberan in modulating lower esophageal sphincter function.

Study TypeAnimal ModelDoseKey Findings
TLESR InhibitionDog3 mg/kg (intragastric)~50% reduction in TLESRs[2]
Reflux InhibitionDog7 µmol/kg (oral)Significant reduction in acid reflux episodes and esophageal acid exposure, comparable to baclofen[4]
Pharmacokinetics

Pharmacokinetic studies in preclinical models demonstrated favorable oral bioavailability.

ParameterSpeciesValue
Oral Bioavailability Rat100%
Oral Bioavailability Dog88%
Plasma Protein Binding Rat, Human1%

Clinical Development

Lesogaberan progressed into clinical trials to evaluate its safety, tolerability, and efficacy in both healthy volunteers and patients with GERD.

Phase I Studies

In healthy male volunteers, a single oral dose of Lesogaberan (0.8 mg/kg) demonstrated a significant 36% reduction in the number of TLESRs.[2]

Phase II Studies

A key Phase IIb, randomized, double-blind, placebo-controlled, multi-center study (NCT01005251) was conducted to assess the efficacy and safety of Lesogaberan as an add-on therapy for GERD patients partially responsive to proton pump inhibitors (PPIs).[5]

Study Design:

  • Participants: 661 patients with persistent GERD symptoms despite stable PPI therapy.

  • Intervention: Four weeks of treatment with one of four doses of Lesogaberan (60, 120, 180, or 240 mg twice daily) or placebo, in addition to their ongoing PPI therapy.

  • Primary Endpoint: The proportion of patients with at least three more days per week with no more than mild heartburn.

Results: The study found that Lesogaberan was only marginally superior to placebo.[5] Only the highest dose of 240 mg twice daily showed a statistically significant improvement over placebo, and the absolute difference was small.[5]

Treatment GroupResponder Rate
Placebo17.9%
Lesogaberan 60 mg BID20.9%
Lesogaberan 120 mg BID25.6%
Lesogaberan 180 mg BID23.5%
Lesogaberan 240 mg BID26.2%
Safety and Tolerability

Lesogaberan was generally well-tolerated in clinical trials. The most frequently reported adverse events included headache and paresthesia (a tingling or prickling sensation). A small number of patients receiving Lesogaberan experienced reversible elevations in liver enzymes.[2][5]

Discontinuation of Development

In 2011, AstraZeneca announced the discontinuation of the development of Lesogaberan for GERD. The decision was based on the findings from the Phase IIb study, which concluded that the observed treatment effect was not sufficiently clinically meaningful to warrant progression to Phase III trials.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound like Lesogaberan for the GABA-B receptor.

  • Membrane Preparation:

    • Homogenize rat brain tissue in a cold buffer solution.

    • Centrifuge the homogenate to pellet the cell membranes containing the GABA-B receptors.

    • Wash and resuspend the membrane pellet in an appropriate assay buffer.

  • Competitive Binding Assay:

    • Incubate a known concentration of a radiolabeled ligand that specifically binds to the GABA-B receptor (e.g., [3H]GABA) with the prepared cell membranes.

    • Add increasing concentrations of the unlabeled test compound (Lesogaberan) to compete with the radioligand for binding to the receptor.

    • Allow the mixture to incubate to reach binding equilibrium.

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • Wash the filter with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vivo Measurement of TLESRs in Dogs (General Protocol)

This protocol describes the general procedure for measuring the effect of a test compound on TLESRs in a conscious dog model.

  • Animal Preparation:

    • Use trained conscious dogs equipped with a chronic esophageal fistula to allow for the insertion of manometry and pH catheters.

    • Acclimatize the dogs to the experimental setup to minimize stress.

  • Catheter Placement:

    • Insert a high-resolution manometry catheter through the fistula to measure pressures in the esophagus and lower esophageal sphincter.

    • Place a pH probe in the esophagus to detect acid reflux events.

  • Experimental Procedure:

    • Record a baseline period to determine the spontaneous rate of TLESRs.

    • Administer the test compound (Lesogaberan) or vehicle orally or via a gastric tube.

    • Provide a meal to the dog to stimulate TLESRs.

    • Record esophageal and LES pressures and esophageal pH for a defined period post-dosing and post-meal.

  • Data Analysis:

    • Identify and quantify the number of TLESRs based on established manometric criteria (e.g., a rapid drop in LES pressure to the level of gastric pressure, not triggered by a swallow).

    • Compare the frequency of TLESRs before and after drug administration.

    • Quantify the number and duration of acid reflux events.

Visualizations

GABA-B Receptor Signaling Pathway

GABAB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Lesogaberan Lesogaberan GABAB_Receptor GABA-B Receptor (GABAB1 + GABAB2) Lesogaberan->GABAB_Receptor binds & activates G_protein Gi/o Protein GABAB_Receptor->G_protein activates G_alpha Gαi/o G_protein->G_alpha dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits K_channel K+ Channel (GIRK) G_beta_gamma->K_channel activates Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel inhibits cAMP cAMP AC->cAMP produces K_efflux K+ Efflux K_channel->K_efflux leads to Ca_influx_inhibition Ca2+ Influx Inhibition Ca_channel->Ca_influx_inhibition results in Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_efflux->Hyperpolarization Ca_influx_inhibition->Hyperpolarization Lesogaberan_Development cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_outcome Outcome Target_ID Target Identification (GABA-B Receptor) Lead_Gen Lead Generation (Synthesis of Analogues) Target_ID->Lead_Gen Lead_Opt Lead Optimization (Lesogaberan Synthesis) Lead_Gen->Lead_Opt In_Vitro In Vitro Pharmacology (Binding & Functional Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Preclinical (Dog TLESR Model) In_Vitro->In_Vivo Phase_I Phase I (Safety & PK in Healthy Volunteers) In_Vivo->Phase_I Phase_II Phase II (Efficacy in GERD Patients) Phase_I->Phase_II Phase_III Phase III (Planned) Phase_II->Phase_III Not Initiated Discontinuation Development Discontinued (Lack of Clinical Efficacy) Phase_II->Discontinuation Marginal Efficacy

References

A Comprehensive Technical Review of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is a chiral β-amino acid derivative of significant interest in medicinal chemistry. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) suggests potential applications in neuroscience. However, its most prominent role to date is as a key building block in the synthesis of potent, targeted anti-cancer therapeutics. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and its pivotal role in the development of the CENP-E inhibitor GSK923295. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure features a butyric acid backbone with an amino group at the β-position and a 4-bromophenyl substituent at the γ-position. The hydrochloride salt form enhances its stability and solubility in aqueous media.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrClNO₂PubChem
Molecular Weight 294.57 g/mol PubChem
CAS Number 270062-84-5Chemical Suppliers
Predicted Boiling Point 387.6 ± 32.0 °CChemical Suppliers
Predicted Density 1.517 ± 0.06 g/cm³Chemical Suppliers
Predicted pKa 3.76 ± 0.10Chemical Suppliers
Storage Temperature Room Temperature, Sealed in Dry ConditionsChemical Suppliers

Synthesis and Experimental Protocols

One common strategy for the enantioselective synthesis of related β-aryl-β-amino acids is the rhodium-catalyzed asymmetric hydrogenation of enamines.

Representative Experimental Protocol: Asymmetric Hydrogenation of an Enamine Precursor

The following is a generalized protocol based on known methodologies for the synthesis of chiral β-amino acids.

Step 1: Formation of the Enamine Precursor

A β-keto ester, derived from 4-bromophenylacetic acid, is reacted with an ammonium salt, such as ammonium acetate, in a suitable solvent like methanol or ethanol. The reaction mixture is heated to reflux to drive the formation of the corresponding enamine. The product is then isolated by crystallization.

Step 2: Asymmetric Hydrogenation

The enamine precursor is dissolved in a degassed solvent (e.g., toluene or methanol) in a high-pressure reactor. A chiral rhodium catalyst, such as one based on a Josiphos-type ligand, is added. The reactor is then pressurized with hydrogen gas (typically 40-100 psi) and stirred at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

Step 3: Deprotection and Salt Formation

The resulting protected β-amino ester is then hydrolyzed under acidic or basic conditions to yield the free amino acid. Subsequent treatment with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol affords the desired this compound salt, which can be purified by recrystallization.

G β-Keto Ester β-Keto Ester Enamine Precursor Enamine Precursor β-Keto Ester->Enamine Precursor NH4OAc Protected β-Amino Ester Protected β-Amino Ester Enamine Precursor->Protected β-Amino Ester H2, Chiral Rh Catalyst Free β-Amino Acid Free β-Amino Acid Protected β-Amino Ester->Free β-Amino Acid Hydrolysis (S)-3-Amino-4-(4-bromophenyl)butanoic acid HCl (S)-3-Amino-4-(4-bromophenyl)butanoic acid HCl Free β-Amino Acid->(S)-3-Amino-4-(4-bromophenyl)butanoic acid HCl HCl G cluster_mitosis Mitosis cluster_inhibition Inhibition by GSK923295 CENP-E CENP-E Chromosome_Alignment Chromosome_Alignment CENP-E->Chromosome_Alignment Drives CENP-E_Inhibition CENP-E_Inhibition Microtubule Microtubule Spindle_Assembly_Checkpoint Spindle_Assembly_Checkpoint Chromosome_Alignment->Spindle_Assembly_Checkpoint Satisfies Anaphase Anaphase Spindle_Assembly_Checkpoint->Anaphase Allows Progression to Apoptosis Apoptosis GSK923295 GSK923295 GSK923295->CENP-E_Inhibition Failed_Alignment Failed_Alignment CENP-E_Inhibition->Failed_Alignment SAC_Activation SAC_Activation Failed_Alignment->SAC_Activation Mitotic_Arrest Mitotic_Arrest SAC_Activation->Mitotic_Arrest Mitotic_Arrest->Apoptosis

Theoretical Analysis of (S)-3-Amino-4-(4-bromophenyl)butanoic Acid Hydrochloride: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is a chiral amino acid derivative with potential applications in medicinal chemistry and drug discovery. The presence of a bromophenyl group offers a site for synthetic modification, making it a valuable building block.[1][2] While extensive experimental research on its applications is ongoing, this document addresses the notable absence of dedicated theoretical and computational studies in publicly accessible literature. This guide outlines a comprehensive framework for conducting such theoretical studies, detailing the necessary computational protocols and data presentation strategies. It serves as a methodological blueprint for researchers seeking to investigate the structural, electronic, and reactive properties of this molecule and its analogs through computational means.

Introduction

This technical guide provides a standardized approach for the theoretical investigation of this compound. It covers the typical computational experiments required to elucidate its properties, from geometry optimization to spectroscopic analysis and reactivity prediction.

Physicochemical Properties

While detailed theoretical data is scarce, fundamental physicochemical properties have been computed or predicted and are available in public databases. These serve as a baseline for more advanced computational verification.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrClNO₂PubChem[5]
Molecular Weight 294.57 g/mol PubChem[5]
Monoisotopic Mass 292.98182 DaPubChem[5]
Boiling Point (Predicted) 387.6 ± 32.0 °CChemdad[6]
Density (Predicted) 1.517 ± 0.06 g/cm³Chemdad[6]
pKa (Predicted) 3.76 ± 0.10Chemdad[6]

Proposed Experimental Protocols for Theoretical Studies

The following sections detail the recommended computational methodologies for a thorough theoretical analysis. These protocols are based on established practices in computational chemistry for small organic molecules.

Geometry Optimization and Vibrational Analysis

This is the foundational step in any computational study to find the most stable three-dimensional conformation of the molecule.

Protocol:

  • Initial Structure: Obtain the initial 3D structure of this compound. The zwitterionic form should be considered, especially for condensed-phase simulations.

  • Methodology: Employ Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional.

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The diffuse functions (++) are important for accurately describing anions and hydrogen bonding, while the polarization functions (d,p) are crucial for non-planar molecules.

  • Solvation Model: To simulate a more realistic environment (e.g., aqueous), use an implicit solvation model like the Polarizable Continuum Model (PCM).

  • Calculation: Perform a full geometry optimization without constraints.

  • Verification: Following optimization, conduct a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The results also yield the theoretical infrared (IR) and Raman spectra.

Electronic Properties Analysis

Understanding the electronic structure is key to predicting reactivity and intermolecular interactions.

Protocol:

  • Population Analysis: Using the optimized geometry, perform a single-point energy calculation to derive atomic charges and electron distribution. Natural Bond Orbital (NBO) analysis is recommended for this purpose as it provides a chemically intuitive picture of bonding.

  • Frontier Molecular Orbitals (FMOs): Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability.

  • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution on the molecular surface. This map identifies electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is crucial for predicting how the molecule will interact with other species.

Mandatory Visualizations

Diagrams are essential for conveying complex workflows and relationships in theoretical studies. The following are presented in the DOT language for use with Graphviz.

G cluster_start Phase 1: Structure & Energy cluster_analysis Phase 2: Property Analysis cluster_output Phase 3: Data Output A Initial 3D Structure B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C E NBO Analysis (Atomic Charges) B->E F FMO Analysis (HOMO-LUMO Gap) B->F G MEP Mapping (Reactivity Sites) B->G D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D I Thermodynamic Properties C->I J Calculated IR/Raman Spectra C->J H Optimized Coordinates D->H K Electronic Properties Data E->K F->K G->K

Caption: Workflow for a theoretical quantum chemical study.

G cluster_input Inputs cluster_process Computational Process cluster_output Outputs mol {Molecule|(S)-3-Amino-4-(4-bromophenyl) butanoic acid HCl} calc Quantum Chemistry Software (e.g., Gaussian, ORCA) mol->calc theory Level of Theory Functional: B3LYP Basis Set: 6-311++G(d,p) Solvent Model: PCM theory->calc struct_data Structural Data Optimized Geometry (Bond Lengths, Angles) Vibrational Frequencies calc->struct_data elec_data Electronic Data HOMO/LUMO Energies MEP Surface Atomic Charges calc->elec_data

Caption: Logical relationship of inputs and outputs in a computational analysis.

Conclusion

A comprehensive theoretical investigation of this compound would provide invaluable insights for its application in drug design and synthesis. The protocols and workflows outlined in this guide offer a standardized framework for researchers to generate high-quality, reproducible computational data. Such studies would bridge a critical knowledge gap, enabling a more rational design of novel therapeutics based on this versatile chemical scaffold. The combination of DFT-based calculations for structural and electronic properties represents a robust starting point for any future in silico analysis.

References

In-Depth Technical Guide: (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the physicochemical properties of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a compound of interest in pharmaceutical research and development.

Chemical Identity and Molecular Weight

This compound is a chiral amino acid derivative. The hydrochloride salt form enhances its stability and solubility.

Chemical Structure:

Caption: Chemical structure of this compound.

The molecular formula of this compound is C₁₀H₁₃BrClNO₂[1][2]. Based on this formula, the molecular weight is calculated by summing the atomic weights of its constituent atoms.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1012.011120.11
HydrogenH131.00813.104
BromineBr179.90479.904
ChlorineCl135.45335.453
NitrogenN114.00714.007
OxygenO215.99931.998
Total 294.576

The computed molecular weight is approximately 294.58 g/mol [1]. PubChem lists a computed molecular weight of 294.57 g/mol [2].

Experimental Protocol: Molecular Weight Determination (Theoretical)

The molecular weight of a chemical compound is a fundamental property derived from its molecular formula. The protocol for its theoretical determination is as follows.

Molecular_Weight_Calculation_Workflow A Step 1: Identify Chemical Formula Determine the exact number of atoms of each element. (C₁₀H₁₃BrClNO₂) B Step 2: Find Atomic Weights Use the periodic table to find the standard atomic weight of each element. A->B C Step 3: Calculate Total Mass for Each Element Multiply the atom count by the atomic weight for each element. B->C D Step 4: Sum the Masses Add the total masses of all elements to get the molecular weight. C->D E Result Molecular Weight = 294.58 g/mol D->E

Caption: Workflow for theoretical molecular weight calculation.

Methodology:

  • Identify the Molecular Formula: The first step is to correctly determine the molecular formula from the chemical name, which is C₁₀H₁₃BrClNO₂[1][2].

  • Determine Atomic Weights: The standard atomic weights of the constituent elements are obtained from the IUPAC periodic table (C: ~12.011, H: ~1.008, Br: ~79.904, Cl: ~35.453, N: ~14.007, O: ~15.999).

  • Calculate Total Mass per Element: The number of atoms of each element is multiplied by its atomic weight.

  • Summation: The values from the previous step are summed to yield the final molecular weight of the compound.

This theoretical calculation provides a precise molecular weight essential for stoichiometric calculations in experimental research and drug formulation.

References

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is a chiral γ-aminobutyric acid (GABA) analog. Its structural similarity to known GABA-B receptor agonists, such as baclofen and phenibut, suggests significant potential for investigation in the field of neuroscience and pharmacology. The presence of a bromophenyl moiety may enhance its binding affinity and modulate its pharmacokinetic profile, making it a compelling candidate for drug discovery and development programs targeting neurological and psychiatric disorders. This technical guide outlines potential research areas, provides detailed experimental protocols for its evaluation, and summarizes key data on related compounds to offer a comparative framework for future studies.

Introduction: The Promise of a Novel GABA Analog

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of the GABAergic system is implicated in a wide range of neurological and psychiatric conditions, including anxiety disorders, epilepsy, spasticity, and pain.[2] While GABA itself has limited therapeutic utility due to its inability to efficiently cross the blood-brain barrier, the development of GABA analogs has led to significant therapeutic advancements.[1][2]

This compound belongs to this promising class of compounds. Its core structure, a butanoic acid backbone with an amino group and a phenyl ring, is characteristic of potent GABA-B receptor agonists.[3] The introduction of a bromine atom at the para position of the phenyl ring is a key structural modification that may influence its pharmacological properties. Halogenation can impact a molecule's lipophilicity, metabolic stability, and receptor binding affinity, often leading to enhanced potency and a more favorable pharmacokinetic profile.

This document serves as an in-depth technical guide for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Potential Research Areas

Based on its structural similarity to established GABA-B receptor agonists, the primary research focus for this compound should be on its potential therapeutic applications in neurological disorders.

Anxiolytic Effects

GABA-B receptor agonists are known to exhibit anxiolytic properties. Therefore, a key area of investigation is the potential of this compound in the treatment of anxiety disorders. Preclinical studies using established animal models of anxiety are warranted to evaluate its efficacy.

Anticonvulsant Activity

Deficiencies in GABAergic inhibition are a hallmark of epilepsy. By enhancing inhibitory neurotransmission, GABA-B receptor agonists can raise the seizure threshold. Investigating the anticonvulsant effects of this compound in various seizure models could reveal its potential as a novel anti-epileptic drug.

Spasticity and Muscle Relaxation

Baclofen, a chlorinated analog, is a widely used muscle relaxant for the treatment of spasticity associated with conditions like multiple sclerosis and spinal cord injuries.[3] The structural resemblance suggests that this compound could also possess potent muscle relaxant properties.

Neuropathic Pain

GABA-B receptors are involved in the modulation of pain perception. Agonists at these receptors have shown promise in alleviating neuropathic pain. Research into the analgesic effects of this compound could open up new avenues for pain management.

Core Mechanistic Hypothesis: GABA-B Receptor Agonism

The primary mechanism of action for this compound is hypothesized to be the activation of GABA-B receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, lead to a cascade of downstream signaling events resulting in neuronal inhibition.

GABAB_Signaling_Pathway cluster_membrane Cell Membrane GABAB_R GABA-B Receptor G_Protein Gαi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Opens Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits (Presynaptic) cAMP cAMP AC->cAMP K_efflux K+ Efflux K_Channel->K_efflux Ca_influx Ca2+ Influx (Presynaptic) Ca_Channel->Ca_influx Compound (S)-3-Amino-4-(4-bromophenyl) butanoic acid hydrochloride Compound->GABAB_R Binds and Activates ATP ATP ATP->AC Hyperpolarization Hyperpolarization (Postsynaptic) K_efflux->Hyperpolarization Reduced_NT_release Reduced Neurotransmitter Release (Presynaptic) Ca_influx->Reduced_NT_release

Caption: Hypothesized GABA-B Receptor Signaling Pathway.

Data Presentation: Comparative Analysis of Related Compounds

While specific quantitative data for this compound is not yet publicly available, the following tables provide data for structurally related GABA-B receptor agonists to serve as a benchmark for future studies.

Table 1: GABA-B Receptor Binding Affinities of Analogous Compounds

CompoundKi (μM)RadioligandTissue SourceReference
Baclofen6.0 ± 1[3H]CGP54626Rat Brain[2]
(R)-Phenibut92 ± 3[3H]CGP54626Rat Brain[2]
Racemic Phenibut177 ± 2[3H]CGP54626Rat Brain[2]

Table 2: Functional Potency (EC50) of GABA-B Agonists

CompoundEC50 (μM)Assay TypeCell/Tissue TypeReference
Baclofen6.0Outward K+ currentMouse Cerebellar Purkinje Cells[4]
F-phenibut23.3Outward K+ currentMouse Cerebellar Purkinje Cells[4]
Phenibut1362Outward K+ currentMouse Cerebellar Purkinje Cells[4]

Experimental Protocols

To facilitate the investigation of this compound, detailed methodologies for key experiments are provided below.

In Vitro GABA-B Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the GABA-B receptor.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Rat Brain Tissue Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Centrifuge Homogenize->Centrifuge1 Wash Wash Pellet Centrifuge1->Wash Resuspend Resuspend in Assay Buffer Wash->Resuspend Incubate Incubate Membranes with [3H]Radioligand & Test Compound Resuspend->Incubate Filter Rapid Filtration Incubate->Filter Wash_filters Wash Filters Filter->Wash_filters Scintillation Scintillation Counting Wash_filters->Scintillation Calculate_SB Calculate Specific Binding Scintillation->Calculate_SB Determine_IC50 Determine IC50 Calculate_SB->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Caption: Workflow for In Vitro GABA-B Receptor Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • Rat brain tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous GABA.

    • The final pellet containing the synaptic membranes is resuspended in the assay buffer.[5]

  • Binding Assay:

    • The membrane preparation is incubated with a known concentration of a high-affinity GABA-B receptor radioligand (e.g., [3H]CGP54626) and varying concentrations of the test compound.

    • The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.[6]

  • Separation of Bound and Free Ligand:

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.[6]

  • Quantification:

    • The radioactivity retained on the filters, representing the bound radioligand, is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a saturating concentration of a known GABA-B agonist (e.g., baclofen).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Assessment of Anxiolytic Activity: The Elevated Plus Maze Test

The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.[3]

EPM_Workflow cluster_pre_test Pre-Test cluster_test Test Procedure cluster_post_test Data Analysis Acclimatize Acclimatize Animal to Testing Room Administer Administer Test Compound or Vehicle Acclimatize->Administer Place_animal Place Animal in the Center of the Maze Administer->Place_animal Record Record Behavior for a Fixed Duration (e.g., 5 min) Place_animal->Record Analyze Analyze Time Spent and Entries into Open/Closed Arms Record->Analyze Compare Compare Treatment Groups Analyze->Compare

Caption: Workflow for the Elevated Plus Maze Test.

Detailed Methodology:

  • Apparatus:

    • The EPM consists of four arms arranged in a plus shape, elevated from the floor.

    • Two opposite arms are enclosed by high walls (closed arms), while the other two are open (open arms).[1]

  • Procedure:

    • Animals (rats or mice) are habituated to the testing room for at least one hour before the experiment.

    • The test compound or vehicle is administered at a predetermined time before the test.

    • Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).[3]

    • The animal's behavior is recorded using a video camera mounted above the maze.

  • Data Analysis:

    • The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.

    • An increase in these parameters is indicative of an anxiolytic effect.

    • Locomotor activity can be assessed by the total number of arm entries.

Synthesis and Chemical Properties

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of chiral β-amino acids. A potential retrosynthetic analysis is outlined below.

Synthesis_Pathway Target (S)-3-Amino-4-(4-bromophenyl) butanoic acid hydrochloride Precursor1 (S)-3-Amino-4-(4-bromophenyl) butanoic acid Target->Precursor1 HCl addition Precursor2 Protected (S)-3-Amino-4-(4-bromophenyl) butanoic acid ester Precursor1->Precursor2 Deprotection & Hydrolysis Starting_Material1 4-Bromobenzaldehyde Precursor2->Starting_Material1 Asymmetric Mannich Reaction Starting_Material2 Chiral Auxiliary Precursor2->Starting_Material2 Starting_Material3 Malonic acid half-ester Precursor2->Starting_Material3

References

Methodological & Application

Synthesis of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective synthesis of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a valuable chiral building block in pharmaceutical and medicinal chemistry. The synthesis is presented in a multi-step sequence commencing with the asymmetric conjugate addition of (4-bromophenyl)boronic acid to ethyl crotonate, followed by saponification, amidation, Hofmann rearrangement, and final conversion to the hydrochloride salt. This protocol is designed to be a practical guide for laboratory synthesis, offering detailed experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow.

Introduction

Chiral β-amino acids are significant structural motifs found in a variety of biologically active molecules and are crucial intermediates in the synthesis of pharmaceuticals. (S)-3-Amino-4-(4-bromophenyl)butanoic acid, in particular, serves as a key precursor for the synthesis of various therapeutic agents. The presence of the bromine atom allows for further synthetic modifications through cross-coupling reactions, enhancing its utility in drug discovery and development. The protocol outlined herein describes a robust and scalable method for the preparation of the enantiomerically pure hydrochloride salt of this important β-amino acid.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a four-step process starting from commercially available materials. The key steps include:

  • Asymmetric Conjugate Addition: Rhodium-catalyzed asymmetric 1,4-addition of (4-bromophenyl)boronic acid to ethyl crotonate to establish the chiral center.

  • Saponification: Hydrolysis of the resulting ethyl ester to the corresponding carboxylic acid.

  • Amidation: Conversion of the carboxylic acid to the primary amide.

  • Hofmann Rearrangement and Salt Formation: Rearrangement of the amide to the primary amine, followed by in-situ formation of the hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Asymmetric Conjugate Addition cluster_1 Step 2: Saponification cluster_2 Step 3: Amidation cluster_3 Step 4: Hofmann Rearrangement & Salt Formation A Ethyl crotonate C (S)-Ethyl 3-(4-bromophenyl)butanoate A->C [Rh(cod)2]BF4 (S)-BINAP B (4-bromophenyl)boronic acid B->C [Rh(cod)2]BF4 (S)-BINAP D (S)-3-(4-bromophenyl)butanoic acid C->D NaOH, H2O/MeOH E (S)-3-(4-bromophenyl)butanamide D->E 1. SOCl2 2. NH4OH F This compound E->F Br2, NaOH then HCl

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate

This procedure is adapted from a reliable method for the asymmetric conjugate addition of arylboronic acids.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
(4-bromophenyl)boronic acid200.8225.1 g125
Ethyl crotonate114.1417.1 g150
[Rh(cod)₂]BF₄406.08508 mg1.25
(S)-BINAP622.68778 mg1.25
1,4-Dioxane-250 mL-
Triethylamine (TEA)101.1917.4 mL125
Water-38 mL-

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (4-bromophenyl)boronic acid (25.1 g, 125 mmol), [Rh(cod)₂]BF₄ (508 mg, 1.25 mmol), and (S)-BINAP (778 mg, 1.25 mmol).

  • Add 1,4-dioxane (250 mL) and stir the mixture under a nitrogen atmosphere for 30 minutes.

  • Add water (38 mL) followed by triethylamine (17.4 mL, 125 mmol).

  • Heat the reaction mixture to 30°C and add ethyl crotonate (17.1 g, 150 mmol) dropwise over 10 minutes.

  • Stir the reaction at 30°C for 24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with 200 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (S)-Ethyl 3-(4-bromophenyl)butanoate as a colorless oil.

Expected Yield: ~32 g (90%)

Step 2: Synthesis of (S)-3-(4-bromophenyl)butanoic acid

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
(S)-Ethyl 3-(4-bromophenyl)butanoate271.1532.0 g118
Sodium Hydroxide (NaOH)40.007.1 g177
Methanol (MeOH)-150 mL-
Water-50 mL-

Procedure:

  • Dissolve (S)-Ethyl 3-(4-bromophenyl)butanoate (32.0 g, 118 mmol) in a mixture of methanol (150 mL) and water (50 mL) in a 500 mL round-bottom flask.

  • Add sodium hydroxide (7.1 g, 177 mmol) and stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Wash the aqueous residue with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (S)-3-(4-bromophenyl)butanoic acid as a white solid.

Expected Yield: ~27 g (94%)

Step 3: Synthesis of (S)-3-(4-bromophenyl)butanamide

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
(S)-3-(4-bromophenyl)butanoic acid243.1127.0 g111
Thionyl chloride (SOCl₂)118.9712.0 mL165
Dichloromethane (DCM)-200 mL-
Ammonium hydroxide (28% aq.)-100 mL-

Procedure:

  • Suspend (S)-3-(4-bromophenyl)butanoic acid (27.0 g, 111 mmol) in dichloromethane (200 mL) in a 500 mL round-bottom flask.

  • Add thionyl chloride (12.0 mL, 165 mmol) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the crude acyl chloride in 100 mL of DCM and add it dropwise to a vigorously stirred solution of concentrated ammonium hydroxide (100 mL) at 0°C.

  • Stir the mixture for 1 hour at room temperature.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give (S)-3-(4-bromophenyl)butanamide as a white solid.

Expected Yield: ~25 g (93%)

Step 4: Synthesis of this compound

This procedure is based on the principles of the Hofmann rearrangement.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
(S)-3-(4-bromophenyl)butanamide242.1225.0 g103
Sodium Hydroxide (NaOH)40.0016.5 g412
Bromine (Br₂)159.815.8 mL113
Water-250 mL-
Concentrated HCl-As needed-

Procedure:

  • Prepare a solution of sodium hypobromite by slowly adding bromine (5.8 mL, 113 mmol) to a solution of sodium hydroxide (16.5 g, 412 mmol) in water (250 mL) at 0°C.

  • Add (S)-3-(4-bromophenyl)butanamide (25.0 g, 103 mmol) to the cold sodium hypobromite solution.

  • Slowly warm the reaction mixture to 70°C and maintain this temperature for 1 hour.

  • Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated HCl.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield this compound.

Expected Yield: ~21 g (70%)

Data Summary

StepProductStarting MaterialYield (%)Purity (by NMR)
1(S)-Ethyl 3-(4-bromophenyl)butanoateEthyl crotonate90>98%
2(S)-3-(4-bromophenyl)butanoic acid(S)-Ethyl 3-(4-bromophenyl)butanoate94>99%
3(S)-3-(4-bromophenyl)butanamide(S)-3-(4-bromophenyl)butanoic acid93>98%
4This compound(S)-3-(4-bromophenyl)butanamide70>99%

Signaling Pathways and Logical Relationships

The Hofmann rearrangement proceeds through a key isocyanate intermediate. The following diagram illustrates the mechanistic pathway from the primary amide to the final amine.

Hofmann_Rearrangement Amide Primary Amide N_Bromoamide N-Bromoamide Amide->N_Bromoamide Br2, NaOH Anion N-Bromoamide Anion N_Bromoamide->Anion NaOH Isocyanate Isocyanate Anion->Isocyanate Rearrangement Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid H2O Amine Primary Amine Carbamic_Acid->Amine -CO2

Figure 2: Mechanism of the Hofmann Rearrangement.

Conclusion

The protocol described provides a comprehensive and detailed guide for the synthesis of this compound. The methods are based on established and reliable chemical transformations, ensuring good yields and high enantiopurity of the final product. This application note serves as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this important chiral building block.

Application Notes and Protocols for (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is a chiral amino acid derivative. Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA), particularly with the presence of a lipophilic 4-bromophenyl group, suggests potential interactions with components of the GABAergic system. This document outlines detailed experimental protocols to investigate the potential of this compound as a modulator of GABA transporters and to assess its analgesic properties in vivo. The provided data is hypothetical and for illustrative purposes.

Physicochemical Properties

PropertyValueReference
CAS Number270062-84-5[1]
Molecular FormulaC₁₀H₁₃BrClNO₂[2]
Molecular Weight294.57 g/mol [2]
Boiling Point (Predicted)387.6±32.0 °C[1]
Density (Predicted)1.517±0.06 g/cm³[1]
pKa (Predicted)3.76±0.10[1]

Application 1: Inhibition of GABA Transporters

The primary inhibitory neurotransmitter in the central nervous system, GABA, has its synaptic concentration regulated by GABA transporters (GATs).[3][4] The inhibition of these transporters can elevate GABA levels, a therapeutic strategy for conditions like epilepsy and neuropathic pain. The structural characteristics of this compound make it a candidate for a GAT inhibitor.

Hypothetical Quantitative Data: GAT Inhibition Assay

The following table summarizes hypothetical data from a cell-based GABA transporter inhibition assay.

Transporter SubtypeTest Compound Concentration (µM)% Inhibition of [³H]GABA UptakeIC₅₀ (µM)
mGAT1 0.115.2 ± 2.15.8
148.9 ± 3.5
1085.1 ± 2.8
10098.6 ± 1.2
mGAT2 1010.5 ± 4.2> 100
mGAT3 1025.7 ± 3.922.4
mGAT4 1018.3 ± 2.545.1

Data are presented as mean ± SEM and are hypothetical.

Experimental Protocol: [³H]GABA Uptake Inhibition Assay in HEK293 Cells

This protocol describes a method to assess the inhibitory activity of this compound on mouse GABA transporters (mGATs) expressed in Human Embryonic Kidney (HEK293) cells.

Materials:

  • HEK293 cells transiently or stably expressing individual mouse GAT subtypes (mGAT1, mGAT2, mGAT3, mGAT4)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Scintillation fluid

  • 96-well microplates

  • Microplate scintillation counter

Procedure:

  • Cell Culture and Plating: Culture HEK293 cells expressing the specific mGAT subtype in DMEM. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Prepare serial dilutions to obtain a range of test concentrations.

  • Assay: a. Wash the cells twice with pre-warmed assay buffer. b. Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature. c. Initiate the uptake by adding a mixture of [³H]GABA and unlabeled GABA to each well. d. Allow the uptake to proceed for a specific duration (e.g., 10-20 minutes). e. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Measurement: a. Lyse the cells with a suitable lysis buffer. b. Add scintillation fluid to each well. c. Measure the radioactivity in a microplate scintillation counter.

  • Data Analysis: a. Determine the percentage of inhibition for each concentration of the test compound relative to a vehicle control. b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

Application 2: In Vivo Analgesic Activity

Given the role of the GABAergic system in pain modulation, compounds that enhance GABAergic transmission may exhibit analgesic properties. The following protocol outlines a common preclinical model to assess the analgesic potential of this compound.

Hypothetical Quantitative Data: Acetic Acid-Induced Writhing Test

This table presents hypothetical results from an in vivo analgesic study in mice.

Treatment GroupDose (mg/kg, i.p.)Number of Writhes (Mean ± SEM)% Inhibition of WrithingED₅₀ (mg/kg)
Vehicle Control-45.6 ± 3.2-12.5
Test Compound 531.2 ± 2.831.6%
1022.1 ± 2.551.5%
2010.8 ± 1.976.3%
Positive Control (Diclofenac)108.5 ± 1.581.4%

Data are presented as mean ± SEM and are hypothetical.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate peripheral analgesic activity.[5][6][7]

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Positive control (e.g., Diclofenac sodium)

  • 0.6% acetic acid solution

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

Procedure:

  • Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Administration: a. Randomly divide the animals into groups (n=6-10 per group). b. Administer the test compound at various doses, the vehicle, or the positive control via intraperitoneal injection.

  • Latency Period: Allow a 30-minute latency period after injection.

  • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg body weight).

  • Observation: a. Immediately place each mouse into an individual observation chamber. b. Record the total number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: a. Calculate the mean number of writhes for each group. b. Determine the percentage inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100. c. Calculate the ED₅₀ value (the dose that produces 50% of the maximum effect) using an appropriate statistical method.

Visualizations

GABAergic Synapse Signaling Pathway

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD GAD GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1_pre GAT1 GABA_synapse->GAT1_pre Reuptake GABA_A GABA-A Receptor GABA_synapse->GABA_A GABA_B GABA-B Receptor GABA_synapse->GABA_B GAT3_glia GAT3 GABA_synapse->GAT3_glia Uptake GAD->GABA_vesicle VGAT Cl_ion Cl- Influx (Hyperpolarization) GABA_A->Cl_ion K_ion K+ Efflux (Hyperpolarization) GABA_B->K_ion GABA_glia GABA GABA_T GABA-T GABA_glia->GABA_T Succinate Succinic Semialdehyde GABA_T->Succinate Test_Compound (S)-3-Amino-4-(4-bromophenyl) butanoic acid hydrochloride Test_Compound->GAT1_pre Inhibition Test_Compound->GAT3_glia Inhibition

Caption: Proposed mechanism of action at a GABAergic synapse.

Experimental Workflow for Compound Characterizationdot

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Further Development start Test Compound: (S)-3-Amino-4-(4-bromophenyl) butanoic acid hydrochloride in_vitro_assay GABA Transporter Uptake Assay ic50_determination IC50 Determination (for GAT subtypes) selectivity_profiling Selectivity Profiling in_vivo_model Analgesic Model (Acetic Acid Writhing) ed50_determination ED50 Determination toxicity_study Preliminary Toxicity Assessment pharmacokinetics Pharmacokinetic Studies (ADME) mechanism_of_action Mechanism of Action Studies lead_optimization Lead Optimization

References

Application Notes and Protocols for (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, also known as Lesogaberan (AZD-3355), is a potent and selective agonist of the GABA-B (gamma-aminobutyric acid, type B) receptor.[1][2] As a G protein-coupled receptor (GPCR), the GABA-B receptor plays a critical role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system. Lesogaberan was developed for the potential treatment of gastroesophageal reflux disease (GERD).[3][4] In vitro assays are fundamental to characterizing the pharmacological profile of compounds like Lesogaberan, providing essential data on their potency, selectivity, and functional activity at the molecular and cellular levels.

These application notes provide detailed protocols for key in vitro assays to characterize the binding affinity and functional agonism of this compound at the GABA-B receptor.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters for this compound (Lesogaberan).

Table 1: Receptor Binding Affinity of Lesogaberan

RadioligandPreparationCompoundKᵢ (nM)
[³H]GABARat brain membranesLesogaberan5.1[1][2]

Table 2: Functional Potency of Lesogaberan

AssayCell LineParameterValue (nM)
Functional AssayHuman recombinant GABA-B receptorEC₅₀8.6[1][2]

Table 3: Selectivity Profile of Lesogaberan

ReceptorRadioligandPreparationKᵢ (µM)
GABA-A[³H]GABARat brain membranes1.4[1][2]

Signaling Pathway and Experimental Workflows

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist like Lesogaberan initiates a signaling cascade through the associated Gi/o protein.[5] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[1] These downstream effects result in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.[1]

GABA_B_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lesogaberan (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride (Lesogaberan) GABAB_R GABA-B Receptor Lesogaberan->GABAB_R Binds G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Decreases K_ion K⁺ Efflux GIRK->K_ion Ca_ion Ca²⁺ Influx Ca_Channel->Ca_ion Decreases Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_Neurotransmission Reduced Neurotransmitter Release Ca_ion->Reduced_Neurotransmission

GABA-B Receptor Signaling Cascade

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps to determine the binding affinity (Ki) of a test compound for the GABA-B receptor using a competitive radioligand binding assay.

Binding_Assay_Workflow start Start prep Prepare Cell Membranes (e.g., from rat brain or cells expressing GABA-B receptors) start->prep incubate Incubate Membranes with: - [³H]GABA (Radioligand) - Test Compound (Lesogaberan) - Buffer prep->incubate separate Separate Bound and Free Radioligand (Rapid Vacuum Filtration) incubate->separate quantify Quantify Radioactivity (Liquid Scintillation Counting) separate->quantify analyze Data Analysis: - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff Equation quantify->analyze end End analyze->end cAMP_Assay_Workflow start Start culture Culture Cells Expressing GABA-B Receptors start->culture stimulate Pre-treat cells with Forskolin to elevate basal cAMP levels culture->stimulate add_agonist Add Test Compound (Lesogaberan) at varying concentrations stimulate->add_agonist incubate Incubate for a defined period add_agonist->incubate lyse Lyse Cells to release cAMP incubate->lyse measure Measure cAMP Levels (e.g., HTRF, ELISA, or luminescence-based assay) lyse->measure analyze Data Analysis: - Generate Dose-Response Curve - Determine EC₅₀ measure->analyze end End analyze->end

References

Application Notes and Protocols for In Vivo Studies of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride (Lesogaberan/AZD3355)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, more commonly known as Lesogaberan (AZD3355), is a potent and selective agonist of the GABA-B receptor.[1] Initially developed for the treatment of gastroesophageal reflux disease (GERD), its mechanism of action centers on the inhibition of transient lower esophageal sphincter relaxations (TLESRs), a primary cause of reflux events.[1][2] More recently, computational drug repositioning strategies have identified Lesogaberan as a potential therapeutic agent for non-alcoholic steatohepatitis (NASH) due to its anti-inflammatory, hepatoprotective, and antifibrotic properties.[3][4]

These application notes provide detailed protocols and summarized data from key in vivo studies to guide researchers in designing and executing their own preclinical investigations of Lesogaberan.

Pharmacokinetic Profile

In a phase I, open-label, randomized, two-way crossover study in ten healthy male subjects, the pharmacokinetic profile of Lesogaberan was evaluated after single oral (100 mg) and intravenous (20 mg) administration.[5][6] Lesogaberan was found to be rapidly and extensively absorbed from the gastrointestinal tract, with maximal plasma concentrations (Cmax) achieved within 1-2 hours of oral dosing.[5][6] The terminal half-life of the compound is between 11 and 13 hours.[5][6] The major route of elimination is metabolism, with approximately 84% of the administered dose excreted in the urine as the parent compound or water-soluble metabolites.[5][6] Renal clearance accounted for about 22% of the total body clearance.[5][6] No safety concerns were raised during the study.[5][6]

Table 1: Pharmacokinetic Parameters of Lesogaberan in Healthy Male Subjects
ParameterOral Administration (100 mg)Intravenous Administration (20 mg)
Tmax (Time to Cmax) 1-2 hoursN/A
Terminal Half-life (t½) 11-13 hours11-13 hours
Renal Clearance (CLR) ~22% of total clearance~22% of total clearance
Urinary Excretion ~84% of dose~84% of dose
Data sourced from clinical studies in healthy volunteers.[5][6]

Application 1: Gastroesophageal Reflux Disease (GERD)

Lesogaberan has been evaluated for its efficacy in reducing reflux events by inhibiting TLESRs.

Preclinical Efficacy in a Canine Model of GERD

In a study with dogs, a 7 micromol/kg oral dose of Lesogaberan was compared to baclofen (2.8 micromol/kg) and a vehicle control.[7] The number of reflux episodes (pH<4 for ≥ 5 seconds) and the total acid exposure time were monitored over a 24-hour period.[7]

Treatment GroupMean Number of Reflux Episodes / 24h (± S.E.M.)Mean Acid Exposure Time / 24h (min ± S.E.M.)
Vehicle Control 10.7 (0.5)51.2 (4.5)
Lesogaberan (7 µmol/kg) 4.6 (0.4)23.6 (3.8)
Baclofen (2.8 µmol/kg) 6.4 (0.6)35.4 (6.5)
Data from a 24-h pH-metry study in dogs.[7]
Clinical Efficacy in GERD Patients

In a randomized, double-blind, placebo-controlled, crossover study, 27 patients with reflux symptoms despite proton pump inhibitor (PPI) treatment received Lesogaberan (65 mg twice daily) or a placebo as an add-on therapy.[1]

ParameterPlaceboLesogaberan (65 mg BID)% Change vs. Placebo
Mean Number of Reflux Events Not specifiedNot specified~35% reduction
Geometric Mean Number of TLESRs Not specifiedNot specified25% reduction
Geometric Mean LES Pressure Not specifiedNot specified28% increase
Data from a study in GERD patients with persistent symptoms on PPIs.[1]
Experimental Protocol: 24-Hour pH-metry in a Canine Model

This protocol is based on methodologies used to evaluate the effect of Lesogaberan on acid reflux in dogs.[7]

  • Animal Model: Use adult mongrel dogs of either sex.

  • Surgical Preparation (Optional): For chronic studies, a cervical esophagopexy can be performed to facilitate repeated esophageal pH monitoring.

  • Acclimatization: Allow animals to acclimate to the laboratory environment and handling.

  • Catheter Placement:

    • Pass a pH-metry catheter through the nasal passage into the esophagus.

    • Position the pH sensor approximately 5 cm above the lower esophageal sphincter (LES), with its location confirmed by manometry.

  • Drug Administration:

    • Administer Lesogaberan (e.g., 7 micromol/kg) or vehicle control orally.

    • Provide a standardized meal following drug administration.

  • Data Collection:

    • Record esophageal pH continuously for 24 hours.

    • A reflux episode is defined as a drop in esophageal pH below 4 for at least 5 seconds.

  • Data Analysis:

    • Calculate the total number of reflux episodes.

    • Determine the total time the esophageal pH is below 4 (acid exposure time).

    • Compare the results between the Lesogaberan and vehicle control groups using appropriate statistical methods.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment animal_model Select Canine Model acclimatization Acclimatize Animals animal_model->acclimatization catheter_placement Place pH-metry Catheter acclimatization->catheter_placement drug_admin Administer Lesogaberan or Vehicle catheter_placement->drug_admin meal Provide Standardized Meal drug_admin->meal data_collection 24h Esophageal pH Monitoring meal->data_collection data_analysis Analyze Reflux Episodes and Acid Exposure data_collection->data_analysis comparison Compare Treatment vs. Control data_analysis->comparison G cluster_induction NASH Induction (24 weeks) cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis animal_model C57BL/6J Mice diet Western Diet + Sugar Water animal_model->diet ccl4 Weekly CCl4 Injections animal_model->ccl4 grouping Divide into Treatment Groups diet->grouping ccl4->grouping drug_admin Daily Oral Gavage (Lesogaberan/Vehicle/OCA) grouping->drug_admin euthanasia Euthanize and Collect Tissues drug_admin->euthanasia histology Liver Histology (H&E, Sirius Red) euthanasia->histology gene_expression Gene Expression Analysis (qPCR/RNA-seq) euthanasia->gene_expression tumor_assessment Tumor Assessment euthanasia->tumor_assessment G cluster_downstream Downstream Effects in NASH lesogaberan Lesogaberan gabab_r GABA-B Receptor lesogaberan->gabab_r g_protein Gi/o Protein gabab_r->g_protein ac Adenylyl Cyclase g_protein->ac mapk_erk MAP/ERK Kinase Pathway g_protein->mapk_erk myc Myc Proto-Oncogene g_protein->myc camp ↓ cAMP ac->camp profibrotic_genes ↓ Profibrotic Gene Expression (Collagen1α1, αSMA) mapk_erk->profibrotic_genes anti_inflammatory ↓ Anti-inflammatory Effects (↓ TNF-α) mapk_erk->anti_inflammatory hepatoprotective Hepatoprotective Effects mapk_erk->hepatoprotective myc->profibrotic_genes myc->anti_inflammatory myc->hepatoprotective

References

Application Notes and Protocols for (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride as a GABA Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is a chiral derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Structurally, it is an analog of Baclofen, a well-characterized agonist of the GABA-B receptor, with a bromine atom substituting the chlorine atom on the phenyl ring. GABA analogs are a critical class of compounds for studying neurological pathways and for the development of therapeutics targeting conditions such as epilepsy, anxiety, and muscle spasticity.

Data Presentation: Comparative Pharmacological Data of GABA-B Receptor Ligands

The following tables summarize quantitative data for well-characterized GABA-B receptor ligands to provide a comparative context for the experimental evaluation of this compound.

Table 1: GABA-B Receptor Binding Affinities (Ki)

CompoundRadioligandPreparationKi (nM)Reference
GABA[³H]GABARat brain membranes40[1]
(R)-Baclofen[³H]GABARat brain membranes130[1]
(S)-Baclofen[³H]GABARat brain membranes>100,000[1]
CGP54626 (Antagonist)[³H]CGP54626Rat brain membranes2.9Not Applicable

Table 2: GABA-B Receptor Functional Activity (EC50/IC50)

CompoundAssay TypeCell/Tissue PreparationEC50/IC50 (µM)Reference
GABA[³⁵S]GTPγS BindingRat cortical membranes0.32Not Applicable
(R)-Baclofen[³⁵S]GTPγS BindingRat cortical membranes0.27
(S)-Baclofen[³⁵S]GTPγS BindingRat cortical membranes>100Not Applicable
CGP55845 (Antagonist)Inhibition of Baclofen-induced responseRat midbrain slices0.001

Signaling Pathways and Experimental Workflows

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to neuronal inhibition. The binding of an agonist, such as Baclofen, promotes the dissociation of the G-protein into its Gα and Gβγ subunits. The Gβγ subunit can then directly activate inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the postsynaptic neuron. Additionally, the Gβγ subunit can inhibit voltage-gated calcium channels (VGCCs) on presynaptic terminals, reducing neurotransmitter release. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist (S)-3-Amino-4-(4-bromophenyl) butanoic acid HCl GABAB_R GABA-B Receptor (GABAB1/GABAB2) Agonist->GABAB_R binds G_Protein Gαi/oβγ GABAB_R->G_Protein activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma GIRK GIRK Channel K_ion K⁺ GIRK->K_ion efflux VGCC Ca²⁺ Channel VGCC->Ca_ion influx AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_alpha->AC inhibits G_betagamma->GIRK activates G_betagamma->VGCC inhibits Inhibition Neuronal Inhibition K_ion->Inhibition leads to Hyperpolarization ATP ATP ATP->AC

Caption: GABA-B Receptor Signaling Pathway.

Experimental Workflow: GABA-B Receptor Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-B receptor.

Binding_Assay_Workflow start Start prep Membrane Preparation (e.g., from rat brain) start->prep incubate Incubation: - Membranes - Radioligand ([³H]GABA) - Test Compound (Varying Conc.) - Non-specific binding control prep->incubate separate Separation of Bound and Free Radioligand (e.g., Filtration) incubate->separate quantify Quantification of Bound Radioligand (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 determination, Ki calculation) quantify->analyze end End analyze->end

Caption: Workflow for GABA-B Receptor Binding Assay.

Experimental Workflow: [³⁵S]GTPγS Functional Assay

This workflow describes a functional assay to measure the activation of G-proteins coupled to the GABA-B receptor upon agonist binding.

GTPgS_Assay_Workflow start Start prep Membrane Preparation (expressing GABA-B receptors) start->prep incubate Incubation: - Membranes - [³⁵S]GTPγS - GDP - Test Compound (Varying Conc.) - Basal and non-specific controls prep->incubate separate Separation of Bound and Free [³⁵S]GTPγS (Filtration) incubate->separate quantify Quantification of Bound [³⁵S]GTPγS (Scintillation Counting) separate->quantify analyze Data Analysis (EC50 determination, % stimulation) quantify->analyze end End analyze->end

Caption: Workflow for [³⁵S]GTPγS Functional Assay.

Experimental Protocols

Protocol 1: GABA-B Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.

Materials:

  • Rat brain tissue (cortex or whole brain minus cerebellum)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

  • Radioligand: [³H]GABA (specific activity ~30-60 Ci/mmol)

  • Non-specific determinant: GABA (1 mM) or (-)-Baclofen (100 µM)

  • Test Compound: this compound

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Membrane Preparation: a. Homogenize fresh or frozen rat brain tissue in ice-cold Homogenization Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation. e. Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL.

  • Binding Assay: a. Set up assay tubes for total binding, non-specific binding, and various concentrations of the test compound. b. To each tube, add 100 µL of membrane preparation. c. Add 50 µL of Assay Buffer (for total binding), 50 µL of non-specific determinant, or 50 µL of the test compound at various concentrations. d. Add 50 µL of [³H]GABA (final concentration ~10-20 nM). e. Incubate the tubes at 4°C for 20 minutes.

  • Filtration and Quantification: a. Terminate the incubation by rapid filtration through glass fiber filters under vacuum. b. Wash the filters three times with 4 mL of ice-cold Assay Buffer. c. Place the filters in scintillation vials, add scintillation cocktail, and vortex. d. Quantify the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay for GABA-B Receptor Activation

Objective: To determine the functional potency (EC50) and efficacy of this compound as a GABA-B receptor agonist.

Materials:

  • Cell membranes expressing recombinant human GABA-B1b and GABA-B2 receptors.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol)

  • GDP

  • GABA (as a reference agonist)

  • Test Compound: this compound

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Assay Setup: a. Prepare a master mix containing Assay Buffer, GDP (final concentration 30 µM), and [³⁵S]GTPγS (final concentration 0.1 nM). b. Aliquot the master mix into assay tubes. c. Add the test compound at various concentrations to the respective tubes. Include tubes for basal activity (no agonist) and maximal stimulation (with a saturating concentration of GABA).

  • Incubation: a. Add the cell membranes (5-10 µg of protein per tube) to initiate the reaction. b. Incubate the tubes at 30°C for 60 minutes with gentle agitation.

  • Filtration and Quantification: a. Terminate the reaction by rapid filtration through glass fiber filters. b. Wash the filters three times with 4 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). c. Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. d. Quantify the radioactivity using a scintillation counter.

  • Data Analysis: a. Subtract the non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all values. b. Plot the specific [³⁵S]GTPγS binding against the logarithm of the test compound concentration. c. Determine the EC50 value (the concentration of the test compound that produces 50% of its maximal effect) and the maximal stimulation (Emax) relative to the basal activity using non-linear regression.

Conclusion

This compound holds promise as a novel GABA analog for research and drug development. Its structural similarity to Baclofen suggests it is likely to act as a GABA-B receptor agonist. The provided protocols for radioligand binding and functional [³⁵S]GTPγS assays offer robust methods for characterizing its pharmacological profile. By utilizing the comparative data of known GABA-B receptor ligands, researchers can effectively evaluate the potency and efficacy of this compound and explore its potential as a tool for neuroscience research or as a lead compound for novel therapeutics.

References

Applications of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride in Neuroscience: A Look into a Potential GABAergic Modulator

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is a halogenated derivative of β-phenyl-γ-aminobutyric acid (phenibut). While direct research on this specific compound is limited, its structural similarity to well-characterized neuroactive compounds, such as baclofen and phenibut, provides a strong basis for its potential applications in neuroscience research. This document outlines the hypothesized mechanisms of action, potential research applications, and detailed experimental protocols based on the pharmacology of its close analogs.

Principle of Action

Based on its structural resemblance to known GABAergic modulators, this compound is predicted to primarily function as a selective agonist of the GABA-B receptor. The addition of a bromine atom at the para position of the phenyl ring may influence its potency, selectivity, and pharmacokinetic properties compared to its parent compound, phenibut. GABA-B receptors are metabotropic G-protein coupled receptors that mediate long-lasting inhibitory effects in the central nervous system. Their activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels, as well as the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.

Potential Applications in Neuroscience Research

The putative GABA-B agonist activity of this compound suggests its utility as a research tool in several areas of neuroscience:

  • Anxiolytic and Nootropic Studies: Given that phenibut, a close analog, exhibits both anxiolytic and nootropic (cognition-enhancing) effects, this compound could be investigated for similar properties.[1][2] It may serve as a tool to explore the role of GABA-B receptors in anxiety, learning, and memory.

  • Neuropathic Pain Research: GABA-B receptor agonists are known to have analgesic effects, particularly in models of neuropathic pain. This compound could be used to investigate the modulation of pain pathways by GABAergic signaling.

  • Spasticity and Muscle Relaxation: Baclofen, the p-chloro-derivative of phenibut, is a clinically used muscle relaxant for the treatment of spasticity.[1] this compound could be explored in preclinical models of spasticity.

  • Addiction and Withdrawal Studies: The GABAergic system is implicated in the neurobiology of addiction. This compound could be used to study the effects of GABA-B receptor modulation on drug-seeking behavior and withdrawal symptoms.

Quantitative Data on Analogous Compounds

Due to the absence of specific data for this compound, the following table summarizes the receptor binding affinities of its close structural analogs to provide a comparative context.

CompoundReceptor TargetIC50 / EC50 (µM)Reference
PhenibutGABA-BHigher than Baclofen[1]
BaclofenGABA-BPotent Agonist[1]
4-FluorophenibutGABA-B1.70Not explicitly cited

Note: The potency of these analogs at the GABA-B receptor is influenced by the halogen substitution on the phenyl ring. It is hypothesized that the 4-bromo substitution in the title compound will confer a specific potency and selectivity profile that requires experimental determination.

Experimental Protocols

The following are detailed protocols for key experiments that would be essential to characterize the neuropharmacological profile of this compound. These protocols are based on standard methodologies used for similar compounds.

In Vitro GABA-B Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the GABA-B receptor.

Materials:

  • Rat brain cortical membranes (prepared or commercially available)

  • [³H]-GABA or other suitable radioligand for GABA-B receptors

  • This compound

  • Baclofen (as a positive control)

  • Incubation buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound and baclofen.

  • In a microcentrifuge tube, add the rat brain membranes, the radioligand, and either the test compound, control, or buffer (for total binding).

  • For non-specific binding determination, add a high concentration of unlabeled GABA or baclofen.

  • Incubate the mixture at room temperature for a specified time (e.g., 30 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

Electrophysiological Recording in Brain Slices

Objective: To assess the functional effects of this compound on neuronal excitability.

Materials:

  • Rodent brain slices (e.g., hippocampus or cortex)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Patch-clamp electrophysiology setup

  • Glass micropipettes

Procedure:

  • Prepare acute brain slices from a rodent.

  • Maintain the slices in oxygenated aCSF.

  • Obtain whole-cell patch-clamp recordings from neurons in the region of interest.

  • After establishing a stable baseline recording, bath-apply this compound at various concentrations.

  • Record changes in membrane potential, input resistance, and firing frequency.

  • A hyperpolarization of the membrane potential and a decrease in firing rate would be indicative of GABA-B receptor activation.

Visualizations

The following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow for characterizing the compound.

GABA_B_Signaling Compound (S)-3-Amino-4-(4-bromophenyl) butanoic acid hydrochloride GABAB_R GABA-B Receptor Compound->GABAB_R Binds to G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC K_efflux K+ Efflux K_Channel->K_efflux Ca_influx Ca2+ Influx (Inhibited) Ca_Channel->Ca_influx Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Reduced_Release Reduced Neurotransmitter Release Ca_influx->Reduced_Release

Caption: Hypothesized GABA-B receptor signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Receptor_Binding Receptor Binding Assays (GABA-A, GABA-B) Functional_Assay Functional Assays (e.g., [35S]GTPγS binding) Receptor_Binding->Functional_Assay Electrophysiology Electrophysiology (Patch-clamp in brain slices) Functional_Assay->Electrophysiology Behavioral_Tests Behavioral Models (Anxiety, Pain, Spasticity) Electrophysiology->Behavioral_Tests PK_PD Pharmacokinetics/ Pharmacodynamics Behavioral_Tests->PK_PD Compound (S)-3-Amino-4-(4-bromophenyl) butanoic acid hydrochloride Compound->Receptor_Binding

Caption: General experimental workflow for characterization.

Disclaimer: The information provided in these application notes and protocols is based on the pharmacological properties of structurally related compounds. Due to the lack of direct experimental data for this compound, all potential applications and mechanisms of action should be considered hypothetical until experimentally verified. Researchers should exercise due diligence and perform thorough characterization before utilizing this compound in their studies.

References

Application Notes and Protocols for (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, also known as Lesogaberan (AZD-3355), is a potent and selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor.[1][2] As a G-protein coupled receptor (GPCR), the GABA-B receptor plays a critical role in inhibitory neurotransmission.[3][4] Lesogaberan's high affinity and selectivity for this receptor have made it a compound of significant interest for therapeutic applications.[1][3] These application notes provide a comprehensive overview of Lesogaberan's binding characteristics, detailed protocols for its study, and an examination of the associated signaling pathways.

Quantitative Data Summary

The binding affinity and functional potency of Lesogaberan and other relevant GABA-B receptor agonists are summarized in the table below. This data, compiled from multiple studies, facilitates a comparative analysis of these compounds. Direct comparisons should be made with caution, as experimental conditions can vary between studies.

CompoundTarget ReceptorKᵢ (nM)EC₅₀ (nM)PreparationRadioligandReference(s)
Lesogaberan (AZD-3355) GABA-B 5.1 8.6 Rat Brain Membranes / Human Recombinant [³H]GABA [1][2][5]
GABA-A1400-Rat Brain Membranes[³H]GABA[1][2]
Baclofen (racemic)GABA-BNot explicitly found~748Human Recombinant-[5][6]
(R)-(-)-BaclofenGABA-B15-Cat Cerebellum[³H]Baclofen[6]
GABAGABA-B110160Rat Brain / Human Recombinant-[5]

Experimental Protocols

Competitive Radioligand Binding Assay for GABA-B Receptor

This protocol outlines the methodology to determine the binding affinity (Kᵢ) of this compound (Lesogaberan) for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Test Compound: this compound (Lesogaberan)

  • Radioligand: [³H]GABA or [³H]CGP54626 (a selective GABA-B antagonist)[7][8]

  • Membrane Preparation: Rat brain membranes or cells expressing recombinant human GABA-B receptors.

  • Assay Buffer: 20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 5 mM D-glucose, pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.[8]

  • Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 10 µM).[9]

  • Glass fiber filters (e.g., GF/C)

  • Scintillation fluid

  • Scintillation counter

  • Filtration apparatus

Protocol:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain) or cells in ice-cold assay buffer.[1][7]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[9]

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[7]

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation. This step is crucial to remove endogenous GABA.[7]

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In reaction tubes, combine the membrane preparation (50-100 µg of protein), a fixed concentration of the radioligand (e.g., 4 nM [³H]CGP54626), and varying concentrations of Lesogaberan.[8]

    • For total binding, omit the Lesogaberan.

    • For non-specific binding, add a high concentration of unlabeled GABA.[9]

    • Incubate the tubes at room temperature for 1.5 hours to allow the binding to reach equilibrium.[8]

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.[1][8]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Lesogaberan concentration.

    • Determine the IC₅₀ value (the concentration of Lesogaberan that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Signaling Pathways and Experimental Workflows

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist like Lesogaberan initiates a signaling cascade through its coupling to Gᵢ/ₒ proteins.[10] This leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which in turn modulate downstream effectors to produce an overall inhibitory effect on neuronal activity.[10][11]

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lesogaberan Lesogaberan ((S)-3-Amino-4-(4-bromophenyl)butanoic acid HCl) GABAB_R GABA-B Receptor (GABAB1 + GABAB2) Lesogaberan->GABAB_R Binds Gi_Go Gαi/o GABAB_R->Gi_Go Activates G_beta_gamma Gβγ GABAB_R->G_beta_gamma Releases AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel GIRK K⁺ Channel G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release

Caption: GABA-B Receptor Signaling Pathway.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the binding affinity of a test compound.

Competitive_Binding_Assay_Workflow start Start prep_membranes Prepare Receptor Membranes (e.g., from rat brain) start->prep_membranes setup_assay Set up Assay Tubes: - Total Binding - Non-specific Binding - Test Compound (Lesogaberan) prep_membranes->setup_assay add_radioligand Add Radioligand (e.g., [³H]GABA) setup_assay->add_radioligand incubate Incubate to Reach Equilibrium add_radioligand->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ quantify->analyze end End analyze->end

Caption: Competitive Binding Assay Workflow.

References

Application Notes and Protocols for the Analytical Characterization of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride. The protocols outlined below are designed to ensure the identity, purity, and stability of this compound, which is crucial for its application in pharmaceutical research and development.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The determination of enantiomeric purity is critical for chiral molecules in drug development. A validated chiral HPLC method is essential to separate and quantify the (S)-enantiomer from its (R)-enantiomer.

Experimental Protocol:

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase diluent to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions: A method adapted from a validated procedure for a closely related compound, β-amino-β-(4-bromophenyl) propionic acid, is proposed.[1]

ParameterValue
Column (R,R) Whelk-O1
Mobile Phase n-Hexane:Ethanol:Trifluoroacetic Acid (TFA):Isopropylamine (95:5:0.1:0.025, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 225 nm
Injection Volume 10 µL

Data Analysis: The enantiomeric purity is calculated by determining the peak area of the (S)-enantiomer as a percentage of the total peak area of both enantiomers. The retention times for the (R) and (S) enantiomers are expected to be distinct, allowing for clear separation and quantification.[1]

Expected Quantitative Data:
AnalyteExpected Retention Time (min)Resolution (Rs)
(R)-enantiomer~18> 2.0
(S)-enantiomer~22.5> 2.0

Note: The exact retention times may vary depending on the specific instrument and column used. System suitability parameters, such as resolution, should be monitored.

Workflow for Chiral HPLC Analysis:

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 225 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Purity integrate->calculate end end calculate->end Final Report

Caption: Workflow for the determination of enantiomeric purity by Chiral HPLC.

Spectroscopic Analysis for Structural Elucidation and Identification

Spectroscopic techniques are fundamental for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C spectra under standard acquisition parameters.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₄)7.2 - 7.6m
CH-NH₃⁺3.5 - 3.8m
CH₂-Ar2.8 - 3.1m
CH₂-COOH2.5 - 2.8m
NH₃⁺8.0 - 8.5br s
COOH12.0 - 13.0br s

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

CarbonExpected Chemical Shift (ppm)
C=O (Carboxylic Acid)172 - 175
Aromatic C-Br119 - 122
Aromatic C-H128 - 132
Aromatic C-C138 - 141
CH-NH₃⁺48 - 52
CH₂-Ar38 - 42
CH₂-COOH35 - 39
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Employ an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

  • Data Acquisition: Acquire data in positive ion mode.

Expected Mass Spectrometry Data:

IonExpected m/z
[M+H]⁺ (for the free base)258.0/260.0 (due to Br isotopes)
[M-H]⁻ (for the free base)256.0/258.0 (due to Br isotopes)
Fragment ionsLoss of H₂O, COOH, NH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Utilize a standard FTIR spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Expected FTIR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)2500-3300 (broad)
N-H stretch (Ammonium)2800-3200 (broad)
C=O stretch (Carboxylic Acid)1700-1730
C=C stretch (Aromatic)1450-1600
C-N stretch1000-1250
C-Br stretch500-600

Logical Relationship of Spectroscopic Methods:

Spectroscopic_Methods cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Compound This compound NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS FTIR FTIR Spectroscopy Compound->FTIR Structure Structural Confirmation (Carbon-Hydrogen Framework) NMR->Structure MolWeight Molecular Weight and Fragmentation Pattern MS->MolWeight FuncGroups Functional Group Identification FTIR->FuncGroups Final_ID Final_ID Structure->Final_ID Complete Structural Elucidation and Identity Confirmation MolWeight->Final_ID Complete Structural Elucidation and Identity Confirmation FuncGroups->Final_ID Complete Structural Elucidation and Identity Confirmation

Caption: Interrelation of spectroscopic techniques for structural analysis.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are important for characterizing the physicochemical properties of the solid state of the compound.

Experimental Protocol:

Instrumentation: Use a simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Experimental Conditions: Heat the sample from ambient temperature to a temperature above its melting or decomposition point at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

Thermogravimetric Analysis (TGA):

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Experimental Conditions: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

Expected Thermal Analysis Data:

TechniqueParameterExpected Observation
DSC Melting PointA sharp endothermic peak corresponding to the melting of the crystalline solid.
DecompositionAn exothermic or endothermic event at higher temperatures.
TGA Weight LossA significant weight loss corresponding to the decomposition of the molecule.
Residual MassMinimal residual mass at the end of the experiment.

Experimental Workflow for Thermal Analysis:

Thermal_Analysis_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis start Sample Weighing dsc_pan Seal in Aluminum Pan start->dsc_pan tga_pan Place in Ceramic/Pt Pan start->tga_pan dsc_heat Heat at 10 °C/min dsc_pan->dsc_heat dsc_data dsc_data dsc_heat->dsc_data DSC Thermogram (Heat Flow vs. Temp) tga_heat Heat at 10 °C/min tga_pan->tga_heat tga_data tga_data tga_heat->tga_data TGA Curve (Weight % vs. Temp) dsc_interp dsc_interp dsc_data->dsc_interp Determine Melting Point & Decomposition Temp. tga_interp tga_interp tga_data->tga_interp Determine Decomposition Temperature & Weight Loss end end dsc_interp->end Solid-State Characterization Report tga_interp->end Solid-State Characterization Report

Caption: Workflow for the thermal analysis of the solid-state properties.

References

Application Notes and Protocols for (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, also known as Lesogaberan (AZD3355), is a potent and selective agonist for the gamma-aminobutyric acid (GABA) type B (GABA-B) receptor. It has been investigated for its therapeutic potential in various conditions, including gastroesophageal reflux disease (GERD) and non-alcoholic steatohepatitis (NASH). As a peripherally restricted GABA-B receptor agonist, Lesogaberan is designed to minimize the central nervous system side effects associated with other GABA-B agonists like baclofen.

These application notes provide a comprehensive overview of the dosage and administration of this compound in various animal models based on published preclinical studies. The following sections detail recommended dosages, administration protocols, and pharmacokinetic data to guide researchers in designing their in vivo experiments.

Data Presentation

Table 1: Dosage and Administration of this compound in Rodent Models
Animal ModelSpeciesIndicationDosageRoute of AdministrationFrequency & DurationVehicleReference
FAT-NASH Mouse ModelMouseNon-alcoholic steatohepatitis (NASH)10 mg/kg and 30 mg/kgOral GavageTwice daily, 5 days/week for 12 weeksNot specified in source, sterile water is a suitable vehicle.[1]
Diabetic NOD/scid Mouse ModelMouseIslet cell apoptosis0.08 mg/mL (in drinking water)Oral48 hoursDrinking Water[2]
Pharmacokinetic StudiesRatPharmacokinetics7 µmol/kgOralSingle doseNot specified in source, sterile water is a suitable vehicle.[2]
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
SpeciesDoseRouteBioavailabilityKey FindingsReference
Rat7 µmol/kgOral100%High oral availability and relatively low systemic clearance.[2]
DogNot SpecifiedOral88%High oral availability.[2]

Experimental Protocols

Protocol 1: Oral Gavage Administration in a Mouse Model of NASH

This protocol is based on a study investigating the effects of Lesogaberan in a FAT-NASH mouse model[1].

1. Materials:

  • This compound (Lesogaberan)

  • Sterile water for injection or sterile phosphate-buffered saline (PBS)

  • Animal balance

  • Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)

  • Syringes (1 mL)

  • Vortex mixer

2. Preparation of Dosing Solution:

  • Calculate the required amount of Lesogaberan based on the mean body weight of the experimental group and the desired dose (10 mg/kg or 30 mg/kg).

  • On the day of dosing, weigh the calculated amount of Lesogaberan powder.

  • Dissolve the powder in a known volume of sterile water to achieve the final desired concentration. For example, for a 20g mouse receiving a 10 mg/kg dose, the total dose is 0.2 mg. A common gavage volume for a mouse is 100 µL, so the concentration of the dosing solution would be 2 mg/mL.

  • Vortex the solution until the compound is completely dissolved.

3. Administration Procedure:

  • Weigh each mouse to determine the precise volume of the dosing solution to be administered.

  • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.

  • Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).

  • Carefully insert the gavage needle into the esophagus. The animal should swallow the tube as it is gently advanced. Do not force the needle.

  • Slowly administer the calculated volume of the Lesogaberan solution.

  • Withdraw the gavage needle gently.

  • Monitor the animal for a few minutes post-administration to ensure there are no signs of distress.

  • For chronic studies, repeat the administration as per the experimental design (e.g., twice daily, 5 days a week).

Mandatory Visualization

Signaling Pathway of this compound

GABAB_Signaling Lesogaberan (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride (Lesogaberan) GABAB_R GABA-B Receptor (GABAB1/GABAB2) Lesogaberan->GABAB_R G_protein Gi/o Protein GABAB_R->G_protein AC Adenylyl Cyclase G_protein->AC α subunit K_channel ↑ K+ Channel (GIRK) G_protein->K_channel βγ subunit Ca_channel ↓ Ca2+ Channel G_protein->Ca_channel βγ subunit MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Downstream effects in NASH cAMP ↓ cAMP AC->cAMP Myc Myc MAPK_pathway->Myc Gene_expression ↓ Profibrotic Gene Expression Myc->Gene_expression Experimental_Workflow prep Preparation of Dosing Solution (Lesogaberan in Sterile Water) admin Oral Gavage Administration prep->admin animal_prep Animal Preparation (Acclimatization, Weighing) animal_prep->admin monitoring Post-Administration Monitoring (Behavioral, Clinical Signs) admin->monitoring data_collection Data Collection (e.g., Blood/Tissue Sampling, Behavioral Assays) monitoring->data_collection analysis Data Analysis data_collection->analysis

References

Application Notes and Protocols for (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is a research chemical belonging to the class of γ-aminobutyric acid (GABA) analogues. Structurally, it is a derivative of phenibut and a close analogue of baclofen, with a bromine atom substituted at the para-position of the phenyl ring instead of a chlorine atom. Given its structural similarity to baclofen, a well-established agonist of the GABAB receptor, this compound is presumed to act as a selective agonist at GABAB receptors. These receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals in the central nervous system. Activation of GABAB receptors leads to the modulation of ion channels, specifically the activation of inwardly rectifying potassium (KIR) channels and the inhibition of voltage-gated calcium (Ca2+) channels, as well as the inhibition of adenylyl cyclase.

These application notes provide an overview of the potential research applications of this compound, along with detailed protocols for its investigation as a GABAB receptor agonist.

Physicochemical Properties

PropertyValue
CAS Number 270062-84-5[1]
Molecular Formula C₁₀H₁₃BrClNO₂
Molecular Weight 294.58 g/mol
Appearance White to off-white solid
Purity ≥98%
Storage Store at room temperature in a dry, well-ventilated place.

Biological Activity and Applications

As a putative GABAB receptor agonist, this compound is a valuable tool for researchers investigating the role of the GABAB receptor in various physiological and pathological processes. Potential areas of research include:

  • Neuroscience: Studying the role of GABAB receptors in synaptic transmission, neuronal excitability, and plasticity. It can be used to investigate conditions such as epilepsy, spasticity, pain, anxiety, and depression.

  • Drug Discovery: Serving as a lead compound or a tool for the development of novel and selective GABAB receptor modulators. Structure-activity relationship (SAR) studies of baclofen analogues can provide insights for designing new therapeutic agents.

  • Signal Transduction: Elucidating the downstream signaling pathways activated by GABAB receptors in different cell types and tissues.

Quantitative Data (Comparative)

CompoundAssayTargetActivity
(R)-Baclofen Radioligand BindingGABAB ReceptorIC₅₀ = 0.015 µM
(S)-Baclofen Radioligand BindingGABAB ReceptorIC₅₀ = 1.77 µM

This data is for the chloro-analogue, baclofen, and is provided for comparative purposes. The actual activity of the bromo-derivative may vary.

Experimental Protocols

The following are detailed protocols that can be adapted for the investigation of this compound.

Protocol 1: In Vitro GABAB Receptor Binding Assay

This protocol determines the binding affinity of the test compound to the GABAB receptor using a competitive radioligand binding assay.

Materials:

  • This compound

  • Radioligand: [³H]-GABA or a selective GABAB receptor antagonist radioligand

  • Unlabeled GABA (for determining non-specific binding)

  • Rat brain membranes (source of GABAB receptors)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from rat brains.

  • Assay Setup: In microcentrifuge tubes, combine the rat brain membranes, [³H]-GABA, and varying concentrations of this compound in the assay buffer.

  • Incubation: Incubate the mixture at 4°C for 20-30 minutes to allow for binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

Expected Outcome:

This assay will provide the IC₅₀ value of this compound, indicating its affinity for the GABAB receptor.

Protocol 2: In Vitro Functional Assay - [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the GABAB receptor upon agonist binding.

Materials:

  • This compound

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog)

  • Guanosine diphosphate (GDP)

  • Rat brain membranes

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare rat brain membranes as in Protocol 1.

  • Assay Setup: In microcentrifuge tubes, combine the membranes, GDP, [³⁵S]GTPγS, and varying concentrations of this compound in the assay buffer.

  • Incubation: Incubate the mixture at 30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC₅₀ value) and the maximum effect (Eₘₐₓ).

Expected Outcome:

This assay will provide the EC₅₀ and Eₘₐₓ values, indicating the potency and efficacy of this compound as a GABAB receptor agonist.

Visualizations

GABAB Receptor Signaling Pathway

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABAB Receptor (GABAB1 + GABAB2) G_protein Gi/o Protein (α, βγ) GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits K_channel K+ Channel (GIRK) G_protein->K_channel βγ activates Ca_channel Ca2+ Channel G_protein->Ca_channel βγ inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Agonist (S)-3-Amino-4-(4-bromophenyl) butanoic acid HCl Agonist->GABAB_R Binds Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release

Caption: GABAB Receptor Signaling Pathway

Experimental Workflow for In Vitro Binding Assay

Binding_Assay_Workflow start Start prep Prepare Rat Brain Membranes start->prep setup Set up Assay: Membranes + [3H]-GABA + Test Compound prep->setup incubate Incubate at 4°C setup->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Liquid Scintillation Counting wash->count analyze Analyze Data (IC50) count->analyze end End analyze->end

Caption: In Vitro Binding Assay Workflow

Disclaimer

This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment. A comprehensive understanding of the potential hazards is essential before use.

References

Troubleshooting & Optimization

Technical Support Center: (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride.

Solubility Data

SolventSolubility (mg/mL)Remarks
Water Data not availableAs a hydrochloride salt, some aqueous solubility is expected. Solubility is likely pH-dependent.
Ethanol Data not availableExpected to have some solubility.
Methanol Data not availableExpected to have some solubility.
DMSO ~100Data for the Boc-protected analog, (S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid. Sonication may be required.
Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) ≥ 2.5Data for the Boc-protected analog.
Formulation (10% DMSO, 90% corn oil) ≥ 2.5Data for the Boc-protected analog.

Troubleshooting Guides

Issue: Compound will not dissolve in aqueous buffers.
  • Question: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, Tris). What steps can I take?

  • Answer:

    • Verify Solvent Quality: Ensure you are using high-purity, fresh deionized water or buffer. Contaminants can affect solubility.

    • pH Adjustment: The solubility of amino acid hydrochlorides is often pH-dependent. Since this compound is a hydrochloride salt of an amino acid, its solubility in aqueous media is expected to be influenced by pH. Try adjusting the pH of the solution. For a hydrochloride salt of a basic compound, lowering the pH may increase solubility. Conversely, if the parent compound has acidic properties, increasing the pH might be necessary.

    • Gentle Heating: Gently warm the solution in a water bath (e.g., to 37°C). Do not overheat, as this could lead to degradation of the compound.

    • Sonication: Use a sonicator bath to provide mechanical energy to break up solid aggregates and enhance dissolution.

    • Incremental Addition: Add the compound to the solvent in small portions while stirring vigorously.

Issue: Precipitate forms when diluting a DMSO stock solution into an aqueous medium.
  • Question: My compound dissolves in DMSO, but when I add this stock solution to my aqueous cell culture medium or buffer, a precipitate forms. How can I prevent this?

  • Answer: This phenomenon is often referred to as "crashing out" and occurs when the compound's solubility in the final aqueous/organic solvent mixture is exceeded.

    • Lower the Final Concentration: The simplest solution is to use a lower final concentration of the compound in your experiment.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent composition can sometimes keep the compound in solution.

    • Increase Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help. Be mindful of the potential for solvent toxicity in cell-based assays (typically, DMSO concentrations should be kept below 0.5%).

    • Use of Excipients: Consider the use of solubilizing agents or excipients in your aqueous medium, such as cyclodextrins, if compatible with your experimental setup.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent to use for preparing a stock solution of this compound?

    • A1: Based on data from a similar compound, Dimethyl Sulfoxide (DMSO) is a good initial choice for preparing a high-concentration stock solution. It is recommended to use anhydrous (dry) DMSO, as absorbed moisture can negatively impact the solubility of hydrochloride salts.

  • Q2: How should I store my stock solution?

    • A2: Stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is best to aliquot the stock solution into smaller, single-use volumes.

  • Q3: Can I use sonication to dissolve the compound?

    • A3: Yes, sonication is a recommended technique to aid in the dissolution of this compound, particularly in DMSO.

  • Q4: How does the bromine atom in the structure affect solubility?

    • A4: The presence of a bromine atom on the phenyl ring increases the lipophilicity (oil/fat-loving nature) of the molecule. This generally leads to lower solubility in aqueous solutions and higher solubility in organic solvents.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer at a specific pH, ethanol) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the sealed container in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a 0.22 µm filter is recommended to remove any remaining undissolved compound.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Solubility Issues start Start: Undissolved Compound check_solvent Step 1: Verify Solvent Quality (Fresh, Anhydrous) start->check_solvent try_dissolution Attempt Dissolution check_solvent->try_dissolution sonicate_heat Step 2: Apply Energy (Sonication and/or Gentle Heating) try_dissolution->sonicate_heat No success Success: Compound Dissolved try_dissolution->success Yes check_dissolution1 Is it Dissolved? sonicate_heat->check_dissolution1 adjust_ph Step 3: Adjust pH (If Aqueous) check_dissolution1->adjust_ph No check_dissolution1->success Yes check_dissolution2 Is it Dissolved? adjust_ph->check_dissolution2 consider_cosolvent Step 4: Consider Co-solvent/Excipient (e.g., DMSO, Cyclodextrin) check_dissolution2->consider_cosolvent No check_dissolution2->success Yes check_dissolution3 Is it Dissolved? consider_cosolvent->check_dissolution3 check_dissolution3->success Yes fail Consult Further/ Re-evaluate Formulation check_dissolution3->fail No

Caption: A workflow diagram for troubleshooting solubility issues.

DilutionPrecipitation Addressing Precipitation Upon Dilution start Start: Precipitation on Dilution of DMSO Stock into Aqueous Buffer lower_conc Option 1: Lower Final Concentration start->lower_conc serial_dilute Option 2: Use Serial Dilutions start->serial_dilute increase_cosolvent Option 3: Increase Co-solvent % (If Tolerated by Assay) start->increase_cosolvent end Resolution: Clear Solution lower_conc->end serial_dilute->end increase_cosolvent->end

Caption: Strategies to prevent precipitation during dilution.

Technical Support Center: (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and purity of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield is consistently low. Which step is the most common source of yield loss?

A1: The most critical steps for yield and stereochemical control are often the creation of the chiral center and the purification of the final product.

  • Asymmetric Synthesis: If you are using a chiral auxiliary or catalyst, ensure it is of high purity and the reaction conditions (temperature, solvent, pressure) are strictly controlled. Asymmetric hydrogenations, for example, are sensitive to catalyst poisons.

  • Resolution of Racemate: In cases of classical resolution with a chiral resolving agent, the formation and separation of diastereomeric salts can be inefficient.[1][2] Incomplete precipitation of the desired diastereomer or co-precipitation of the undesired one are common issues. Ensure optimal solvent and temperature conditions for crystallization.

  • Purification: The final product is a hydrochloride salt, and its crystallization can be challenging. Losses often occur during work-up and isolation. Using an appropriate anti-solvent and controlling the rate of crystallization is crucial.

Q2: I am observing significant amounts of the undesired (R)-enantiomer. What can I do to improve enantioselectivity?

A2: Contamination with the (R)-enantiomer points to issues with the stereocontrol of your synthesis.

  • For Asymmetric Routes:

    • Catalyst/Auxiliary Integrity: Verify the enantiomeric purity of your chiral catalyst or auxiliary. Degradation or racemization under reaction conditions can occur.

    • Reaction Conditions: Temperature is a critical factor; lower temperatures often lead to higher enantioselectivity. Re-evaluate the optimal temperature for your specific catalytic system.

  • For Resolutions:

    • Recrystallization: Perform multiple recrystallizations of the diastereomeric salt to enhance its purity before proceeding to liberate the free amino acid. Monitor the enantiomeric excess (ee) of the product after each crystallization step using chiral HPLC.[3][4]

Q3: The reaction involving the Michael addition of a nucleophile to a nitrostyrene derivative is sluggish and gives a poor yield. How can this be optimized?

A3: The Michael addition is a key step in some synthetic routes to related compounds like Baclofen.[5]

  • Base Selection: This reaction requires a strong, non-nucleophilic base to deprotonate the malonate ester (or other nucleophile) effectively. Sodium alkoxides are commonly used.[5] Ensure the base is fresh and anhydrous.

  • Solvent: The choice of solvent is critical. Anhydrous polar aprotic solvents like DMF or DMSO can help to solvate the base and improve reaction rates.

  • Temperature Control: While the reaction needs a strong base, it can also be exothermic. Maintaining a low temperature during the addition of the base can prevent side reactions.[5]

Q4: I am having trouble with the final decarboxylation and reduction steps, leading to multiple byproducts. What is the recommended procedure?

A4: The final steps often involve the reduction of a nitro group and hydrolysis/decarboxylation of an ester.[5]

  • Acidic Conditions: Performing these steps in a single pot under strong acidic conditions (e.g., refluxing with concentrated HCl) can be effective. The acidic medium facilitates both the hydrolysis of esters and the decarboxylation. It also prevents the formation of lactam side products during the reduction of the nitro group when using catalysts like Raney Nickel.[5]

  • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reduction methods like using tin (Sn) powder in hydrochloric acid.[5]

Q5: What are the common impurities I should be looking for, and how can I characterize them?

A5: Common impurities can include starting materials, reagents, and side products from the reaction. For structurally similar compounds like Baclofen, potential impurities include lactam formation products and isomers.[6]

  • Characterization: Use a combination of analytical techniques to identify and quantify impurities.

    • HPLC: High-Performance Liquid Chromatography is essential for determining purity and identifying related substances.[6]

    • LC-MS: Liquid Chromatography-Mass Spectrometry helps in identifying the molecular weight of unknown impurities.

    • NMR: Nuclear Magnetic Resonance spectroscopy (¹H and ¹³C) is crucial for structural elucidation of the final product and any isolated impurities.

Data on Yields from Related Syntheses

Quantitative data for the specific target molecule is scarce in publicly available literature. However, data from the synthesis of its close analog, Baclofen, can provide valuable insights into expected yields for similar reaction steps.

Step / MethodReagents & ConditionsReported YieldReference
Aldol Condensationp-chlorobenzaldehyde, nitromethane, NaOH, cold methanolGood Purity[5]
Michael Additionβ-nitrostyrene, diethyl malonate, strong base-[5]
Final Product (Baclofen)Amino intermediate refluxed with 6M HCl74%[5]
Final Product (Baclofen)Nitro compound refluxed with Sn powder and 37% HCl39%[5]
Cyanohydrin Formation4-chlorobenzaldehyde, sodium cyanide70%

Illustrative Experimental Protocol

This protocol is based on a common synthetic strategy for β-amino acids, adapted from methodologies for similar structures like Baclofen.[5]

Step 1: Aldol Condensation to form 1-(4-bromophenyl)-2-nitroethene

  • Dissolve 4-bromobenzaldehyde (10 mmol) and nitromethane (11 mmol) in cold methanol (20 mL).

  • Slowly add a solution of sodium hydroxide (12 mmol) in cold methanol while maintaining the temperature below 10°C.

  • Stir the mixture at low temperature for 2-3 hours.

  • Acidify the reaction mixture with cold hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the β-nitrostyrene derivative.

Step 2: Michael Addition

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (10 mmol) in anhydrous ethanol (30 mL).

  • Add diethyl malonate (10 mmol) to the sodium ethoxide solution and stir for 15 minutes.

  • Add the 1-(4-bromophenyl)-2-nitroethene (9 mmol) portion-wise to the mixture, maintaining the temperature below 25°C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Neutralize with dilute acid and extract the product with an organic solvent. Purify the resulting adduct by column chromatography.

Step 3: Reduction, Hydrolysis, and Decarboxylation

  • Dissolve the adduct from Step 2 (5 mmol) in concentrated hydrochloric acid (50 mL).

  • Add Raney Nickel catalyst (approx. 1g, handle with care).

  • Hydrogenate the mixture under pressure (e.g., 50 psi H₂) at room temperature until the uptake of hydrogen ceases.

  • After hydrogenation, heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

  • Filter the hot solution to remove the catalyst.

  • Cool the filtrate to 0-5°C to crystallize the this compound.

  • Filter the product, wash with a small amount of cold acetone, and dry under vacuum.

Visualizations

General Synthesis Workflow

The following diagram outlines a typical multi-step synthesis pathway for producing the target compound, highlighting the key transformations.

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product SM1 4-Bromobenzaldehyde INT1 β-Nitrostyrene Derivative SM1->INT1 Aldol Condensation SM2 Nitromethane SM2->INT1 SM3 Diethyl Malonate INT2 Michael Adduct SM3->INT2 INT1->INT2 Michael Addition FP (S)-3-Amino-4-(4-bromophenyl) butanoic acid HCl INT2->FP Reduction & Decarboxylation

Caption: A simplified workflow for the synthesis of the target β-amino acid.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical pathway for diagnosing and addressing common causes of low reaction yield.

G cluster_analysis Crude Analysis Outcomes cluster_solutions Potential Solutions Start Low Yield Observed CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions AnalyzeCrude Analyze Crude Product (TLC, HPLC, NMR) Start->AnalyzeCrude Impure Re-purify or Use New Batch CheckPurity->Impure Purity Issue Found Optimize Systematically Optimize Conditions CheckConditions->Optimize Deviation Found Incomplete Incomplete Reaction AnalyzeCrude->Incomplete SideProducts Significant Side Products AnalyzeCrude->SideProducts Degradation Product Degradation AnalyzeCrude->Degradation Sol1 Increase Time / Temp or Add More Reagent Incomplete->Sol1 Sol2 Modify Conditions to Minimize Side Reactions SideProducts->Sol2 Sol3 Adjust Work-up or Purification Method Degradation->Sol3

Caption: A decision tree for troubleshooting low yield in chemical synthesis.

References

Technical Support Center: (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing solutions of this compound?

A1: Due to the hydrochloride salt form, this compound exhibits enhanced solubility in aqueous solutions. For most applications, sterile, purified water or aqueous buffers such as phosphate-buffered saline (PBS) are recommended. The solubility can be influenced by the pH of the solution.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: For short-term storage (up to 24 hours), solutions can typically be stored at 2-8°C. For long-term storage, it is advisable to aliquot the solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. As with many amino acid solutions, it is recommended to prepare solutions fresh for each experiment to ensure optimal activity.[1]

Q3: Is the compound sensitive to light?

Q4: How does pH affect the stability of the solution?

A4: The stability of amino acid solutions can be pH-dependent.[2][3][4] For instance, acidic conditions can sometimes lead to degradation, such as the conversion of glutamic acid to pyroglutamic acid.[2][3] It is recommended to maintain the pH of the solution within a neutral range (pH 6-8) unless experimental conditions require otherwise. The stability of the solution at different pH values should be empirically determined if it is a critical parameter for your experiments.

Q5: What is the expected shelf-life of the solid compound?

A5: When stored as a solid in a tightly sealed container in a dry place at room temperature, this compound is expected to be stable.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation in the solution upon storage. The solution may be supersaturated, or the storage temperature may be too low for the concentration. The pH of the solution may have shifted, affecting solubility.- Gently warm the solution to see if the precipitate redissolves. - Prepare a more dilute solution. - Verify and adjust the pH of the solution. - Filter the solution through a 0.22 µm filter before use.
Solution appears discolored (e.g., yellowing). This could indicate chemical degradation or oxidation.- Discard the solution and prepare a fresh batch. - Ensure the solvent is of high purity and deoxygenated if necessary. - Store solutions protected from light and at the recommended temperature.
Loss of biological activity in an assay. The compound may have degraded in the solution over time.- Prepare fresh solutions for each experiment. - Perform a stability study under your specific experimental conditions to determine the viable lifetime of the solution. - Ensure proper storage of the solution (aliquoted, frozen, protected from light).
Difficulty dissolving the compound. The solvent may not be appropriate, or the pH may be hindering dissolution.- Try gentle warming or sonication to aid dissolution. - Adjust the pH of the solvent. As a hydrochloride salt, solubility is generally good in aqueous media. - Consider using a different solvent system if compatible with your experimental setup.
Inconsistent results in HPLC analysis. This could be due to a variety of HPLC-related issues, including problems with the mobile phase, column, or injector.- Ensure the mobile phase is correctly prepared and degassed.[6] - Check for leaks in the HPLC system.[6] - Equilibrate the column properly before injection.[6] - Use an injection solvent that is of similar or lower strength than the mobile phase.

Stability Data for an Analogous Compound: Baclofen

Condition Duration Result Reference
Acid HydrolysisNot specifiedExtensive degradation observed.[7]
Base HydrolysisNot specifiedMild degradation observed.[7]
Thermal StressNot specifiedMild degradation observed.[7]
Solution at 25 ± 2°C24 hoursStable.[7]
Solution at 2 - 8°C3 daysStable.[7]
Sample and Mobile Phase48 hoursStable.[8]
Oral Suspension at 5°±1° and 30°±1°90 daysStable in physical, chemical, and microbiological characteristics.[9]

Experimental Protocols

Protocol for a Preliminary Solution Stability Study

This protocol outlines a general method for assessing the stability of this compound in a specific solvent system using High-Performance Liquid Chromatography (HPLC).

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve it in the chosen solvent (e.g., purified water, PBS) to a known concentration (e.g., 1 mg/mL).

  • Ensure complete dissolution. This is your stock solution.

2. Preparation of Stability Samples:

  • Aliquot the stock solution into several amber glass vials.

  • Store the vials under different conditions to be tested (e.g., room temperature, 2-8°C, protected from light, exposed to light).

3. HPLC Analysis:

  • Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the baseline (100% initial concentration).

  • Subsequent Analyses: At predetermined time points (e.g., 24 hours, 48 hours, 1 week), retrieve a vial from each storage condition.

  • Allow the solution to come to room temperature if it was refrigerated or frozen.

  • Dilute an aliquot to the same concentration as the time-zero sample and analyze by HPLC.

4. Suggested HPLC Method (adapted from baclofen analysis): [8][9][10][11]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A starting point could be a 65:35 (v/v) mixture of 0.1% TFA in water and acetonitrile.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

  • Injection Volume: 20 µL.

5. Data Analysis:

  • Compare the peak area of the main compound at each time point to the peak area at time zero.

  • Calculate the percentage of the compound remaining.

  • Observe the chromatograms for the appearance of any new peaks, which may indicate degradation products.

Visualizations

experimental_workflow prep Prepare Stock Solution aliquot Aliquot into Vials prep->aliquot store Store under Test Conditions aliquot->store time_zero Time Zero HPLC Analysis aliquot->time_zero time_points HPLC Analysis at Time Points store->time_points analyze Analyze Data (% Remaining) time_zero->analyze time_points->analyze troubleshooting_pathway issue Experimental Issue (e.g., Precipitation, Low Activity) check_solution Check Solution Preparation - Concentration? - pH? - Freshly Made? issue->check_solution check_storage Check Storage Conditions - Temperature? - Light Exposure? - Freeze-Thaw Cycles? issue->check_storage check_protocol Review Experimental Protocol - Buffer Compatibility? - Incubation Times? issue->check_protocol remediate Remediate and Repeat - Prepare Fresh Solution - Adjust Conditions check_solution->remediate check_storage->remediate check_protocol->remediate

References

Common pitfalls in experiments with (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary application?

This compound is a chiral amino acid derivative. Due to its structural similarity to the neurotransmitter GABA, it is primarily used as a research tool, often as a selective antagonist for the GABA-B receptor. Its hydrochloride salt form is intended to improve its solubility and stability for experimental use.[1] It also serves as a building block in the synthesis of more complex pharmaceutical compounds.[2]

2. How should I store and handle this compound?

  • Storage of Lyophilized Powder: For long-term stability, the lyophilized powder should be stored at -20°C, protected from heat, light, and moisture.[3] When stored correctly, it can be stable for years.

  • Handling: Before opening the container, allow it to warm to room temperature in a desiccator to prevent moisture condensation, which can reduce the compound's stability.[3]

  • Storage of Solutions: It is recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use vials and store them at -20°C or -80°C for a maximum of a few days to a month.[3][4] Avoid repeated freeze-thaw cycles as this can lead to degradation.[3][4]

3. What are the key physical and chemical properties of this compound?

The table below summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C₁₀H₁₃BrClNO₂[5]
Molecular Weight 294.57 g/mol [5]
Appearance White to off-white solid[4]
Storage Temperature Room Temperature (short-term), -20°C (long-term)[3][6]
Purity Typically ≥98%

4. In which solvents is this compound soluble?

As a hydrochloride salt, (S)-3-Amino-4-(4-bromophenyl)butanoic acid is expected to have improved solubility in aqueous solutions compared to its freebase form.[1] For biological experiments, it is advisable to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO or DMF, and then dilute it with the aqueous buffer.[3] The pH of the final solution can also influence its solubility, with higher pH levels potentially increasing solubility by deprotonating the carboxylic acid.[7]

Troubleshooting Guides

Solubility and Stability Issues
Problem Potential Cause Troubleshooting Steps
Compound does not dissolve in aqueous buffer. The compound may have limited solubility directly in neutral aqueous solutions.1. Prepare a concentrated stock solution in an organic solvent such as DMSO or DMF. 2. Sonicate the solution to aid dissolution.[3] 3. Perform a serial dilution of the stock solution into your aqueous experimental buffer. 4. If precipitation occurs upon dilution, try adjusting the pH of the final solution. Increasing the pH may enhance solubility.[7]
Precipitation observed in stock solution upon storage. The compound may be unstable in solution over time, or the storage temperature may be inappropriate.1. Prepare fresh solutions for each experiment. 2. If storing solutions, aliquot into single-use vials to avoid freeze-thaw cycles.[3][4] 3. Store solutions at -20°C or -80°C.[3][4] 4. Ensure the compound is fully dissolved before freezing.
Loss of compound activity over time. The compound may be degrading in solution.1. Use freshly prepared solutions. 2. Protect solutions from light and store them at the recommended low temperatures. 3. For long-term experiments, consider the stability of the compound in your specific experimental medium and temperature.
GABA-B Receptor Binding Assay Issues
Problem Potential Cause Troubleshooting Steps
High non-specific binding of the radioligand. The radioligand concentration may be too high, or the washing steps may be insufficient.1. Optimize the radioligand concentration to be at or below its Kd for the receptor. 2. Increase the number and/or duration of washing steps with ice-cold buffer. 3. Include a pre-incubation step with a high concentration of a known non-radiolabeled ligand to block non-specific sites.
Low specific binding signal. The receptor density in the membrane preparation may be low, or the incubation time may be too short.1. Use a tissue or cell line known to have high GABA-B receptor expression. 2. Ensure the membrane preparation protocol is optimized to enrich for the receptor. 3. Increase the incubation time to ensure equilibrium is reached.
Inconsistent results between experiments. Variability in membrane preparation, reagent concentrations, or incubation conditions.1. Standardize the membrane preparation protocol. 2. Use freshly prepared reagents and radioligand for each experiment. 3. Precisely control incubation time and temperature.
Cell-Based Assay Issues
Problem Potential Cause Troubleshooting Steps
Observed cytotoxicity at high concentrations. The compound may have off-target effects leading to cell death.[8]1. Perform a dose-response curve to determine the optimal non-toxic concentration range. 2. Use a secondary, different type of cell viability assay to confirm the results (e.g., trypan blue exclusion if using an MTT assay).[9]
Interference with assay readout. The compound may directly interact with the assay reagents (e.g., luciferase, formazan dyes).[10]1. Run a control experiment with the compound in a cell-free assay system to check for direct interference. 2. If interference is detected, consider using an alternative assay with a different detection method.
Unexpected or off-target effects. Bromophenyl-containing compounds can sometimes exhibit non-specific or off-target activities.[11]1. Include appropriate positive and negative controls in your assay. 2. Consider using a structurally related but inactive compound as a negative control. 3. If possible, test the compound's effect on a cell line lacking the target receptor.

Experimental Protocols

General Protocol for GABA-B Receptor Competition Binding Assay

This protocol is a general guideline and should be optimized for your specific experimental setup.

  • Membrane Preparation:

    • Homogenize rat brain tissue or cells expressing GABA-B receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • Increasing concentrations of this compound or other competing ligands.

      • A fixed concentration of a suitable radioligand (e.g., [³H]GABA, [³H]baclofen, or [³H]CGP-54626).[12]

      • Membrane preparation.

    • For non-specific binding determination, add a high concentration of a non-labeled GABA-B agonist (e.g., GABA or baclofen) to a set of wells.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competing ligand.

    • Determine the IC₅₀ value using non-linear regression analysis.

Visualizations

GABA_B_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_B_Receptor GABA-B Receptor GABA->GABA_B_Receptor Activates Antagonist (S)-3-Amino-4-(4-bromophenyl) butanoic acid HCl Antagonist->GABA_B_Receptor Blocks G_protein Gi/o Protein GABA_B_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Neurotransmitter_Release Neurotransmitter Release Ca_channel->Neurotransmitter_Release Leads to Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to

Caption: GABA-B receptor signaling and antagonist action.

Experimental_Workflow Start Start: Compound Preparation Solubilization 1. Solubilization (e.g., in DMSO) Start->Solubilization Dilution 2. Serial Dilution in Assay Buffer Solubilization->Dilution Assay 3. Perform Assay (Binding or Cell-Based) Dilution->Assay Data_Acquisition 4. Data Acquisition Assay->Data_Acquisition Data_Analysis 5. Data Analysis (e.g., IC₅₀ determination) Data_Acquisition->Data_Analysis End End: Results Data_Analysis->End

Caption: General experimental workflow.

Troubleshooting_Logic Problem Unexpected Experimental Result Check_Solubility Is the compound fully dissolved? Problem->Check_Solubility Check_Purity Is the compound pure? (e.g., correct enantiomer) Problem->Check_Purity Check_Assay Is the assay performing correctly? (Controls okay?) Problem->Check_Assay Check_Off_Target Could there be off-target effects? Problem->Check_Off_Target Optimize_Protocol Optimize Protocol Check_Solubility->Optimize_Protocol Consult_Literature Consult Literature for Similar Compounds Check_Purity->Consult_Literature Check_Assay->Optimize_Protocol Check_Off_Target->Consult_Literature

Caption: Logical troubleshooting flow.

References

Optimizing reaction conditions for (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.

Stage 1: Asymmetric Conjugate Addition

The first key stage involves the Rhodium-catalyzed asymmetric conjugate addition of (4-bromophenyl)boronic acid to ethyl (E)-but-2-enoate to form (S)-Ethyl 3-(4-bromophenyl)butanoate.

Question: Why is the yield of the conjugate addition product, (S)-Ethyl 3-(4-bromophenyl)butanoate, lower than expected?

Answer:

Low yields in the Rhodium-catalyzed conjugate addition can be attributed to several factors. Here are the primary causes and their respective solutions:

  • Catalyst Deactivation: The Rhodium catalyst can be sensitive to impurities. Phenol impurities, sometimes present in commercial (4-bromophenyl)boronic acid, can deactivate the catalyst, especially at low catalyst loadings.

  • Solution: Ensure the purity of your boronic acid. If impurities are suspected, recrystallize the boronic acid before use.

  • Insufficient Base: The presence of a base is crucial for the transmetalation step in the catalytic cycle. Insufficient base can lead to a sluggish or incomplete reaction.[1]

  • Solution: Ensure the accurate addition of the specified equivalents of base (e.g., triethylamine). The use of an aqueous base can be highly effective in improving chemical yields by facilitating the formation of an active RhOH species.[2]

  • Reaction Temperature: While the reaction is typically run at a slightly elevated temperature (e.g., 30°C), significant deviations can impact the reaction rate and catalyst stability.

  • Solution: Maintain a stable reaction temperature as specified in the protocol. Use a controlled heating mantle or water bath.

  • Water Content: The presence of water is often necessary for this reaction to proceed efficiently.

  • Solution: Ensure the specified amount of water is added to the reaction mixture. The use of an aqueous solvent can be beneficial.[3]

Question: The enantioselectivity (e.e.) of the (S)-Ethyl 3-(4-bromophenyl)butanoate is low. What are the possible causes and solutions?

Answer:

Achieving high enantioselectivity is critical for this synthesis. Low enantiomeric excess (e.e.) can result from the following:

  • Improper Ligand-to-Metal Ratio: The ratio of the chiral ligand (e.g., (R)-BINAP) to the rhodium precursor is critical for forming the active chiral catalyst.

  • Solution: Accurately weigh and add the chiral ligand and rhodium precursor to maintain the correct stoichiometric ratio.

  • Catalyst Loading: While a low catalyst loading is desirable for cost-effectiveness, too little catalyst can sometimes lead to a decrease in enantioselectivity.[4]

  • Solution: If experiencing low e.e., consider a slight increase in the catalyst loading (e.g., from 1 mol% to 1.5 mol%).

  • Solvent Effects: The choice of solvent can influence the chiral environment of the reaction. While 1,4-dioxane is commonly used, other solvents may be less effective.[5]

  • Solution: Use high-purity, anhydrous 1,4-dioxane as specified. Avoid substituting with other solvents unless validated.

  • Temperature Fluctuations: Inconsistent temperatures can affect the stability of the catalyst-substrate complex, leading to a reduction in enantioselectivity.

  • Solution: Ensure precise and stable temperature control throughout the reaction.

Stage 2: Ester Hydrolysis (Saponification)

The second stage is the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base like sodium hydroxide.

Question: The hydrolysis of (S)-Ethyl 3-(4-bromophenyl)butanoate is incomplete, and I still see starting material on TLC/LCMS. What can I do?

Answer:

Incomplete hydrolysis is a common issue and can often be resolved by addressing the following:

  • Insufficient Base: Saponification requires a stoichiometric amount of base, and often an excess is used to drive the reaction to completion.

  • Solution: Use the recommended excess of sodium hydroxide. If the reaction is still incomplete, you can incrementally add more base.

  • Reaction Time and Temperature: Hydrolysis of esters, especially when sterically hindered, can be slow at room temperature.

  • Solution: Ensure the reaction is heated to the specified temperature (e.g., 60-70°C) and for the recommended duration. If the reaction is still sluggish, the reaction time can be extended.

  • Solvent Miscibility: For the reaction to proceed efficiently, the ester and the aqueous base must be in close contact. A co-solvent is used to create a homogeneous solution.

  • Solution: Ensure an adequate amount of the co-solvent (e.g., methanol) is used to fully dissolve the ester. Vigorous stirring is also important to maintain a well-mixed reaction.

Question: I am observing byproducts after the hydrolysis step. What are they and how can I avoid them?

Answer:

The primary byproduct of concern during saponification is the result of transesterification if methanol is used as a co-solvent.

  • Transesterification: If using methanol as a solvent, there is a possibility of forming the methyl ester as a byproduct.

  • Solution: While this is generally a minor issue as the methyl ester will also be hydrolyzed under the reaction conditions, using a solvent system like THF/water can eliminate this possibility. However, methanol is often effective and cost-efficient. The key is to ensure the reaction goes to completion to hydrolyze any transesterified product.

Stage 3: Product Isolation and Purification

The final stage involves the workup, isolation, and purification of the this compound.

Question: I am having difficulty crystallizing the final product. What can I do?

Answer:

Crystallization can be a challenging step. If you are facing difficulties, consider the following troubleshooting tips:

  • Supersaturation: Crystallization requires a supersaturated solution. If the solution is too dilute, crystals may not form.

  • Solution: Carefully concentrate the solution by slowly evaporating the solvent.

  • Initiating Crystallization: Sometimes, crystallization needs a "push" to get started.

  • Solution: Try scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, if you have a small amount of the pure product, you can add a "seed crystal" to initiate crystallization.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or very small, impure crystals.[6]

  • Solution: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator.

  • Solvent System: The choice of solvent for crystallization is critical.

  • Solution: If the recommended solvent system (e.g., heptane) is not working, you may need to screen other solvents or solvent mixtures.

Question: The purity of my final product is low. What are the likely impurities and how can I remove them?

Answer:

Impurities in the final product can originate from any of the preceding steps. Common impurities include:

  • Residual Starting Materials: Unreacted (4-bromophenyl)boronic acid or ethyl (E)-but-2-enoate.

  • Solution: Ensure complete reaction in the first step and perform the recommended aqueous washes during the workup to remove these.

  • Diastereomers: If the enantioselectivity of the first step was not perfect, the (R)-enantiomer will be present.

  • Solution: Recrystallization of the final hydrochloride salt can often enrich the desired (S)-enantiomer. Chiral HPLC can be used to determine the enantiomeric purity.

  • Inorganic Salts: Salts from the workup (e.g., sodium chloride) can be carried through.

  • Solution: Ensure the product is thoroughly washed with cold water during filtration, as the hydrochloride salt is less soluble in cold water than inorganic salts.

Frequently Asked Questions (FAQs)

Q1: What is the role of (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) in the first step of the synthesis?

A1: (R)-BINAP is a chiral phosphine ligand that coordinates to the rhodium metal center. This creates a chiral environment around the catalyst, which directs the addition of the (4-bromophenyl) group to one face of the ethyl (E)-but-2-enoate, leading to the preferential formation of the (S)-enantiomer of the product.

Q2: Can I use a different base instead of triethylamine in the conjugate addition step?

A2: While other bases can be used, triethylamine is a common and effective choice for this type of reaction. The basicity of the chosen amine can influence the reaction rate and yield. It is recommended to stick with the protocol unless you have a specific reason to change and have validated the alternative. The addition of an aqueous base like KOH has been shown to accelerate the reaction.[1]

Q3: Why is the final product isolated as a hydrochloride salt?

A3: The hydrochloride salt of the amino acid is typically a stable, crystalline solid that is easier to handle and purify than the free amino acid (zwitterion). The salt form also improves the shelf-life of the compound.

Q4: How can I monitor the progress of the reactions?

A4: The progress of the reactions can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, you would spot the reaction mixture alongside the starting materials to observe the disappearance of the starting materials and the appearance of the product spot.

Q5: What are the safety precautions I should take during this synthesis?

A5: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reactions should be carried out in a well-ventilated fume hood. Rhodium compounds can be toxic and should be handled with care. Always consult the Safety Data Sheets (SDS) for all chemicals used.

Data Presentation

Table 1: Effect of Catalyst Loading on Enantioselectivity in Asymmetric Conjugate Addition

Catalyst Loading (mol%)Enantiomeric Excess (e.e. %) of (S)-enantiomer
0.592
1.097
1.598
2.098

Note: Data is illustrative and based on typical trends for Rhodium-BINAP catalyzed reactions.

Table 2: Influence of Base on Yield in Asymmetric Conjugate Addition

BaseEquivalentsYield (%)
Triethylamine1.085
Triethylamine1.292
Diisopropylethylamine1.288
Aqueous KOH0.195

Note: Data is illustrative and based on general findings for similar reactions. The use of aqueous KOH can significantly accelerate the reaction.[1]

Table 3: Effect of Temperature on Ester Hydrolysis

Temperature (°C)Reaction Time (h)Conversion (%)
251260
50495
702>99

Note: Data is illustrative for a typical saponification reaction.

Experimental Protocols

Protocol 1: Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (4-bromophenyl)boronic acid (1.0 equiv), bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv), and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (0.01 equiv).

  • Add anhydrous 1,4-dioxane and stir the mixture under a positive pressure of nitrogen for 30 minutes.

  • Add water, followed by triethylamine (1.0 equiv).

  • Heat the reaction mixture to 30°C.

  • Slowly add ethyl (E)-but-2-enoate (1.2 equiv) via an addition funnel over 5 minutes.

  • Stir the reaction at 30°C for 21 hours, monitoring by TLC or LC-MS until the starting boronic acid is consumed.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

Protocol 2: Synthesis of (S)-3-Amino-4-(4-bromophenyl)butanoic acid
  • Dissolve the crude (S)-Ethyl 3-(4-bromophenyl)butanoate in methanol.

  • Add a solution of sodium hydroxide (2.5 equiv) in water.

  • Heat the mixture to reflux (approximately 70°C) and stir for 2-4 hours, monitoring by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

Protocol 3: Formation of this compound
  • The crude, wet solid from the previous step can be directly used.

  • To form the hydrochloride salt, ensure the pH of the aqueous solution before filtration is acidic (pH 1-2) with HCl.

  • After filtration and washing with cold water, the solid can be further purified by recrystallization from a suitable solvent such as a mixture of ethanol and water or by trituration with a solvent like heptane to induce crystallization and remove impurities.

  • Dry the purified solid under vacuum to obtain this compound as a white to off-white solid.

Visualizations

experimental_workflow cluster_0 Stage 1: Asymmetric Conjugate Addition cluster_1 Stage 2: Ester Hydrolysis cluster_2 Stage 3: Salt Formation & Purification start Start: (4-bromophenyl)boronic acid + ethyl (E)-but-2-enoate reaction1 Rh/(R)-BINAP catalyst 1,4-Dioxane/H2O, TEA 30°C, 21h start->reaction1 product1 (S)-Ethyl 3-(4-bromophenyl)butanoate reaction1->product1 reaction2 NaOH, MeOH/H2O Reflux product1->reaction2 product2 (S)-3-Amino-4-(4-bromophenyl)butanoic acid reaction2->product2 reaction3 Conc. HCl Crystallization product2->reaction3 final_product This compound reaction3->final_product

Caption: Overall experimental workflow for the synthesis.

troubleshooting_low_yield start Low Yield in Conjugate Addition? catalyst Check Catalyst Purity and Loading start->catalyst Yes base Verify Base Stoichiometry and Addition start->base Yes temp Ensure Stable Reaction Temperature start->temp Yes water Confirm Correct Water Content start->water Yes catalyst_sol Recrystallize Boronic Acid Increase Catalyst Loading catalyst->catalyst_sol base_sol Ensure Accurate Addition Consider Aqueous Base base->base_sol temp_sol Use Controlled Heating temp->temp_sol water_sol Add Specified Amount of Water water->water_sol

Caption: Troubleshooting logic for low yield in Stage 1.

References

Technical Support Center: (S)-3-Amino-4-(4-bromophenyl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways, stability, and handling of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected stability characteristics?

Q2: What are the likely degradation pathways for this compound?

Based on the structure of this compound and known degradation pathways of similar amino acid compounds and GABA analogs, several degradation pathways can be anticipated under stress conditions:

  • Hydrolysis: The amide and carboxylic acid functional groups could be susceptible to hydrolysis under strong acidic or basic conditions, although studies on the related compound Baclofen show it to be quite stable against hydrolysis.[2][3]

  • Oxidation: The molecule could be susceptible to oxidative degradation, particularly at the benzylic position and the amino group. Forced degradation studies often employ oxidizing agents like hydrogen peroxide to assess this.[4]

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of aromatic compounds.[5] It is advisable to protect the compound from light during storage and experiments.

  • Thermal Degradation: High temperatures can lead to decomposition. Mild degradation has been observed for Baclofen under thermal stress.[3]

Q3: What are the potential impurities I should be aware of?

Known impurities in similar compounds like Baclofen can provide insight into potential impurities for this compound. For instance, impurities related to the synthesis process or degradation products could be present. A common impurity in Baclofen is (RS)-4-amino-3-(4-chlorophenyl)-butyric acid (Impurity A). Analogous impurities for the title compound could arise from isomeric variations or byproducts of the synthetic route.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of the compound due to improper storage or handling.1. Review storage conditions. The compound should be stored in a well-closed container at room temperature, protected from light and moisture.[6][7]2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study to identify potential degradation products and their retention times.
Loss of potency or inconsistent results Compound degradation over time.1. Verify the purity of the starting material. 2. Conduct a stability study of the compound in the experimental solvent system. 3. Always use freshly prepared solutions when possible.
Discoloration of the solid compound Potential degradation due to exposure to light or air (oxidation).1. Store the compound in an amber-colored vial or protect it from light. 2. Store under an inert atmosphere (e.g., nitrogen or argon) if it is found to be sensitive to oxidation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is adapted from studies on the structurally related compound, Baclofen, and is intended to assess the stability of this compound under various stress conditions.[3][4]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a water/methanol mixture) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). After the stress period, cool the solution and neutralize it with an appropriate amount of 1N NaOH.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Heat the mixture under the same conditions as the acid hydrolysis. After the stress period, cool and neutralize with 1N HCl.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

  • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Following the stress period, dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column is often suitable.[2]

  • Mobile Phase Example: A gradient of an aqueous buffer (e.g., acetate buffer pH 3.7) and an organic solvent (e.g., acetonitrile).[3]

  • Detection: UV detection at an appropriate wavelength (e.g., 220 nm).[8]

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control solution.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and unstressed samples.

  • Identify and quantify any significant degradation products.

Quantitative Data Summary

The following table summarizes hypothetical degradation data for this compound based on typical results from forced degradation studies of similar compounds.[2][3]

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis1N HCl24 h60°C15%Hydrolyzed products
Base Hydrolysis1N NaOH24 h60°C5%Minor degradation
Oxidation30% H₂O₂24 hRoom Temp20%Oxidized impurities
Thermal-48 h80°C8%Thermally induced impurities
PhotolyticUV light (254 nm)48 hRoom Temp12%Photodegradation products

Visualizations

Potential Degradation Pathways

G cluster_stress Stress Conditions cluster_products Potential Degradation Products main (S)-3-Amino-4-(4-bromophenyl) butanoic acid hydrochloride acid Acid Hydrolysis main->acid base Base Hydrolysis main->base oxidation Oxidation main->oxidation photo Photodegradation main->photo thermal Thermal Degradation main->thermal hydrolysis_prod Hydrolyzed Byproducts acid->hydrolysis_prod base->hydrolysis_prod oxidation_prod Oxidized Derivatives oxidation->oxidation_prod photo_prod Photolytic Fragments photo->photo_prod thermal_prod Thermally Induced Impurities thermal->thermal_prod

Caption: Potential degradation pathways under various stress conditions.

Experimental Workflow for Forced Degradation Study

G start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize/Dilute Samples stress->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Analysis: - % Degradation - Identify Degradants hplc->data end Report Results data->end

Caption: Workflow for conducting a forced degradation study.

References

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride quality control and purity analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity analysis of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the typical quality specifications for this compound?

A1: Typical quality specifications for this compound are summarized in the table below. These values are based on common supplier specifications and general quality control standards for chiral amino acids.

ParameterSpecificationMethod
AppearanceWhite to off-white solidVisual Inspection
IdentityConforms to the structure¹H NMR, ¹³C NMR, MS
Purity (HPLC)≥ 98.0%HPLC
Enantiomeric Purity (Chiral HPLC)≥ 99.0% (S)-isomerChiral HPLC
Water Content≤ 1.0%Karl Fischer Titration
Residual SolventsMeets ICH guidelinesGC-HS
Specific Optical RotationTo be determinedPolarimetry

Q2: What are the potential impurities in this compound?

A2: Potential impurities can originate from the synthetic route and degradation. Common impurities may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • By-products: Compounds formed from side reactions during synthesis.

  • Enantiomeric impurity: The (R)-isomer of 3-Amino-4-(4-bromophenyl)butanoic acid.

  • Diastereomeric impurities: If other chiral centers are present in starting materials.

  • Degradation products: Formed upon exposure to heat, light, or incompatible substances.

Q3: How can I confirm the identity and structure of this compound?

A3: A combination of spectroscopic techniques is recommended for unambiguous identification:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • FT-IR: To identify characteristic functional groups.

Q4: What is the importance of determining the enantiomeric purity?

A4: Since the biological activity of chiral molecules often resides in one enantiomer, it is crucial to quantify the amount of the desired (S)-isomer and control the level of the potentially inactive or harmful (R)-isomer. Regulatory bodies have strict guidelines on the enantiomeric purity of chiral drugs and intermediates.

Troubleshooting Guides

HPLC Purity Analysis
IssuePossible CausesRecommended Solutions
No peaks or very small peaks - No injection made- Detector lamp off- Incorrect mobile phase composition- Verify autosampler/manual injection- Turn on and warm up detector lamp- Prepare fresh mobile phase and prime the system
Peak tailing or fronting - Column overload- Column contamination- Inappropriate mobile phase pH- Reduce injection volume or sample concentration- Wash the column with a strong solvent- Adjust mobile phase pH to ensure the analyte is in a single ionic form
Variable retention times - Fluctuating column temperature- Inconsistent mobile phase composition- Pump malfunction (air bubbles, leaks)- Use a column oven for temperature control- Ensure proper mixing and degassing of the mobile phase- Purge the pump, check for leaks, and ensure solvent lines are submerged
Split peaks - Contamination on the guard or analytical column inlet- Sample solvent incompatible with mobile phase- Replace the guard column and/or backflush the analytical column- Dissolve the sample in the mobile phase if possible
Chiral HPLC Enantiomeric Purity Analysis
IssuePossible CausesRecommended Solutions
No separation of enantiomers - Incorrect chiral stationary phase (CSP)- Inappropriate mobile phase- Select a CSP known to resolve amino acid enantiomers (e.g., macrocyclic glycopeptide-based)- Optimize the mobile phase composition (e.g., adjust organic modifier, acid/base additives)
Poor resolution - Suboptimal flow rate or temperature- Inadequate method development- Optimize flow rate and column temperature- Experiment with different mobile phase compositions and gradients
Peak inversion or unexpected elution order - Different chiral selector or mobile phase conditions- Confirm the elution order with a certified reference standard of the (R)-isomer

Experimental Protocols

HPLC Method for Purity Determination (Non-Chiral)
  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.

Chiral HPLC Method for Enantiomeric Purity
  • Column: Macrocyclic glycopeptide-based chiral stationary phase (e.g., Astec CHIROBIOTIC T, 25 cm x 4.6 mm I.D.).

  • Mobile Phase: A mixture of methanol, water, and an acidic modifier (e.g., 80:20:0.1 Methanol:Water:Trifluoroacetic Acid). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

¹H NMR for Structural Confirmation
  • Solvent: Deuterated water (D₂O) or Deuterated methanol (CD₃OD).

  • Concentration: 5-10 mg/mL.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure: Dissolve the sample in the deuterated solvent. Acquire the ¹H NMR spectrum.

  • Expected Signals: Protons of the bromophenyl group, the methine proton adjacent to the amino group, and the methylene protons of the butanoic acid backbone. The chemical shifts and coupling patterns should be consistent with the proposed structure.

Visualizations

Quality_Control_Workflow start Start: Receive Sample of (S)-3-Amino-4-(4-bromophenyl)butanoic acid HCl visual Visual Inspection (Appearance) start->visual hplc HPLC Analysis (Purity) visual->hplc chiral_hplc Chiral HPLC Analysis (Enantiomeric Purity) hplc->chiral_hplc nmr NMR Spectroscopy (Identity) chiral_hplc->nmr ms Mass Spectrometry (Identity) nmr->ms kf Karl Fischer Titration (Water Content) ms->kf gc GC-HS (Residual Solvents) kf->gc decision All Specifications Met? gc->decision pass QC Passed: Release for Use fail QC Failed: Investigate and Re-process/Reject decision->pass Yes decision->fail No

Caption: Quality control workflow for (S)-3-Amino-4-(4-bromophenyl)butanoic acid HCl.

HPLC_Troubleshooting_Tree start HPLC Issue Detected pressure_issue Pressure Anomaly? start->pressure_issue peak_shape_issue Poor Peak Shape? start->peak_shape_issue retention_issue Retention Time Drift? start->retention_issue pressure_issue->peak_shape_issue No high_pressure High Pressure pressure_issue->high_pressure Yes low_pressure Low/No Pressure pressure_issue->low_pressure Yes peak_shape_issue->retention_issue No tailing Peak Tailing peak_shape_issue->tailing Yes (Tailing) fronting Peak Fronting peak_shape_issue->fronting Yes (Fronting) drifting Drifting Retention retention_issue->drifting Yes sol_high_p Check for blockages (frit, column, tubing) high_pressure->sol_high_p sol_low_p Check for leaks Check pump seals Ensure solvent flow low_pressure->sol_low_p sol_tailing Reduce sample load Check for column contamination Adjust mobile phase pH tailing->sol_tailing sol_fronting Dilute sample Use a different sample solvent fronting->sol_fronting sol_drifting Use column oven Ensure mobile phase is stable Equilibrate column properly drifting->sol_drifting

Caption: Troubleshooting decision tree for common HPLC issues.

Technical Support Center: (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic compound (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and accurate use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a chemical like this compound is hygroscopic?

A1: Hygroscopy is the tendency of a substance to attract and absorb moisture from the surrounding environment at room temperature.[1][2] For a solid, crystalline compound like this compound, this can lead to several issues, including clumping, changes in physical form, and inaccuracies in weighing, which can ultimately affect experimental results and product stability.[2][3]

Q2: How should I store this compound to minimize moisture absorption?

A2: To maintain its integrity, the compound should be stored in a tightly sealed container.[4] For enhanced protection, store this primary container inside a desiccator with a suitable drying agent (e.g., silica gel) or in a controlled low-humidity environment, such as a dry cabinet or glove box.[4] Some laboratories also recommend flushing the container with an inert gas like nitrogen or argon before sealing.

Q3: The powder in my container appears clumpy. Can I still use it?

A3: Clumping is a common sign of moisture absorption. While the compound may still be usable depending on the downstream application, the absorbed water will affect its effective concentration. If precise concentration is critical, the actual water content should be determined using methods like Karl Fischer titration. For less sensitive applications, you may proceed, but be aware of the potential for inaccurate measurements.

Q4: What are the primary safety concerns when handling this compound?

A4: Based on data for similar compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[5] It is crucial to handle the compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust when handling the material.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unstable weight reading on the analytical balance. The compound is actively absorbing moisture from the air during weighing.1. Minimize the exposure time of the compound to ambient air. 2. Use the "weighing by difference" technique (see Protocol 1). 3. If available, perform the weighing inside a glove box with controlled low humidity.
Compound has turned into a sticky or semi-liquid mass. Significant moisture absorption has occurred, potentially leading to deliquescence (dissolving in the absorbed water).This indicates poor storage. The compound's purity and concentration are compromised. It is strongly recommended to use a fresh, unopened container of the compound for experiments requiring high accuracy.
Inconsistent results in biological or chemical assays. Inaccurate concentration of the stock solution due to weighing errors caused by hygroscopicity.1. Prepare a fresh stock solution using the "Whole Bottle Stock Solution" method (see Protocol 2) to ensure the entire amount of reagent is used, negating weighing errors. 2. Standardize the solution after preparation if a suitable analytical method is available.

Data Presentation

Table 1: European Pharmacopoeia Classification of Hygroscopicity

This table provides a general framework for classifying hygroscopic materials. The specific classification for this compound would require experimental determination, but these categories are standard in the pharmaceutical industry.[6][7]

Classification Weight Increase after 24h at 25°C / 80% RH Description
Non-hygroscopic ≤ 0.12% w/wAbsorbs a negligible amount of moisture.
Slightly hygroscopic > 0.2% and < 2% w/wShows minor moisture absorption.
Hygroscopic ≥ 2% and < 15% w/wReadily absorbs moisture from the air.[6]
Very hygroscopic ≥ 15% w/wAbsorbs a significant amount of moisture.

RH = Relative Humidity; w/w = weight by weight

Experimental Protocols

Protocol 1: Accurate Weighing of a Hygroscopic Compound (Weighing by Difference)

This method is designed to minimize errors caused by moisture uptake during weighing.

Materials:

  • This compound in its storage container.

  • Spatula.

  • Analytical balance.

  • Receiving vessel (e.g., flask or beaker).

  • Laboratory notebook.

Procedure:

  • Place the sealed storage container of the compound on the analytical balance and record the initial mass (Mass 1).

  • Remove the container from the balance.

  • Working quickly, open the container and transfer an approximate amount of the compound into your receiving vessel. Do not place the receiving vessel on the balance at this stage.

  • Immediately reseal the original storage container tightly.

  • Place the sealed storage container back on the same analytical balance and record the final mass (Mass 2).

  • The exact mass of the compound transferred is the difference between the two measurements (Mass 1 - Mass 2). This value is unaffected by any moisture absorbed by the compound after it was dispensed.

Protocol 2: Preparation of a Stock Solution from the Entire Container

This is the most accurate method for preparing a stock solution of a known concentration without specialized equipment, as it eliminates weighing errors.[4]

Materials:

  • A new, unopened container of this compound with a known net weight.

  • Appropriate solvent (e.g., DMSO, water, buffer).

  • Volumetric flask of a suitable size.

  • Funnel.

  • Wash bottle with solvent.

Procedure:

  • Note the net weight of the compound as stated on the manufacturer's label.

  • Calculate the volume of solvent required to achieve the desired molarity based on the total amount of compound in the bottle.

  • Carefully open the container and quantitatively transfer the entire contents into the volumetric flask using a funnel.

  • Rinse the original container multiple times with small volumes of the solvent, transferring the rinse into the volumetric flask each time to ensure all the compound is transferred.

  • Add solvent to the flask until it is approximately half to two-thirds full. Swirl gently to dissolve the compound completely.

  • Once dissolved, add the solvent up to the calibration mark on the volumetric flask.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • If necessary, aliquot the stock solution into smaller, sealed vials for storage to prevent degradation from repeated freeze-thaw cycles.

Visualizations

experimental_workflow storage Storage (Desiccator / Dry Cabinet) pre_weigh Allow Container to Reach Room Temperature storage->pre_weigh Retrieve weighing Weighing Procedure pre_weigh->weighing Equilibrate weigh_choice weighing->weigh_choice dissolution Dissolution in Solvent application Experimental Application dissolution->application Use Solution weigh_choice->dissolution Weighing by Difference (Protocol 1) weigh_choice->dissolution Entire Bottle Method (Protocol 2)

Caption: Workflow for handling the hygroscopic compound from storage to use.

troubleshooting_guide start Problem Encountered: Inaccurate Weighing / Clumping check_storage Was the compound stored in a desiccator? start->check_storage check_handling Was the 'weighing by difference' method used? check_storage->check_handling Yes improper_storage Root Cause: Moisture Absorption During Storage check_storage->improper_storage No improper_weighing Root Cause: Moisture Absorption During Weighing check_handling->improper_weighing No solution3 If accuracy is critical, prepare stock from a new, unopened bottle. check_handling->solution3 Yes solution1 Solution: Store in tightly sealed container inside a desiccator. improper_storage->solution1 solution2 Solution: Use 'Weighing by Difference' or work in a glove box. improper_weighing->solution2 solution1->solution3 solution2->solution3

References

Validation & Comparative

Validation of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride and other prominent Gamma-aminobutyric acid (GABA) B receptor agonists. The data presented herein is intended to assist researchers in evaluating potential therapeutic candidates targeting the GABA-B receptor for various neurological disorders.

Introduction to GABA-B Receptor Agonists

GABA-B receptors are metabotropic G-protein-coupled receptors (GPCRs) that mediate the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2] Activation of GABA-B receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels.[2][3] This ultimately results in a reduction of neuronal excitability. Consequently, GABA-B receptor agonists are utilized for their muscle relaxant and anti-spastic properties and are under investigation for other indications such as gastroesophageal reflux disease (GERD) and addiction.[2][4][5]

This guide focuses on a comparative evaluation of this compound against the well-characterized GABA-B receptor agonists, Baclofen and Lesogaberan.

Comparative Bioactivity Data

The following table summarizes the available quantitative data for the selected GABA-B receptor agonists.

CompoundTargetAssayBioactivity (nM)Reference
This compound GABA-B ReceptorData Not Available--
Lesogaberan (AZD-3355) Human GABA-B ReceptorFunctional AssayEC50: 8.6[6][7]
Rat GABA-B Receptor[3H]GABA DisplacementKi: 5.1[6][7]
Baclofen GABA-B Receptor--[4][8][9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of bioactivity data.

[3H]GABA Displacement Assay

This assay is a competitive radioligand binding assay used to determine the affinity of a test compound for the GABA-B receptor.

Protocol:

  • Membrane Preparation: Rat brain cortices are homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the GABA-B receptors.

  • Binding Reaction: The prepared membranes are incubated with a fixed concentration of [3H]GABA (the radioligand) and varying concentrations of the test compound (e.g., Lesogaberan).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to allow for binding equilibrium to be reached.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Scintillation Counting: The amount of radioactivity trapped on the filter, representing the bound [3H]GABA, is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]GABA (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay (GTPγS Binding Assay)

This assay measures the functional activity of a compound as an agonist at a G-protein-coupled receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the human recombinant GABA-B receptor are prepared.

  • Assay Buffer: The membranes are suspended in an assay buffer containing GDP and [35S]GTPγS.

  • Compound Addition: Varying concentrations of the test compound (e.g., Lesogaberan) are added to the membrane suspension.

  • Incubation: The reaction is incubated to allow for receptor activation and the binding of [35S]GTPγS to the G-proteins.

  • Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the free form by filtration.

  • Scintillation Counting: The amount of radioactivity on the filters is measured.

  • Data Analysis: The data is plotted as a dose-response curve, and the EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined.

Visualizing Mechanisms and Workflows

GABA-B Receptor Signaling Pathway

GABA-B Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GABA_Agonist GABA or Agonist (e.g., Baclofen, Lesogaberan) GABAB_R GABA-B Receptor (GABAB1 + GABAB2) GABA_Agonist->GABAB_R Binds to G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Decreases Production K_efflux K+ Efflux K_Channel->K_efflux Ca_influx Ca2+ Influx Inhibition Ca_Channel->Ca_influx Neuronal_Hyperpolarization Neuronal Hyperpolarization K_efflux->Neuronal_Hyperpolarization

Caption: GABA-B receptor activation by an agonist.

Experimental Workflow: [3H]GABA Displacement Assay

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare Brain Membrane Homogenate D 4. Incubate Membranes with [3H]GABA and Test Compound A->D B 2. Prepare Radioligand ([3H]GABA) Solution B->D C 3. Prepare Serial Dilutions of Test Compound C->D E 5. Separate Bound and Free Ligand via Filtration D->E F 6. Quantify Radioactivity (Scintillation Counting) E->F G 7. Plot Competition Curve and Determine IC50/Ki F->G

Caption: Workflow for a competitive radioligand binding assay.

References

A Comparative Guide to (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride and Other GABA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the GABA analog (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride against other well-established GABA analogs: Baclofen, Phenibut, and Pregabalin. Due to the limited publicly available experimental data for this compound, this comparison is primarily based on its structural similarity to Baclofen and Phenibut, from which its likely pharmacological profile is inferred. The information on the comparator compounds is supported by published experimental data.

Introduction to GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[1] GABA analogs are a class of drugs structurally related to GABA that are designed to modulate GABAergic neurotransmission. These compounds, however, exhibit diverse mechanisms of action and pharmacological profiles, leading to their use in a variety of clinical applications, including the treatment of spasticity, neuropathic pain, anxiety disorders, and seizures.[2][3][4][5] This guide focuses on comparing this compound with three prominent GABA analogs: Baclofen, a specific GABA-B receptor agonist; Phenibut, a GABA-B receptor agonist with additional activity at voltage-gated calcium channels; and Pregabalin, a selective ligand for the α2δ subunit of voltage-gated calcium channels.

Comparative Pharmacological Profiles

The pharmacological properties of these compounds determine their therapeutic effects and potential side effects. Below is a summary of their mechanisms of action and pharmacokinetic profiles.

Table 1: Comparison of Pharmacological Mechanisms

CompoundPrimary Mechanism of ActionSecondary Mechanism(s)
This compound Inferred to be a GABA-B receptor agonist based on structural similarity to Baclofen and Phenibut.Potential activity at α2δ subunit-containing voltage-gated calcium channels (inferred).
Baclofen Selective agonist at GABA-B receptors.[3][6][7]May have a minor affinity for voltage-gated calcium channels, though the clinical significance is unclear.[6][7]
Phenibut Full agonist at GABA-B receptors.[1][2][8]Binds to and blocks α2δ subunit-containing voltage-gated calcium channels.[1][8] At higher doses, may have some activity at GABA-A receptors and may increase dopamine levels.[2]
Pregabalin Binds with high affinity to the α2δ subunit of voltage-gated calcium channels.[9][10]Does not directly bind to GABA-A or GABA-B receptors.[11]

Table 2: Comparison of Pharmacokinetic Properties

PropertyThis compoundBaclofenPhenibutPregabalin
Bioavailability Not AvailableRapid and almost complete, but variable between individuals and decreases with increased dosage.[12]Readily crosses the blood-brain barrier due to the phenyl ring.[1]≥90% (independent of dose).[4][9]
Protein Binding Not Available~30%[12]Not Available<3%
Metabolism Not AvailableMinimal (~15%)Not AvailableNegligible (<2%).[10]
Elimination Half-life Not Available2.5 - 4 hours (serum); ~1.5 hours (CSF).[6][7][12]Not Available~6.3 hours.[11][13]
Excretion Not AvailablePrimarily renal, as unchanged drug.[12]Not AvailablePrimarily renal, as unchanged drug.[10]

Signaling Pathways

The therapeutic effects of these GABA analogs are mediated through distinct signaling pathways. Baclofen and likely this compound and Phenibut exert their effects primarily through the GABA-B receptor, a G-protein coupled receptor (GPCR). Pregabalin and Phenibut also act on voltage-gated calcium channels.

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist like Baclofen initiates a signaling cascade that leads to neuronal inhibition. The receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits coupled to a Gi/o protein. Upon agonist binding to the GABA-B1 subunit, the G-protein is activated, and the Gα and Gβγ subunits dissociate. The Gβγ subunit inhibits presynaptic voltage-gated calcium channels, reducing neurotransmitter release, and activates postsynaptic inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization. The Gα subunit inhibits adenylyl cyclase, decreasing cAMP levels.

GABAB_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron agonist GABA-B Agonist (e.g., Baclofen) receptor GABA-B Receptor (GABA-B1/B2) agonist->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates g_alpha Gαi/o g_protein->g_alpha g_betagamma Gβγ g_protein->g_betagamma ac Adenylyl Cyclase g_alpha->ac Inhibits vgcc Voltage-Gated Ca²⁺ Channel g_betagamma->vgcc Inhibits girk GIRK K⁺ Channel g_betagamma->girk Activates camp ↓ cAMP ac->camp ca_influx ↓ Ca²⁺ Influx vgcc->ca_influx neurotransmitter ↓ Neurotransmitter Release ca_influx->neurotransmitter k_efflux ↑ K⁺ Efflux girk->k_efflux hyperpolarization Hyperpolarization (IPSP) k_efflux->hyperpolarization

GABA-B Receptor Signaling Pathway
α2δ Subunit of Voltage-Gated Calcium Channel (VGCC) Signaling

Pregabalin and Phenibut bind to the α2δ subunit of voltage-gated calcium channels.[8][9] This binding is thought to reduce the trafficking of these channels to the presynaptic terminal membrane. The subsequent decrease in the density of presynaptic calcium channels leads to a reduction in calcium influx upon neuronal depolarization, which in turn diminishes the release of excitatory neurotransmitters such as glutamate and substance P.

VGCC_Signaling cluster_presynaptic Presynaptic Terminal drug Pregabalin / Phenibut a2d α2δ Subunit of VGCC drug->a2d Binds vgcc_trafficking ↓ VGCC Trafficking to Membrane a2d->vgcc_trafficking vgcc_density ↓ Presynaptic VGCC Density vgcc_trafficking->vgcc_density ca_influx ↓ Ca²⁺ Influx vgcc_density->ca_influx depolarization Action Potential (Depolarization) depolarization->ca_influx Triggers neurotransmitter ↓ Excitatory Neurotransmitter Release ca_influx->neurotransmitter

α2δ Subunit of VGCC Signaling Pathway

Experimental Protocols

Standardized experimental protocols are crucial for the direct comparison of the pharmacological activity of these compounds. Below are representative methodologies for key in vitro assays.

GABA-B Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the GABA-B receptor.

Objective: To measure the displacement of a radiolabeled GABA-B receptor antagonist by the test compound.

Materials:

  • Test compounds: this compound, Baclofen, Phenibut

  • Radioligand: [³H]CGP54626 (a high-affinity GABA-B antagonist)

  • Membrane preparation: Rat brain cortical membranes expressing GABA-B receptors

  • Binding buffer: 20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 5 mM D-glucose, pH 7.4

  • Wash buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4

  • Non-specific binding control: 10 µM GABA

  • 96-well microplates, filter mats, scintillation counter, and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well microplate, add the binding buffer, the radioligand ([³H]CGP54626 at a final concentration of ~4 nM), the membrane preparation, and either the test compound, buffer (for total binding), or the non-specific binding control.[14]

  • Incubate the plate at room temperature for 1.5 hours to allow for binding equilibrium.[14]

  • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[14]

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Reagents: - Test Compounds - Radioligand - Membrane Preparation - Buffers start->prep incubation Incubate Components in 96-well Plate: - Radioligand - Membrane Prep - Test Compound / Control prep->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters to Remove Unbound Radioligand filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Ki quantification->analysis end End analysis->end

References

A Comparative Guide to the Efficacy of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride and Baclofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the established efficacy of the well-characterized GABA-B receptor agonist, Baclofen, and the uncharacterized compound, (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride. Due to a lack of publicly available pharmacological data for this compound, this document will focus on the known properties of Baclofen and propose a comprehensive experimental framework for a direct efficacy comparison.

Introduction

Baclofen, chemically known as β-(4-chlorophenyl)-γ-aminobutyric acid, is a widely used muscle relaxant for the treatment of spasticity. Its efficacy is attributed to its action as a selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor.[1][2] this compound is a structural analog of Baclofen, with a bromine atom substituting the chlorine atom on the phenyl ring. While its chemical structure suggests potential activity at the GABA-B receptor, there is currently no published data on its biological efficacy.

This guide will summarize the known efficacy of Baclofen and provide a detailed hypothetical experimental protocol to evaluate the potential efficacy of this compound in comparison.

Mechanism of Action: The GABA-B Receptor Signaling Pathway

Both Baclofen and, hypothetically, this compound are presumed to exert their effects through the activation of the GABA-B receptor, a G-protein coupled receptor (GPCR). Activation of the GABA-B receptor leads to a cascade of intracellular events that ultimately reduce neuronal excitability.

The key signaling events following GABA-B receptor activation are:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux and hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential.

  • Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium ions into the presynaptic terminal, thereby inhibiting the release of excitatory neurotransmitters.

GABA_B_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron agonist_pre Agonist (e.g., Baclofen) gabab_r_pre GABA-B Receptor agonist_pre->gabab_r_pre Binds g_protein_pre Gi/o Protein gabab_r_pre->g_protein_pre Activates vgcc Voltage-Gated Ca2+ Channel g_protein_pre->vgcc Inhibits vesicle Synaptic Vesicle (Glutamate) vgcc->vesicle Ca2+ influx release Reduced Neurotransmitter Release vesicle->release agonist_post Agonist (e.g., Baclofen) gabab_r_post GABA-B Receptor agonist_post->gabab_r_post Binds g_protein_post Gi/o Protein gabab_r_post->g_protein_post Activates girk GIRK Channel g_protein_post->girk Activates ac Adenylyl Cyclase g_protein_post->ac Inhibits hyperpolarization Hyperpolarization (Inhibition) girk->hyperpolarization K+ efflux camp Reduced cAMP ac->camp

GABA-B Receptor Signaling Pathway

Baclofen: A Profile of Efficacy

Baclofen is an established and effective treatment for spasticity, particularly in patients with spinal cord lesions and multiple sclerosis.[1] Its efficacy has been demonstrated in numerous preclinical and clinical studies.

ParameterValueAssay/ModelReference
GABA-B Receptor Binding Affinity (Ki) ~6 µM (racemic)Radioligand Binding Assay[3]
EC50 (GTPγS Binding) 0.27 µMGTPγS Binding Assay in rat VTA[4]
EC50 (Reflex Inhibition) 0.26 ± 0.07 µM (monosynaptic)Chronic spinal rats[5]
0.25 ± 0.09 µM (polysynaptic)
Clinical Dose (Oral) 5 - 20 mg, 3 times dailyHuman[6]
Clinical Dose (Intrathecal) 22 - 1400 µ g/day Human[7]

Proposed Experimental Workflow for Comparative Efficacy Assessment

To ascertain the efficacy of this compound relative to Baclofen, a systematic evaluation is necessary. The following experimental workflow outlines a standard approach for characterizing a novel GABA-B receptor agonist.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy cluster_comparison Comparative Analysis binding GABA-B Receptor Binding Assay (Determine Ki) gtp GTPγS Binding Assay (Determine EC50 and Emax) binding->gtp Functional Agonism camp cAMP Accumulation Assay (Determine IC50) gtp->camp Downstream Signaling animal_model Animal Model of Spasticity (e.g., Spinal Cord Injury in Rats) camp->animal_model Proceed if active behavioral Behavioral Assessment (e.g., Ashworth Scale, H-reflex) animal_model->behavioral dose_response Dose-Response Study (Determine ED50) behavioral->dose_response compare Compare Potency and Efficacy (Ki, EC50, Emax, IC50, ED50) of both compounds dose_response->compare

Proposed Experimental Workflow
In Vitro Characterization

4.1.1. GABA-B Receptor Binding Affinity

  • Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor and compare it to that of Baclofen.

  • Method: A competitive radioligand binding assay using cell membranes expressing GABA-B receptors and a radiolabeled GABA-B antagonist (e.g., [3H]CGP54626).

    • Prepare cell membranes from a cell line stably expressing human GABA-B1 and GABA-B2 subunits.

    • Incubate the membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled test compounds (Baclofen or this compound).

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 values and convert them to Ki values using the Cheng-Prusoff equation.

4.1.2. Functional Agonist Activity: GTPγS Binding Assay

  • Objective: To assess the ability of the compounds to activate the G-protein coupled to the GABA-B receptor and to determine their potency (EC50) and efficacy (Emax).

  • Method: A [35S]GTPγS binding assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.

    • Incubate cell membranes expressing GABA-B receptors with GDP and increasing concentrations of the test compounds.

    • Initiate the reaction by adding [35S]GTPγS.

    • After incubation, separate bound and free [35S]GTPγS by filtration.

    • Measure the amount of bound [35S]GTPγS by scintillation counting.

    • Plot the specific binding as a function of agonist concentration to determine EC50 and Emax values.

4.1.3. Downstream Signaling: cAMP Accumulation Assay

  • Objective: To confirm the functional consequence of GABA-B receptor activation by measuring the inhibition of adenylyl cyclase activity.

  • Method: A competitive immunoassay to measure intracellular cAMP levels.

    • Culture cells expressing GABA-B receptors.

    • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Stimulate adenylyl cyclase with forskolin.

    • Treat the cells with increasing concentrations of the test compounds.

    • Lyse the cells and measure cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

    • Determine the IC50 for the inhibition of forskolin-stimulated cAMP accumulation.

In Vivo Efficacy

4.2.1. Animal Model of Spasticity

  • Objective: To evaluate the anti-spasticity effects of the compounds in a relevant animal model.

  • Model: A common model is the spinal cord transection model in rats, which leads to the development of spasticity in the hindlimbs. Other models include genetic models like the Spa mouse or chemically-induced spasticity.[8]

  • Procedure:

    • Induce spasticity in the chosen animal model.

    • Allow sufficient time for the spasticity phenotype to develop and stabilize.

4.2.2. Behavioral and Electrophysiological Assessment

  • Objective: To quantify the degree of spasticity and the effect of drug treatment.

  • Methods:

    • Modified Ashworth Scale: A subjective scale used to assess muscle tone.

    • H-reflex (Hoffmann's reflex): Electrophysiological measurement of the monosynaptic reflex arc, which is hyperactive in spasticity. A decrease in the H-reflex amplitude indicates a reduction in spasticity.

    • Electromyography (EMG): To measure spontaneous muscle activity and clonus.

4.2.3. Dose-Response Study

  • Objective: To determine the effective dose (ED50) of the compounds for reducing spasticity.

  • Procedure:

    • Administer a range of doses of Baclofen and this compound to groups of spastic animals.

    • Measure the anti-spasticity effect at each dose using the assessment methods described above.

    • Construct dose-response curves and calculate the ED50 for each compound.

Conclusion

While Baclofen is a well-established therapeutic agent with a clearly defined efficacy profile as a GABA-B receptor agonist, the pharmacological properties of this compound remain to be elucidated. The proposed experimental workflow provides a robust framework for a head-to-head comparison of these two compounds. The initial in vitro assays will determine if the bromo-analog interacts with the GABA-B receptor and with what potency and efficacy. Subsequent in vivo studies in a relevant animal model of spasticity are crucial to ascertain its potential as a therapeutic agent and to directly compare its anti-spasticity effects with those of Baclofen. This systematic approach is essential for any drug development program aiming to identify novel and potentially improved treatments for spasticity.

References

A Comparative Guide to the Structure-Activity Relationship of (S)-3-Amino-4-(4-bromophenyl)butanoic acid Hydrochloride Derivatives and Related GABA-B Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride and its analogs, focusing on their activity as agonists of the γ-aminobutyric acid (GABA) type B receptor (GABA-B). Direct experimental data for a comprehensive series of halogenated derivatives of the titular compound is limited in publicly available literature. Therefore, this guide draws comparisons from the well-studied analogs, including phenibut (β-phenyl-GABA) and its para-chloro and para-fluoro derivatives, to infer the SAR principles governing this class of compounds.

Key Structure-Activity Relationship Insights

The biological activity of β-phenyl-GABA derivatives is primarily mediated through their action as agonists at the GABA-B receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in inhibitory neurotransmission in the central nervous system.[1][2] The key structural features influencing the activity of these compounds are:

  • The Phenyl Ring: The presence of the phenyl ring is essential for the molecule's ability to cross the blood-brain barrier, a critical step for central nervous system activity.[3]

  • Substitution on the Phenyl Ring: Halogenation at the para-position of the phenyl ring has been shown to significantly increase the affinity and potency of these compounds at the GABA-B receptor.[3][4] For instance, the addition of a chlorine atom at the para-position, as seen in baclofen, results in a substantial increase in binding affinity compared to the unsubstituted phenibut.[5]

  • The Carboxylic Acid Group: The carboxylic acid moiety is a crucial functional group for the interaction with the GABA-B receptor binding pocket.[1][6]

  • Stereochemistry: The activity of these compounds is stereospecific. The (R)-enantiomer is the more potent agonist at the GABA-B receptor, while the (S)-enantiomer is significantly less active or inactive.[5]

Comparative Analysis of GABA-B Receptor Activity

The following tables summarize the available quantitative data for key β-phenyl-GABA analogs, comparing their binding affinity and functional potency at the GABA-B receptor.

Table 1: Comparative Binding Affinity of β-Phenyl-GABA Derivatives at the GABA-B Receptor

CompoundStructureTargetBinding Affinity (Kᵢ, µM)
Racemic PhenibutUnsubstituted PhenylGABA-B Receptor177 ± 2[5]
(R)-PhenibutUnsubstituted PhenylGABA-B Receptor92 ± 3[5]
(S)-PhenibutUnsubstituted PhenylGABA-B ReceptorInactive[3]
Baclofen ((±)-β-(4-Chlorophenyl)-GABA)para-Chloro PhenylGABA-B Receptor6.0 ± 1[5]

Note: Data for this compound is not available in the reviewed literature. Based on the trend observed with baclofen, it is hypothesized that the para-bromo substitution would also confer high affinity for the GABA-B receptor.

Table 2: Comparative Functional Potency of β-Phenyl-GABA Derivatives at the GABA-B Receptor

CompoundStructureAssay TypeFunctional Potency (EC₅₀, µM)
PhenibutUnsubstituted PhenylPatch-clamp on Purkinje cells1362[4]
F-Phenibut (β-(4-Fluorophenyl)-GABA)para-Fluoro PhenylPatch-clamp on Purkinje cells23.3[4]
Baclofen ((±)-β-(4-Chlorophenyl)-GABA)para-Chloro PhenylPatch-clamp on Purkinje cells6.0[4]

Note: Lower EC₅₀ values indicate higher potency. The data clearly demonstrates that para-halogenation significantly enhances the functional potency of phenibut analogs as GABA-B receptor agonists.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of compounds. Below are representative protocols for assessing the activity of GABA-B receptor agonists.

Radioligand Binding Assay for GABA-B Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of test compounds for the GABA-B receptor.

Materials:

  • Rat brain crude synaptic membranes

  • [³H]-Baclofen or [³H]-GABA (radioligand)

  • Tris-HCl buffer

  • CaCl₂ or MgSO₄

  • Test compounds (e.g., this compound derivatives)

  • Non-labeled GABA or baclofen (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare crude synaptic membranes from rat brains according to standard protocols.

  • Incubation: In test tubes, combine the synaptic membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-Baclofen), and varying concentrations of the test compound in a Tris-HCl buffer containing either CaCl₂ or MgSO₄.[7]

  • Total and Non-specific Binding: For determining total binding, omit the test compound. For determining non-specific binding, add a high concentration of unlabeled GABA or baclofen.

  • Incubation Conditions: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.[3]

[³⁵S]GTPγS Binding Assay for Functional Activity

Objective: To determine the functional activity (EC₅₀ and Eₘₐₓ) of test compounds as agonists at the GABA-B receptor by measuring G-protein activation.

Materials:

  • Cell membranes expressing GABA-B receptors

  • [³⁵S]GTPγS (radioligand)

  • GDP

  • Assay buffer (containing HEPES, NaCl, MgCl₂)

  • Test compounds

  • GABA (as a reference agonist)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the GABA-B receptor heterodimer.

  • Pre-incubation: Pre-incubate the membranes with GDP to ensure that G-proteins are in their inactive state.

  • Incubation: In test tubes, combine the membranes, [³⁵S]GTPγS, and varying concentrations of the test compound in the assay buffer.

  • Basal and Stimulated Binding: For basal (unstimulated) binding, omit the test compound. To determine the maximal stimulation, use a saturating concentration of a known full agonist like GABA.

  • Incubation Conditions: Incubate the mixture at 30°C for a defined period.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration. Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect) by non-linear regression analysis.

Visualizations

GABA-B Receptor Signaling Pathway

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABAB Receptor (GABAB1 + GABAB2) G_protein Gi/o Protein (α, βγ) GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits K_channel K+ Channel G_protein->K_channel βγ activates Ca_channel Ca2+ Channel G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx Ca2+ Influx (Reduced Neurotransmitter Release) Ca_channel->Ca_influx Agonist GABA / Analog (e.g., (S)-3-Amino-4-(4-bromophenyl)butanoic acid) Agonist->GABAB_R Binds ATP ATP ATP->AC

Caption: GABA-B receptor signaling cascade upon agonist binding.

Experimental Workflow for SAR Study

SAR_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis Start Lead Compound ((S)-3-Amino-4-phenylbutanoic acid) Derivatives Synthesize Halogenated Derivatives (F, Cl, Br, I at para-position) Start->Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Derivatives->Purification BindingAssay GABAB Receptor Binding Assay (Determine Ki) Purification->BindingAssay FunctionalAssay Functional Assay (e.g., GTPγS) (Determine EC50, Emax) Purification->FunctionalAssay SAR_Analysis Structure-Activity Relationship (Compare potency and affinity) BindingAssay->SAR_Analysis FunctionalAssay->SAR_Analysis Conclusion Identify Optimal Substitutions SAR_Analysis->Conclusion

Caption: Workflow for a structure-activity relationship study.

References

Cross-validation of experimental results for (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a GABA analog, with its structurally related alternatives. The information is intended for researchers, scientists, and drug development professionals, offering a cross-validation of its expected properties based on available experimental data for similar compounds.

Physicochemical Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Halogen Substitution
This compoundC₁₀H₁₃BrClNO₂294.57Bromine
(S)-Baclofen ((S)-3-Amino-4-(4-chlorophenyl)butanoic acid)C₁₀H₁₂ClNO₂213.66Chlorine
(S)-Phenibut ((S)-3-Amino-4-phenylbutanoic acid)C₁₀H₁₃NO₂179.22None

Synthesis and Characterization

A detailed, large-scale synthesis for the closely related free base, (S)-3-(4-Bromophenyl)butanoic acid, has been published, providing a reliable foundation for its preparation. The conversion to the hydrochloride salt is a standard chemical procedure.

Experimental Protocol: Synthesis of (S)-3-Amino-4-(4-bromophenyl)butanoic acid

A plausible synthetic route, adapted from established methods for similar compounds, is outlined below. This multi-step process would be followed by the formation of the hydrochloride salt.

SynthesisWorkflow Start 4-Bromobenzaldehyde Step1 Wittig or Horner-Wadsworth-Emmons Reaction Start->Step1 Intermediate1 trans-4-Bromocinnamic acid ester Step1->Intermediate1 Step2 Asymmetric Michael Addition Intermediate1->Step2 Intermediate2 (S)-3-Amino-4-(4-bromophenyl)butanoic acid ester Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Product (S)-3-Amino-4-(4-bromophenyl)butanoic acid Step3->Product Step4 HCl treatment Product->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

  • Step 1: Synthesis of trans-4-Bromocinnamic acid ester: 4-Bromobenzaldehyde is reacted with an appropriate phosphorus ylide (Wittig reaction) or phosphonate carbanion (Horner-Wadsworth-Emmons reaction) to yield the corresponding transcinnamic acid ester.

  • Step 2: Asymmetric Michael Addition: A chiral amine is added via a 1,4-conjugate addition to the α,β-unsaturated ester. The choice of a chiral auxiliary directs the stereochemistry to form the desired (S)-enantiomer.

  • Step 3: Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid, (S)-3-Amino-4-(4-bromophenyl)butanoic acid.

  • Step 4: Hydrochloride Salt Formation: The free base is dissolved in a suitable organic solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.

Characterization Data

While a full dataset for the hydrochloride salt is not available, ¹H NMR data for the free base, (S)-3-(4-bromophenyl)butanoic acid, would be a key characterization metric. Purity would be assessed by High-Performance Liquid Chromatography (HPLC) and the exact mass confirmed by Mass Spectrometry (MS).

Biological Activity and Comparison with Alternatives

This compound is an analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its biological activity is expected to be mediated through interaction with GABA receptors, primarily the GABA-B receptor subtype.

GABA Signaling Pathway

GABA-B receptors are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase and modulation of Ca²⁺ and K⁺ channels, resulting in a hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

GABASignaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Ca_channel Ca²⁺ Channel Vesicle GABA Vesicle Ca_channel->Vesicle triggers release GABA GABA or Analog GABAB_R GABA-B Receptor G_protein G-protein AdenylylCyclase Adenylyl Cyclase K_channel K⁺ Channel cAMP ↓ cAMP Hyperpolarization Hyperpolarization (Inhibitory Effect) GABA->GABAB_R binds to

Caption: Simplified GABA-B receptor signaling pathway.

Comparative Performance

The performance of this compound can be benchmarked against its chloro- and non-halogenated analogs, baclofen and phenibut, respectively. The nature of the halogen substitution on the phenyl ring is known to significantly influence the potency at the GABA-B receptor.

CompoundGABA-B Receptor PotencyPrimary Clinical Use
This compound Predicted to be highResearch Compound
(S)-BaclofenHighMuscle Relaxant, Antispasmodic
(S)-PhenibutModerateAnxiolytic, Nootropic[1]

Generally, halogenation at the para position of the phenyl ring increases the agonist potency at the GABA-B receptor. Baclofen (4-chloro) is a significantly more potent GABA-B agonist than phenibut.[2][3] It is therefore anticipated that the 4-bromo substitution in the target compound would also confer high potency, potentially comparable to or even exceeding that of baclofen.

Conclusion

This compound is a promising GABA analog for research purposes. Based on the well-documented structure-activity relationships of related compounds, it is expected to be a potent GABA-B receptor agonist. The synthetic route is accessible through established chemical methodologies. Further experimental validation is required to fully elucidate its pharmacological profile and compare its efficacy and safety directly with existing therapeutic agents like baclofen. Researchers investigating novel GABAergic modulators may find this compound to be of significant interest.

References

A Comparative Guide to the In Vitro and In Vivo Profile of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride and Structurally Related GABA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the in vitro and in vivo correlation of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is not publicly available. This guide provides a comparative analysis based on data from its close structural analogs, phenibut and baclofen, to infer its potential pharmacological profile. The data presented for these analogs are compiled from various studies and are intended to serve as a reference for researchers.

This compound is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Its structural similarity to known GABAergic modulators, such as phenibut and baclofen, suggests its potential to interact with GABA receptors and exert effects on the central nervous system, such as anxiolytic properties. This guide compares the available in vitro receptor binding affinities and in vivo behavioral effects of its parent compound, phenibut, and a halogenated analog, baclofen, to provide a framework for understanding the potential pharmacology of this compound.

Comparative Quantitative Data

The following tables summarize the in vitro receptor binding affinities and in vivo anxiolytic-like effects of phenibut and baclofen.

Table 1: In Vitro GABA Receptor Binding Affinity

CompoundReceptor SubtypeRadioligandTest SystemBinding Affinity (Ki)
(R)-PhenibutGABA-B[³H]GABARat brain membranes92 µM
Racemic BaclofenGABA-B[³H]GABARat brain membranes6 µM
4-FluorophenibutGABA-BNot SpecifiedNot SpecifiedHigher affinity than phenibut

Note: Lower Ki values indicate higher binding affinity.

Table 2: In Vivo Anxiolytic-like Effects in the Elevated Plus-Maze (EPM) Test

CompoundAnimal ModelDoses TestedRoute of AdministrationObserved Anxiolytic Effect
BaclofenMale Mice1, 2.5, and 5 mg/kgIntraperitoneal (i.p.)Increased time spent in open arms
PhenibutRatsNot SpecifiedNot SpecifiedCounteracted anxiogenic effects of a β-carboline

Experimental Protocols

In Vitro: Radioligand Binding Assay for GABA-B Receptors

This protocol outlines a standard procedure for determining the binding affinity of a test compound to GABA-B receptors using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for the GABA-B receptor.

Materials:

  • Rat brain tissue (cortex or cerebellum)

  • [³H]GABA (radioligand)

  • Unlabeled GABA (for determining non-specific binding)

  • Test compound (e.g., this compound)

  • Tris-HCl buffer

  • Centrifuge

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.

    • Resuspend the final membrane pellet in the assay buffer at a specific protein concentration.

  • Binding Assay:

    • In a series of tubes, incubate the prepared membranes with a fixed concentration of [³H]GABA and varying concentrations of the unlabeled test compound.

    • Include control tubes for total binding (membranes + [³H]GABA) and non-specific binding (membranes + [³H]GABA + a high concentration of unlabeled GABA).

    • Incubate the mixture at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioactivity.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Elevated Plus-Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and to screen for anxiolytic or anxiogenic effects of drugs.

Objective: To evaluate the anxiolytic-like effects of a test compound in rodents.

Apparatus:

  • A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal size.

Procedure:

  • Animal Acclimation:

    • House the animals (rats or mice) in a controlled environment with a regular light-dark cycle.

    • Allow the animals to acclimate to the testing room for at least one hour before the experiment.

  • Drug Administration:

    • Administer the test compound or vehicle to different groups of animals via a specific route (e.g., intraperitoneal injection) at a predetermined time before the test.

  • Testing:

    • Place each animal individually in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a fixed period, typically 5 minutes.

    • Record the animal's behavior using a video camera mounted above the maze.

  • Behavioral Analysis:

    • Score the video recordings for the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled.

  • Data Interpretation:

    • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

    • A decrease in these parameters suggests an anxiogenic-like effect.

    • Total distance traveled is often used as a measure of general locomotor activity to rule out sedative or stimulant effects of the compound.

Visualizations

GABAergic Signaling Pathway

The following diagram illustrates the key components of the GABAergic synapse and the mechanism of action of GABA-B receptor agonists.

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Conversion GABA_vesicle GABA in Vesicle GAD->GABA_vesicle Synthesis GABA_released GABA GABA_vesicle->GABA_released Exocytosis GABAB_R GABA-B Receptor GABA_released->GABAB_R Binds G_protein G-protein (Gi/o) GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces PKA PKA Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ efflux Depolarization Depolarization Ca_channel->Depolarization Reduces Ca2+ influx Analog (S)-3-Amino-4-(4-bromophenyl) butanoic acid HCl (and analogs) Analog->GABAB_R Agonist Binding

Caption: GABAergic signaling pathway and the site of action for GABA-B receptor agonists.

Experimental Workflow: In Vitro Binding Assay

The following diagram outlines the workflow for a competitive radioligand binding assay.

in_vitro_workflow start Start prep Prepare Brain Membrane Homogenate start->prep incubate Incubate Membranes with [3H]Radioligand & Test Compound prep->incubate filter Rapid Filtration to Separate Bound/Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for an in vitro competitive radioligand binding assay.

Experimental Workflow: In Vivo Elevated Plus-Maze Test

The following diagram illustrates the workflow for the elevated plus-maze behavioral test.

in_vivo_workflow start Start acclimate Acclimate Rodents to Testing Room start->acclimate administer Administer Test Compound or Vehicle acclimate->administer place Place Animal on Center of EPM administer->place record Record Behavior for 5 minutes place->record analyze Analyze Video for Time in Open/Closed Arms & Entries record->analyze interpret Interpret Data for Anxiolytic/Anxiogenic Effects analyze->interpret end End interpret->end

Caption: Workflow for the in vivo elevated plus-maze test.

Benchmarking (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride against standard compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Standard GABAergic Compounds

In the landscape of neuroscience research and drug development, the exploration of novel compounds targeting the γ-aminobutyric acid (GABA) system is of paramount importance for identifying new therapeutic agents for a range of neurological and psychiatric disorders. This guide provides a comprehensive benchmark comparison of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride against established standard compounds: Baclofen, Phenibut, and Pregabalin. The following analysis is based on established mechanisms of action and typical experimental data to assist researchers in evaluating its potential pharmacological profile.

This compound is a structural analog of GABA.[1][2][3][4][5] Its chemical structure, featuring a phenyl ring substitution, is designed to enhance its ability to cross the blood-brain barrier, a common strategy for GABAergic drugs.[6] To objectively assess its potential, we will compare its expected performance in key in vitro assays against well-characterized compounds that act on the GABAergic system through different mechanisms.

Standard Compounds for Comparison

  • Baclofen: A selective agonist for the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission.[7][8][9][10][11]

  • Phenibut: A GABA analog that acts as a GABA-B receptor agonist and also binds to the α2δ subunit of voltage-gated calcium channels (a gabapentinoid action).[6][12][13][14][15]

  • Pregabalin: A potent gabapentinoid that selectively binds to the α2δ-1 subunit of voltage-gated calcium channels, thereby reducing the release of excitatory neurotransmitters.[16][17][18][19][20] It does not directly act on GABA receptors.[16]

Comparative Data Presentation

The following tables summarize typical quantitative data for the standard compounds in key functional assays. These values represent a baseline against which this compound can be evaluated.

Table 1: Receptor Binding Affinity (Ki) and Functional Potency (EC50/IC50)

CompoundTargetAssay TypeTypical Ki (nM)Typical EC50/IC50 (nM)
Baclofen GABA-B ReceptorRadioligand Binding100 - 500200 - 1000 (GTPγS)
Phenibut GABA-B ReceptorRadioligand Binding5,000 - 10,00010,000 - 50,000 (GTPγS)
α2δ SubunitRadioligand Binding23,000 (R-phenibut)>10,000
Pregabalin α2δ-1 SubunitRadioligand Binding30 - 100Not Applicable
This compoundTBDTBDTBDTBD

TBD: To be determined through experimental evaluation.

Table 2: Downstream Signaling and Functional Assays

CompoundAssay TypeCellular EffectTypical Readout
Baclofen Calcium ImagingInhibition of forskolin-stimulated cAMP accumulationDecreased fluorescence
Electrophysiology (Patch Clamp)Activation of GIRK channelsOutward K+ current
Phenibut Calcium ImagingInhibition of forskolin-stimulated cAMP accumulationDecreased fluorescence
Electrophysiology (Patch Clamp)Activation of GIRK channels / Inhibition of Ca2+ currentsOutward K+ current / Inward Ca2+ current
Pregabalin Electrophysiology (Patch Clamp)Inhibition of voltage-gated Ca2+ channel currentsReduced inward Ca2+ current
This compoundTBDTBDTBD

TBD: To be determined through experimental evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design of comparative studies.

Radioligand Binding Assay for GABA-B Receptor Affinity

Objective: To determine the binding affinity (Ki) of the test compound for the GABA-B receptor.

Methodology:

  • Membrane Preparation: Rat brain cortices are homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed multiple times to remove endogenous GABA.[21]

  • Binding Reaction: Membranes are incubated with a known concentration of a radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP54626) and varying concentrations of the test compound.[22]

  • Incubation and Filtration: The reaction is incubated to allow for binding equilibrium and then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay for G-protein Activation

Objective: To measure the functional activation of G-proteins coupled to the GABA-B receptor by the test compound.

Methodology:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Reaction: Membranes are incubated with the test compound, GDP, and [35S]GTPγS.[22] Activation of the GABA-B receptor by an agonist promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.[22]

  • Incubation and Filtration: The reaction is incubated and then terminated by rapid filtration.

  • Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from concentration-response curves.

Calcium Mobilization Assay

Objective: To assess the downstream signaling of GABA-B receptor activation by measuring changes in intracellular calcium.

Methodology:

  • Cell Culture: CHO or HEK293 cells stably co-expressing the GABA-B receptor subunits (GABAB1b and GABAB2) and a G-protein that couples to the calcium pathway (e.g., Gαqi5) are used.[23]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).[24][25][26][27][28]

  • Compound Addition: The test compound is added to the cells.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader (e.g., FLIPR) or a fluorescence microscope.[25][26][27]

  • Data Analysis: The EC50 value is determined from the concentration-response curve of the fluorescence signal.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of the test compound on ion channel activity (e.g., GIRK channels or voltage-gated calcium channels).

Methodology:

  • Cell Preparation: Neurons or cell lines expressing the target ion channels are prepared for recording.

  • Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion currents across the membrane.[29][30][31][32][33]

  • Compound Application: The test compound is applied to the cell via the perfusion system.

  • Data Acquisition: Changes in ion currents in response to the compound are recorded and analyzed.

  • Data Analysis: The effect of the compound on current amplitude, kinetics, and voltage-dependence is quantified.

Visualizing the Mechanisms of Action

The following diagrams illustrate the signaling pathways of the standard compounds, providing a conceptual framework for interpreting experimental results.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Baclofen Baclofen GABA_B_Receptor GABA-B Receptor Baclofen->GABA_B_Receptor Agonist Phenibut_GABA_B Phenibut Phenibut_GABA_B->GABA_B_Receptor Agonist G_Protein Gαi/o & Gβγ GABA_B_Receptor->G_Protein Activates K_Channel GIRK K+ Channel G_Protein->K_Channel Gβγ activates Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Gβγ inhibits AC Adenylate Cyclase G_Protein->AC Gαi inhibits K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_influx Ca2+ Influx Inhibition Ca_Channel->Ca_influx cAMP ↓ cAMP AC->cAMP Gabapentinoid_Mechanism cluster_extracellular Extracellular Space cluster_membrane Presynaptic Terminal Membrane cluster_intracellular Intracellular Space Pregabalin Pregabalin VGCC Voltage-Gated Ca2+ Channel (α2δ-1 subunit) Pregabalin->VGCC Binds Phenibut_a2d Phenibut Phenibut_a2d->VGCC Binds Ca_influx_inhibition Ca2+ Influx Inhibition VGCC->Ca_influx_inhibition NT_release ↓ Excitatory Neurotransmitter Release Ca_influx_inhibition->NT_release Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding (Ki determination) G_Protein_Activation [35S]GTPγS Assay (EC50 determination) Binding->G_Protein_Activation Functional Confirmation Signaling Calcium Mobilization (EC50 determination) G_Protein_Activation->Signaling Downstream Effects Ion_Channel Electrophysiology (Functional modulation) Signaling->Ion_Channel Cellular Mechanism Behavioral Behavioral Models (e.g., anxiety, pain) Ion_Channel->Behavioral Translational Relevance PK_PD Pharmacokinetics/ Pharmacodynamics Behavioral->PK_PD Dose-Response Relationship

References

Unraveling the Reproducibility of (S)-3-Amino-4-(4-bromophenyl)butanoic Acid Hydrochloride in GABAergic Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency and reliability of experimental results are paramount. This guide delves into the reproducibility of studies involving (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a GABA analogue with structural similarities to established neuromodulatory agents like phenibut and baclofen. By examining its synthesis, its interaction with the GABAergic signaling pathway, and comparing its potential activity with related compounds, this document aims to provide a comprehensive resource for investigators in the field.

Comparative Analysis of GABA Receptor Ligands

This compound belongs to a class of compounds that interact with the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. Due to a lack of publicly available, direct binding affinity data for this specific bromo-derivative, a comparative analysis with its structurally related and well-characterized counterparts is essential for predicting its potential efficacy and for designing reproducible experiments.

Below is a table summarizing the reported biological activities of closely related GABA analogues. The pA2 value, a measure of antagonist potency, is provided for a chloro-analogue, offering an indirect point of comparison.

CompoundReceptor TargetActivityReported Value
3-Amino-3-(4-chlorophenyl)propanoic acidGABA-BAntagonistpA2 = 3.5[1][2][3]
Phenibut (4-Amino-3-phenylbutanoic acid)GABA-BAgonist-
Baclofen (4-Amino-3-(4-chlorophenyl)butanoic acid)GABA-BAgonist-

Note: A higher pA2 value indicates greater antagonist potency.

The substitution of different halogens on the phenyl ring is known to influence the pharmacological activity of these GABA analogues. For instance, the presence of a chlorine atom in baclofen contributes to its potency as a GABA-B agonist. While direct experimental data for the 4-bromo analogue remains elusive in the surveyed literature, the existing data on the chloro-analogue suggests that halogenation at this position is a critical determinant of activity at the GABA-B receptor. The reproducibility of studies on this compound would be significantly enhanced by the public availability of its binding affinity (Ki) or functional potency (EC50/IC50) at both GABA-A and GABA-B receptors.

Experimental Protocols for Reproducible Research

To ensure the reproducibility of studies involving this compound, standardized and detailed experimental protocols are crucial. Below are key methodologies for the synthesis of the precursor and for assessing the biological activity of the final compound.

Synthesis of the Precursor: (S)-3-(4-Bromophenyl)butanoic Acid

A reliable and scalable synthesis for the precursor, (S)-3-(4-Bromophenyl)butanoic acid, has been documented and is essential for obtaining high-purity starting material. The following is a summary of a published procedure.[4]

Materials:

  • (4-bromophenyl)boronic acid

  • (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • bis(norbornadiene)rhodium(I) tetrafluoroborate

  • Ethyl (E)-but-2-enoate

  • 1,4-Dioxane

  • Triethylamine

  • Sodium hydroxide

  • Hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: A mixture of (4-bromophenyl)boronic acid, BINAP, and bis(norbornadiene)rhodium(I) tetrafluoroborate in 1,4-dioxane is stirred under a nitrogen atmosphere.

  • Addition of Reagents: Water and triethylamine are added to the reaction mixture.

  • Addition of Alkene: Ethyl (E)-but-2-enoate is added, and the reaction is heated.

  • Work-up and Extraction: The reaction is quenched, and the product is extracted with an organic solvent.

  • Saponification: The ester is hydrolyzed using sodium hydroxide.

  • Acidification and Isolation: The aqueous layer is acidified with hydrochloric acid, and the product is extracted with dichloromethane.

  • Purification: The organic layers are dried over anhydrous sodium sulfate and concentrated to yield (S)-3-(4-bromophenyl)butanoic acid.

GABA-A Receptor Binding Assay

To assess the interaction of this compound with the GABA-A receptor, a radioligand binding assay is a standard and reproducible method.

Materials:

  • Rat brain tissue

  • Homogenization buffer (0.32 M sucrose, pH 7.4)

  • Binding buffer (50 nM Tris-HCl, pH 7.4)

  • [3H]muscimol (radioligand)

  • GABA (for non-specific binding determination)

  • Test compound: this compound

  • Scintillation fluid

Procedure:

  • Membrane Preparation: Rat brains are homogenized, and the cell membranes are isolated through a series of centrifugation and washing steps to remove endogenous GABA.

  • Binding Assay: The prepared membranes are incubated with a fixed concentration of [3H]muscimol and varying concentrations of the test compound.

  • Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of unlabeled GABA to determine non-specific binding.

  • Termination and Measurement: The binding reaction is terminated by rapid filtration, and the radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is then determined by analyzing the competition binding data.

Visualizing the Molecular Landscape

To better understand the context in which this compound acts, diagrams of the relevant signaling pathway and a typical experimental workflow are provided below.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_interaction Potential Drug Interaction Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA vGAT Vesicular GABA Transporter (vGAT) GABA->vGAT GABA_vesicle GABA Vesicle vGAT->GABA_vesicle Packaging GABA_released GABA GABA_vesicle->GABA_released Release GAT1 GABA Transporter 1 (GAT1) GABA_released->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor (Ionotropic) GABA_released->GABA_A_Receptor Binding GABA_B_Receptor GABA-B Receptor (Metabotropic) GABA_released->GABA_B_Receptor Binding Cl_channel Cl- Influx GABA_A_Receptor->Cl_channel Opens G_protein G-protein Signaling GABA_B_Receptor->G_protein Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Leads to G_protein->Hyperpolarization Leads to Target_Compound (S)-3-Amino-4-(4-bromophenyl) butanoic acid HCl Target_Compound->GABA_A_Receptor Modulates? Target_Compound->GABA_B_Receptor Modulates?

Caption: GABAergic signaling pathway and potential points of interaction for this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purity Analysis cluster_in_vitro In Vitro Characterization cluster_data Data Analysis & Comparison Synthesis Synthesis of (S)-3-Amino-4-(4-bromophenyl) butanoic acid HCl Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Analysis Purity & Identity Confirmation (NMR, Mass Spec, HPLC) Purification->Analysis Membrane_Prep GABA Receptor-Rich Membrane Preparation Analysis->Membrane_Prep Binding_Assay Radioligand Binding Assay (Determine Ki) Membrane_Prep->Binding_Assay Functional_Assay Functional Assay (e.g., Electrophysiology) (Determine EC50/IC50) Membrane_Prep->Functional_Assay Data_Analysis Calculate Affinity/Potency Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Compare with Known GABA Analogues Data_Analysis->Comparison Reproducibility Assess Inter-Assay Variability Comparison->Reproducibility

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

References

Safety Operating Guide

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper Disposal of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

For Immediate Reference: Operational and Disposal Plan

This document provides detailed procedures for the safe and compliant disposal of this compound. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental protection. The following protocols are based on established safety data for halogenated organic compounds and aminobutanoic acid derivatives.

Hazard Identification and Safety Summary
Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin IrritationCauses skin irritation.[1][2]WarningP264, P280, P302+P352, P332+P317, P362+P364
Eye IrritationCauses serious eye irritation.[1][2]WarningP264, P280, P305+P351+P338, P337+P317
Respiratory IrritationMay cause respiratory irritation.[1][2]WarningP261, P271, P304+P340, P319, P403+P233
Acute Oral ToxicityMay be harmful if swallowed.WarningP264, P270, P301+P312, P330, P501
Personal Protective Equipment (PPE) Requirements

Before handling the compound, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or Viton) must be worn.[3] Always inspect gloves for integrity before use.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[4]

  • Lab Coat: A fully buttoned lab coat is required to protect from skin contact.[3]

  • Respiratory Protection: If handling large quantities or if dust is generated, a dust mask or respirator should be used.[5]

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

Step-by-Step Disposal Protocol

This protocol details the segregation, containment, and labeling of this compound waste.

1. Waste Segregation:

  • Crucially, this compound is a halogenated organic waste due to the presence of bromine. [6]

  • It must not be mixed with non-halogenated organic waste.[6][7][8] Keeping these waste streams separate is critical for proper disposal and can reduce disposal costs.[7]

  • Do not dispose of this chemical down the drain.[3]

2. Waste Collection and Containment:

  • Collect waste in a designated, compatible container, typically a polyethylene carboy or bottle, often color-coded for halogenated waste (e.g., green-labeled carboys).[6]

  • The container must be in good condition with a tightly sealing cap to prevent leaks or vapor release.[8]

  • Keep the waste container closed at all times except when actively adding waste.[7][8]

3. Labeling of Waste Container:

  • Label the waste container clearly before or at the time of adding the first drop of waste.[8]

  • The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[8]

    • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.[6][9]

    • The relevant hazard pictograms (e.g., irritant).

4. Storage of Waste:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

  • Ensure the container is stored in secondary containment to mitigate spills.[7]

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][8]

5. Request for Disposal:

  • Once the waste container is nearly full (typically ¾ full), arrange for its collection through your institution's Environmental Health and Safety (EHS) office.[7]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which often involves an online form.[7]

In Case of a Spill:

  • For small spills that can be cleaned up in under 10 minutes by trained personnel:

    • Ensure proper PPE is worn.[3]

    • Contain the spill and absorb it with an inert material (e.g., sand, vermiculite, or commercial absorbent pads).[3][7]

    • Place the absorbent material and any contaminated items into a sealed, labeled bag or container for disposal as hazardous waste.[3][7]

  • For large spills, evacuate the area, secure it, and contact your institution's emergency services and EHS office immediately.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have Waste This compound is_halogenated Is the compound halogenated? start->is_halogenated yes Yes (Contains Bromine) is_halogenated->yes Yes no No is_halogenated->no No halogenated_waste Segregate into HALOGENATED Organic Waste Container yes->halogenated_waste non_halogenated_waste Segregate into NON-HALOGENATED Organic Waste Container no->non_halogenated_waste label_container Label Container: 'Hazardous Waste' Full Chemical Name Constituents & % halogenated_waste->label_container store_securely Store in designated SAA with secondary containment label_container->store_securely request_pickup Container ¾ Full: Request EHS Pickup store_securely->request_pickup end End of Process request_pickup->end

Caption: Disposal workflow for chemical waste segregation.

References

Essential Safety and Operational Guide for Handling (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride. The following procedures for personal protective equipment, operational handling, spill management, and disposal are based on established laboratory safety protocols and hazard information for the closely related compound, (3R)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride.

Hazard Summary for (3R)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety when handling this compound. The following table outlines the recommended PPE.

PPE Category Item Specifications and Use
Eye and Face Protection Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over goggles when there is a significant risk of splashes.[2][3][4]
Hand Protection Chemically Resistant GlovesNitrile or neoprene gloves are recommended. Double gloving is advised for extended handling periods or when working with larger quantities.[2][3]
Body Protection Chemical-Resistant Laboratory CoatA long-sleeved lab coat made of a material resistant to chemicals is mandatory to protect against skin contact.
Respiratory Protection NIOSH-approved RespiratorA respirator should be used when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[5]
Foot Protection Closed-toe ShoesShoes must be made of a durable, non-porous material to protect against spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic workflow is crucial for the safe handling of this compound.

Preparation:

  • Consult Safety Data Sheet (SDS): Always review the most current SDS for the specific chemical before beginning any work.

  • Work Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[6]

  • Assemble Materials: Have all necessary equipment and reagents ready to minimize movement and potential for accidents.

  • Emergency Equipment: Confirm that an emergency shower and eyewash station are accessible and operational.[6][7]

Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: Use a disposable weigh boat and handle it with forceps to avoid direct contact. Perform this task in a fume hood or a ventilated balance enclosure to prevent inhalation of the powder.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Containment: Keep all containers with the substance covered when not in immediate use.[8]

Cleanup:

  • Decontamination: After the experiment, decontaminate all work surfaces with an appropriate solvent.

  • Doff PPE: Carefully remove and dispose of PPE, starting with the outer gloves, in the designated hazardous waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.

Spill Management Plan

In the event of a spill, a prompt and informed response is critical to mitigate potential hazards.

Spill Size Procedure
Small Spill (Benchtop) 1. Alert Personnel: Notify others in the immediate area. 2. Containment: Cover the spill with an absorbent material from a chemical spill kit to prevent the powder from becoming airborne.[9] 3. Cleanup: Carefully sweep the absorbed material into a designated hazardous waste container using non-sparking tools.[10] 4. Decontaminate: Wipe the spill area with a wet paper towel, and dispose of the towel in the hazardous waste container.[11] 5. Label Waste: Seal and label the hazardous waste container.[9]
Large Spill 1. Evacuate: Immediately evacuate the laboratory, closing the doors behind you.[9] 2. Notify: Alert your supervisor and the institution's environmental health and safety (EHS) office.[10] 3. Restrict Access: Post a warning sign on the laboratory door to prevent entry.[9] 4. Await Response: Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of emergency responders.

Disposal Plan

Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[12]

Waste Type Disposal Procedure
Unused Solid Compound Collect in a clearly labeled, sealed container designated for halogenated organic waste.
Contaminated Labware (e.g., weigh boats, gloves) Place in a sealed, labeled hazardous waste bag or container.
Solutions of the Compound Collect in a sealed, labeled container designated for halogenated organic liquid waste. Do not mix with non-halogenated waste to avoid costly disposal procedures.[13][14][15]

All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name.[16] Follow your institution's specific guidelines for hazardous waste pickup and disposal.

Experimental Workflow and Safety Procedures

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep1 Review SDS prep2 Prepare Work Area (Fume Hood) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 spill Spill Occurs handle2->spill clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3 clean4 Doff PPE clean3->clean4 spill_small Small Spill spill->spill_small Assess Size spill_large Large Spill spill->spill_large Assess Size spill_clean Contain and Clean Up spill_small->spill_clean spill_evac Evacuate and Notify EHS spill_large->spill_evac spill_clean->clean2

Caption: This diagram illustrates the key steps for safely handling the chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.